Cerium oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNLKYXLARXFY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Ce2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerous oxalate | |
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| Record name | Cerium(III) oxalate hydrate | |
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CAS No. |
139-42-4, 7047-99-6, 15750-47-7 | |
| Record name | Cerium oxalate (Ce2(C2O4)3) | |
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| Record name | Ethanedioic acid, cerium salt (1:?) | |
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| Record name | Cerium oxalate | |
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| Record name | Ethanedioic acid, cerium salt (1:?) | |
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| Record name | Oxalic acid, cerium salt | |
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| Record name | Tris[oxalate(2-)]dicerium | |
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| Record name | Tris[oxalate(2-)]dicerium hydrate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROUS OXALATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Cerium Oxalate
Foreword: Unveiling the Crystalline Architecture of a Key Lanthanide Compound
Cerium oxalate stands as a compound of significant interest across various scientific and industrial domains, from its role as a precursor in the synthesis of high-performance ceria (CeO₂) catalysts and solid-oxide fuel cell materials to its applications in pharmaceutical formulations. The precise arrangement of atoms within its crystal lattice dictates its physicochemical properties and, consequently, its functional behavior. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate the crystal structure of cerium oxalate, with a primary focus on its most common form, the decahydrate (Ce₂(C₂O₄)₃·10H₂O).
This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the techniques and theoretical underpinnings of crystal structure analysis. We will move beyond a mere recitation of facts to delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for obtaining reliable and accurate structural data.
The Foundation: Synthesis of High-Quality Cerium Oxalate Crystals
The journey to understanding a crystal structure begins with the synthesis of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the diffraction data. For sparingly soluble compounds like cerium oxalate, the gel diffusion method is a highly effective technique for growing single crystals of sufficient size and perfection for X-ray diffraction analysis.
Rationale for the Gel Diffusion Method
The slow and controlled diffusion of reactants through a gel matrix prevents rapid precipitation, which often leads to the formation of amorphous or poorly crystalline materials. The gel medium limits the number of nucleation sites and controls the rate of diffusion of the reacting ions, thereby promoting the growth of larger, more ordered crystals.
Experimental Protocol: Single-Crystal Growth of Cerium Oxalate via Gel Diffusion
This protocol outlines a typical procedure for growing cerium oxalate single crystals using a single diffusion gel technique.
Materials:
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Cerium(III) chloride (CeCl₃) or Cerium(III) nitrate (Ce(NO₃)₃·6H₂O)
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Oxalic acid (H₂C₂O₄)
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Sodium metasilicate (Na₂SiO₃·9H₂O)
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Deionized water
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Test tubes (borosilicate glass)
Procedure:
-
Gel Preparation:
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Prepare a solution of sodium metasilicate in deionized water (e.g., 1.0 M).
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Prepare a solution of oxalic acid in deionized water (e.g., 1.0 M).
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In a clean test tube, carefully mix the sodium metasilicate solution with the oxalic acid solution. The acidification of the silicate solution will initiate the formation of a silica hydrogel. The final pH of the gel is a critical parameter that can be adjusted to optimize crystal growth.
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Allow the gel to set undisturbed for 24-48 hours.
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-
Reactant Addition:
-
Once the gel has set, carefully layer a solution of cerium(III) chloride or nitrate (e.g., 1.0 M) on top of the gel.
-
-
Crystal Growth:
-
Seal the test tube to prevent evaporation and contamination.
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Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature) for several days to weeks.
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Cerium ions will slowly diffuse into the gel and react with the oxalate ions to form cerium oxalate crystals within the gel matrix.
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-
Harvesting Crystals:
-
Once crystals of suitable size are observed, carefully excavate them from the gel.
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Wash the crystals with deionized water to remove any adhering gel and unreacted reagents.
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Dry the crystals carefully before analysis.
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The Cornerstone of Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.
The Causality of SC-XRD: From Diffraction to Atomic Coordinates
When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots. The positions and intensities of these spots are directly related to the size, shape, and contents of the unit cell, the fundamental repeating unit of the crystal. By analyzing this diffraction pattern, we can reconstruct the electron density map of the unit cell and, from that, determine the positions of the individual atoms.
Experimental Workflow for SC-XRD Analysis of a Cerium Oxalate Crystal
The following workflow outlines the key steps in a single-crystal XRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Mounting and Centering: A suitable single crystal is mounted on a goniometer head and precisely centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell.
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Data Collection Strategy: Based on the unit cell and crystal symmetry, a strategy is devised to collect a complete and redundant dataset.
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Full Data Collection: The crystal is rotated in the X-ray beam, and a large number of diffraction images are collected.
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Integration: The intensity of each diffraction spot is measured from the collected images.
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Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in experimental conditions, and corrections are applied for the absorption of X-rays by the crystal.
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Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
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Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson methods. Software like SHELXS is commonly used for this step.
-
Least-Squares Refinement: The atomic coordinates and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data. This is typically done using software like SHELXL.
-
Model Validation: The quality of the final structural model is assessed using various metrics, most notably the R-factor, which is a measure of the agreement between the experimental data and the calculated model. A lower R-factor generally indicates a better fit.
-
CIF File Generation: The final crystal structure data is compiled into a standard Crystallographic Information File (CIF) for publication and deposition in crystallographic databases.
Analysis of Polycrystalline Samples: Powder X-ray Diffraction (PXRD) and Rietveld Refinement
While single-crystal XRD provides the most detailed structural information, it is not always possible to grow single crystals of sufficient quality. In such cases, powder X-ray diffraction (PXRD) is an invaluable technique for obtaining structural information from a polycrystalline sample.
The Power of the Powder Pattern
In PXRD, a monochromatic X-ray beam is diffracted by a sample containing a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystallographic planes, and the positions and intensities of the peaks are characteristic of the crystal structure.
Rietveld Refinement: Extracting Structural Details from a Powder Pattern
Rietveld refinement is a powerful analytical method used to refine a crystal structure model by fitting a calculated powder diffraction pattern to the experimental data. This technique allows for the determination of lattice parameters, atomic positions, and other structural details from a powder pattern.
Caption: A typical workflow for Rietveld refinement of powder XRD data.
Step-by-Step Protocol for Rietveld Refinement:
-
Powder XRD Data Collection: A high-quality powder diffraction pattern of the cerium oxalate sample is collected.
-
Initial Structural Model: A starting structural model is required. This can be obtained from a known isostructural compound or from the single-crystal structure determination of cerium oxalate itself.
-
Refinement of the Scale Factor: The first step is to refine the overall scale factor to match the intensity of the calculated pattern to the experimental data.
-
Refinement of Background Parameters: The background of the diffraction pattern is modeled and refined.
-
Refinement of Lattice Parameters: The unit cell parameters are refined to match the peak positions in the calculated pattern to the experimental data.
-
Refinement of Peak Shape Parameters: The parameters that describe the shape of the diffraction peaks are refined.
-
Refinement of Atomic Coordinates: The fractional coordinates of the atoms within the unit cell are refined.
-
Assessment of Goodness-of-Fit: The quality of the refinement is assessed using figures of merit such as the weighted-profile R-factor (Rwp) and the goodness-of-fit (GOF).
-
Analysis of the Difference Plot: The difference between the experimental and calculated patterns is visually inspected to identify any remaining discrepancies.
Probing Nanocrystalline Structures: 3D Electron Diffraction (3D ED)
For materials that are only available as nanocrystals, obtaining high-quality single-crystal X-ray diffraction data can be challenging. In such cases, 3D electron diffraction (3D ED) has emerged as a powerful technique for ab initio structure determination from nano- and sub-micrometer-sized crystals.
The Advantage of Electrons
Electrons interact much more strongly with matter than X-rays, which means that even very small crystals can produce a measurable diffraction pattern. 3D ED involves collecting a series of electron diffraction patterns as the nanocrystal is tilted in the electron beam. These patterns are then combined to reconstruct the 3D reciprocal lattice, from which the crystal structure can be solved and refined. Recent studies have successfully employed 3D ED to investigate the structures of intermediate phases in the hydrothermal conversion of cerium oxalate to ceria.
Thermal Behavior and Hydration State: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
The hydration state of cerium oxalate is a critical aspect of its crystal structure. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for determining the number of water molecules in the crystal lattice and for studying the thermal decomposition of the compound.
Interpreting the Thermal Decomposition of Cerium Oxalate Hydrate
A typical TGA curve for cerium oxalate decahydrate shows a multi-step weight loss.
-
Step 1: Dehydration: The initial weight loss corresponds to the removal of the water molecules of hydration. This typically occurs in one or more steps, indicating that the water molecules may be bound with different energies within the crystal structure.
-
Step 2: Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous cerium oxalate decomposes to form cerium oxide (CeO₂). This decomposition is often accompanied by a significant weight loss and can be a complex process involving the formation of intermediate species.
DTA measures the temperature difference between the sample and a reference material as a function of temperature. Endothermic peaks in the DTA curve correspond to processes that absorb heat, such as dehydration and decomposition, while exothermic peaks indicate heat-releasing processes, such as the oxidation of Ce(III) to Ce(IV) during the final stage of decomposition to CeO₂.
The Crystal Structure of Cerium(III) Oxalate Decahydrate: A Detailed View
Through the application of the analytical techniques described above, the crystal structure of cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O) has been well-established.
Table 1: Crystallographic Data for Cerium(III) Oxalate Decahydrate
| Parameter | Value |
| Chemical Formula | Ce₂(C₂O₄)₃·10H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 |
| b (Å) | 9.638 |
| c (Å) | 10.395 |
| β (°) | 114.45 |
| Volume (ų) | 1024.9 |
| Z | 2 |
Coordination Environment of the Cerium(III) Ion
In the crystal structure of cerium oxalate decahydrate, each cerium(III) ion is nine-coordinate. The coordination sphere is comprised of oxygen atoms from three bidentate oxalate ligands and three water molecules. This results in a complex three-dimensional coordination polymer network.
The Role of Water Molecules
The ten water molecules in the formula unit play distinct roles in the crystal structure. Six of the water molecules are directly coordinated to the two cerium ions in the asymmetric unit. The remaining four water molecules are located in the voids of the crystal lattice and are involved in an extensive network of hydrogen bonds. This hydrogen bonding network is crucial for the stability of the crystal structure.
Beyond the Decahydrate: Other Phases of Cerium Oxalate
While the decahydrate is the most commonly encountered form of cerium oxalate, other hydration states and polymorphs can be synthesized under different conditions. For example, hydrothermal treatment of cerium oxalate decahydrate can lead to the formation of lower hydrates with different crystal structures. The structural analysis of these phases is an active area of research and is crucial for understanding the mechanisms of ceria formation from oxalate precursors.
Common Challenges and Best Practices
-
Crystal Quality: The primary challenge in the structural analysis of cerium oxalate is obtaining single crystals of sufficient quality. The gel diffusion method, while effective, requires careful optimization of parameters such as gel density, pH, and reactant concentrations.
-
Twinning: Twinning is a common issue in crystallography where two or more crystals are intergrown in a specific orientation. This can complicate the analysis of diffraction data.
-
Hydration State: The hydration state of cerium oxalate can be variable, and it is important to accurately determine the number of water molecules in the crystal structure using techniques like TGA.
-
Data Reporting: It is essential to report all relevant experimental details and crystallographic data in a clear and complete manner, following the guidelines of the International Union of Crystallography (IUCr).
Conclusion: A Foundation for Future Innovation
A thorough understanding of the crystal structure of cerium oxalate is fundamental to controlling its properties and optimizing its applications. The combination of advanced synthesis techniques and powerful analytical methods, such as single-crystal X-ray diffraction, powder X-ray diffraction with Rietveld refinement, 3D electron diffraction, and thermal analysis, provides a comprehensive toolkit for elucidating the intricate atomic architecture of this important lanthanide compound. The insights gained from these studies pave the way for the rational design of new materials with tailored properties for a wide range of technological applications.
References
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Ollendorff, W., & Weigel, F. (1969). The crystal structure of some lanthanide oxalate decahydrates, Ln2(C2O4)3*10H2O, with Ln = La, Ce, Pr, and Nd. Inorganic and Nuclear Chemistry Letters, 5(5), 263-269. [Link]
-
Assi, N., Lahoud, C., Brázda, P., Zákutná, D., Rainer, D. N., Hraníček, J., ... & Tyrpekl, V. (2024). Hydrothermal conversion of cerium oxalate to CeO 2: a parade of oxalate and water coordination modes. New Journal of Chemistry, 48(3), 1071-1075. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]
-
Henini, M., & Al-Turkustani, A. M. (2012). Growth and characterization of single crystals of cerium oxalate. Journal of Crystal Growth, 340(1), 154-158. [Link]
-
Palatinus, L., & Chapuis, G. (2007). SUPERFLIP–a computer program for the solution of crystal structures by charge flipping in arbitrary dimensions. Journal of applied crystallography, 40(4), 786-790. [Link]
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Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation, Exploration and Analysis. [Link]
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L. S. D. Glasser and R. A. Howie, The Crystal Structure of Cerium(III) Oxalate Hydrate, Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1978 , B34, 2384-2387. [Link]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Spectroscopic Properties of Cerium(III) Oxalate
Abstract
Cerium(III) oxalate, Ce₂(C₂O₄)₃, typically in its hydrated form (often as a decahydrate), is a cornerstone material in the synthesis of advanced cerium-based functional materials and serves as a critical non-radioactive surrogate for actinide compounds in nuclear research.[1][2] Its utility stems from its predictable thermal decomposition to high-purity cerium dioxide (CeO₂), a material with wide-ranging applications in catalysis, solid oxide fuel cells, and polishing agents.[2][3] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals, enabling precise quality control, reaction monitoring, and structural elucidation. This guide provides a detailed exploration of the key spectroscopic characteristics of cerium(III) oxalate, grounded in fundamental principles and supported by field-proven methodologies.
Structural and Synthesis Fundamentals: The Basis of Spectroscopic Behavior
The spectroscopic properties of a material are intrinsically linked to its chemical composition and crystal structure. Cerium(III) oxalate is a coordination polymer, typically synthesized via precipitation by reacting a soluble cerium(III) salt, such as cerium(III) nitrate or chloride, with oxalic acid or a soluble oxalate salt.[3][4] The reaction conditions—including temperature, reactant concentrations, pH, and the rate of addition—significantly influence the morphology and crystallinity of the resulting precipitate.[2][5]
The most commonly encountered form is cerium(III) oxalate decahydrate, Ce₂(C₂O₄)₃·10H₂O.[6][7] X-ray diffraction studies have revealed a monoclinic crystal system (space group P2₁/c) where the cerium ions are coordinated by both oxalate ligands and water molecules.[7] These oxalates form a layered honeycomb structure held together by hydrogen bonds, with water molecules residing both in the coordination sphere of the cerium ion and within cavities in the structure.[6][8][9] This structural arrangement governs the vibrational and electronic environment of the Ce³⁺ ion and the oxalate ligand, directly shaping its spectroscopic signatures.
Experimental Protocol: Synthesis of Cerium(III) Oxalate Decahydrate
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.1 M solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.
-
-
Precipitation:
-
Heat both solutions to approximately 60-70°C.
-
Slowly add the oxalic acid solution to the cerium(III) nitrate solution under constant stirring. A white precipitate of cerium(III) oxalate will form immediately.[10]
-
-
Digestion & Isolation:
-
Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for crystal growth and maturation (digestion).
-
Allow the precipitate to cool to room temperature and settle.
-
Filter the precipitate using a Buchner funnel.
-
-
Washing & Drying:
-
Wash the collected precipitate several times with deionized water to remove any unreacted reagents, followed by a final wash with ethanol to facilitate drying.
-
Dry the resulting white powder in an oven at a low temperature (e.g., 50-60°C) to yield Ce₂(C₂O₄)₃·10H₂O.[5]
-
Caption: Workflow for the synthesis of cerium(III) oxalate.
Vibrational Spectroscopy: Probing the Oxalate Framework
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the chemical bonds and molecular structure of cerium(III) oxalate. These methods are particularly sensitive to the vibrations of the oxalate ligand and the associated water molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The FTIR spectrum of cerium(III) oxalate is dominated by the characteristic modes of the oxalate anion (C₂O₄²⁻) and water. The coordination of the oxalate to the Ce³⁺ ion causes shifts in the vibrational frequencies compared to the free oxalate ion.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3400 (broad) | ν(O-H) | O-H stretching vibrations from coordinated and lattice water molecules. The broadness indicates hydrogen bonding.[11] |
| ~1620 | δ(H-O-H) | H-O-H bending (scissoring) mode of water molecules.[11] |
| ~1600 | νₐₛ(C=O) | Asymmetric C=O stretching of the oxalate ligand. |
| ~1360, ~1315 | νₛ(C-O) + ν(C-C) | Symmetric C-O stretching coupled with C-C stretching. |
| ~800 | δ(O-C=O) + ν(Ce-O) | O-C=O bending (scissoring) coupled with Ce-O stretching vibrations. |
| ~500 | ν(Ce-O) + Ring Deformation | Vibrations involving the cerium-oxygen bond and deformation of the chelate ring. |
Table 1: Key FTIR Vibrational Bands for Cerium(III) Oxalate Hydrate. Data synthesized from available spectra and literature.[11][12]
Raman Spectroscopy
Raman spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light (from a laser).[13] It is particularly useful for identifying symmetric vibrations and the vibrations of non-polar bonds, such as the C-C bond in the oxalate ligand.
| Raman Shift (cm⁻¹) | Assignment | Description |
| ~1475 | νₐₛ(C=O) | Asymmetric C=O stretching (often weak in Raman). |
| ~1445 | νₛ(C=O) | Symmetric C=O stretching. |
| ~850 | ν(C-C) | C-C bond stretching of the oxalate backbone. |
| ~500 | Ring Deformation | Deformation modes of the Ce-O-C=O chelate ring. |
| < 400 | ν(Ce-O) / Lattice Modes | Vibrations involving the cerium-oxygen bond and lattice phonons. |
Table 2: Characteristic Raman Shifts for Cerium(III) Oxalate. Data synthesized from available spectra.[14]
Electronic Spectroscopy: Unveiling the Ce³⁺ Center
The spectroscopic properties of cerium(III) oxalate in the ultraviolet and visible regions are dictated by the electronic transitions of the Ce³⁺ ion. The cerium(III) ion has a [Xe]4f¹ electronic configuration.
UV-Vis Absorption Spectroscopy
Unlike many other trivalent lanthanides that exhibit sharp, line-like f-f transitions, the UV absorption of Ce³⁺ is characterized by broad and intense bands. These arise from parity-allowed electronic transitions from the 4f ground state to the higher-energy 5d orbitals (4f¹ → 5d¹).[15] The crystal field created by the oxalate and water ligands splits the 5d orbitals, typically resulting in a series of overlapping absorption bands in the UV region. For a single crystal of cerium oxalate, a strong absorption onset is observed below 400 nm, with distinct peaks in the UV region.[16] In aqueous solutions, Ce³⁺ ions show characteristic absorption peaks around 240 nm and 253 nm, though the exact positions in the solid state are influenced by the coordination environment.[17][18]
Fluorescence Spectroscopy
Following excitation into the 5d orbitals, the Ce³⁺ ion can relax radiatively, emitting a photon as the electron transitions from the lowest-energy 5d state back to the two spin-orbit split 4f ground states (²F₅/₂ and ²F₇/₂). This process results in a characteristic broad, doublet-like emission band. For most Ce³⁺-containing compounds, this emission occurs in the near-UV to blue region of the spectrum (typically 320-400 nm).[19][20]
While detailed fluorescence spectra specifically for pure cerium(III) oxalate are not widely published, studies on related Ce³⁺ complexes show a maximum emission around 350 nm upon excitation in the UV region (e.g., ~255 nm).[19] The quantum yield and lifetime of this fluorescence are highly sensitive to the local environment, including the presence of quenching species or pathways for energy transfer, as observed in erbium-doped cerium oxalate crystals.[11]
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
FTIR/Raman: For solid-state analysis, the dried cerium(III) oxalate powder can be analyzed directly. For FTIR, it is often mixed with KBr and pressed into a pellet.
-
UV-Vis (Solid): A thin, uniform film can be prepared on a quartz slide, or diffuse reflectance spectroscopy can be used on the powder.
-
Fluorescence (Solid): The powder is typically mounted in a solid-state sample holder for front-face emission analysis to minimize scattering effects.
-
-
Instrumentation & Data Acquisition:
-
FTIR: Use a Fourier-Transform Infrared Spectrometer. Collect a background spectrum (e.g., of the pure KBr pellet) before scanning the sample, typically over a range of 4000-400 cm⁻¹.
-
Raman: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm to avoid fluorescence). Focus the laser on the sample and collect the scattered light.
-
UV-Vis: Use a UV-Vis spectrophotometer. Scan from the UV to the visible range (e.g., 200-800 nm).
-
Fluorescence: Use a spectrofluorometer. First, an excitation spectrum is measured by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. Then, an emission spectrum is measured by exciting the sample at the wavelength of maximum absorption and scanning the emission wavelengths.
-
Spectroscopic Monitoring of Thermal Decomposition
A primary application of cerium(III) oxalate is its use as a precursor to ceria (CeO₂).[1] This conversion is achieved through thermal decomposition (calcination), a process that can be effectively monitored using spectroscopic techniques. The process involves two main stages: dehydration followed by the decomposition of the oxalate to the oxide.[3]
-
Dehydration: Gentle heating leads to the loss of water molecules. This can be observed in FTIR spectroscopy by the gradual disappearance of the broad O-H stretching band (~3400 cm⁻¹) and the H-O-H bending mode (~1620 cm⁻¹).
-
Decomposition: At higher temperatures, the oxalate framework decomposes. This involves the breaking of C-C and C-O bonds and the oxidation of Ce³⁺ to Ce⁴⁺. In-situ IR or Raman spectroscopy can track the disappearance of the characteristic oxalate vibrational bands.[21]
-
Formation of Ceria: The final stage is the formation of crystalline CeO₂. This is marked by the appearance of a strong, characteristic Raman peak around 465 cm⁻¹, which corresponds to the F₂g vibrational mode of the fluorite crystal structure of ceria.[3][22]
Caption: Thermal decomposition pathway and key spectroscopic changes.
Conclusion
The spectroscopic properties of cerium(III) oxalate provide a powerful toolkit for its characterization and utilization. Vibrational spectroscopies (FTIR and Raman) offer precise fingerprints of the oxalate ligand and hydration state, crucial for confirming synthesis and purity. Electronic spectroscopies (UV-Vis and Fluorescence) directly probe the Ce³⁺ electronic structure, providing insights into its coordination environment. Furthermore, these techniques are invaluable for monitoring the transformation of cerium(III) oxalate into technologically important cerium dioxide. For professionals in materials science, chemistry, and drug development, a proficient application of these spectroscopic methods is essential for advancing research and ensuring product quality.
References
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Wiley-VCH GmbH. (n.d.). Cerium(iii) oxalate * H2O. SpectraBase. Retrieved from [Link][12]
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Sunilkumar, T. S., & Nethravathi, P. S. (2018). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Spectroscopic, Thermal and Magnetic Characterization of Er3+ Doped Cerium Oxalate Crystals. Request PDF. Retrieved from [Link][11]
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National Center for Biotechnology Information. (n.d.). Cerium(III) oxalate. PubChem Compound Database. Retrieved from [Link][23]
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Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry. ACS Publications. Retrieved from [Link][24]
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Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. National Center for Biotechnology Information. Retrieved from [Link][25]
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Wu, W., et al. (n.d.). Thermal Decomposition Mechanism and Calcination Heredity of Cerium Oxalate and Uranium Oxalate. Journal of Nuclear and Radiochemistry. Retrieved from [Link][26]
-
Assi, N., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO2: a parade of oxalate and water coordination modes. Dalton Transactions. RSC Publishing. Retrieved from [Link][6]
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ResearchGate. (n.d.). UV–Vis absorption spectrum of (a) cerium oxalate single crystal and (b) Sm3+ doped cerium oxalate single crystal. Retrieved from [Link][16]
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PrepChem.com. (n.d.). Preparation of cerium(III) oxalate. Retrieved from [Link][10]
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Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry. Retrieved from [Link][8]
-
The Ohio State University. (n.d.). Spectroscopic studies of Ce(III) formation upon UV irradiation of aqueous pure and lanthanum-doped nanoceria. Knowledge Bank. Retrieved from [Link][15]
-
El-Houte, S., & El-Sayed Ali, M. (1991). Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates. Journal of thermal analysis, 37(5), 907-913. Retrieved from [Link][27]
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Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide. Retrieved from [Link][5]
-
NIST. (n.d.). Cerium(III) oxalate. NIST Chemistry WebBook. Retrieved from [Link][28]
-
Tyrpekl, V., et al. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry, 58(16), 10799-10808. ACS Publications. Retrieved from [Link][2]
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Zákutná, D., et al. (2024). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry. ACS Publications. Retrieved from [Link][9]
-
Cerium Labs. (n.d.). Raman Spectroscopy. Retrieved from [Link][13]
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Zákutná, D., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(13), 11622–11629. ACS Publications. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Probing the Thermal Decomposition of Plutonium (III) Oxalate with IR and Raman Spectroscopy, X-ray Diffraction, and Electron Microscopy. Request PDF. Retrieved from [Link][22]
-
Villa-Aleman, E., et al. (n.d.). Infrared spectral signatures from the thermal decomposition of plutonium oxalates. American Chemical Society. Retrieved from [Link][21]
-
Li, Y., et al. (2009). Synthesis, characterization and fluorescent properties of cerium(III) glutathione complex. Luminescence, 24(5), 313-8. Retrieved from [Link][19]
-
Greenhaus, H. L., Feibush, A. M., & Gordon, L. (1957). Ultraviolet Spectrophotometric Determination of Cerium(III). Analytical Chemistry, 29(11), 1531–1534. ACS Publications. Retrieved from [Link][17]
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OSTI.GOV. (n.d.). In situ synthesis of PuCl3 and corresponding Raman and density functional theory vibrational modes. Retrieved from [Link][30]
-
Universities Space Research Association. (n.d.). LUMINESCENCE OF CERIUM(III) IN NATURAL SULFATES: AN EXAMINATION OF ANALOG MINERALS ON EARTH AND IMPLICATIONS FOR CERIUM PRESENCE. Retrieved from [Link][20]
-
IUCr Journals. (n.d.). Coprecipitation of Ce(III) oxide with UO2. Retrieved from [Link][31]
-
ResearchGate. (n.d.). UV-Vis spectra of Ce 3+ , IO 3-and of the mixture (Ce 3+ + IO 3-). Retrieved from [Link][18]
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Advanced Kinetics & Process Control in Cerium Oxalate Precipitation
Technical Guide for Industrial & Pharmaceutical Applications
Executive Summary & Industrial Context
Cerium(III) oxalate (
Understanding the nucleation and growth kinetics of this system is not merely academic; it is the only way to control Particle Size Distribution (PSD). In filtration-dominated downstream processing, fines (<10 µm) cause filter blinding, while uncontrolled agglomerates trap mother liquor impurities. This guide provides the kinetic constants, mechanistic pathways, and validated protocols required to engineer the crystallization process for optimal filterability and morphology.
Mechanistic Pathway: From Supersaturation to Crystal
The precipitation of cerium oxalate is defined by a high supersaturation driving force, leading to a competition between nucleation (birth of new particles) and crystal growth (deposition on existing surfaces).
The Crystallization Lifecycle
The following directed graph illustrates the kinetic pathway, highlighting the rate-limiting steps governed by the activation energies (
Figure 1: Reaction crystallization pathway for Cerium Oxalate. Note that growth is surface-integration controlled.
Kinetic Parameters & Constants
Precise modeling requires validated constants. The following data is synthesized from recent population balance modeling (PBM) and MSMPR (Mixed Suspension Mixed Product Removal) studies [1][2].
Nucleation Kinetics
Nucleation rate (
| Parameter | Homogeneous Nucleation | Heterogeneous Nucleation | Significance |
| Pre-exponential ( | Homogeneous nucleation dominates at high supersaturation but requires massive energy. | ||
| Activation Energy ( | 67.4 kJ/mol | 19.1 kJ/mol | Heterogeneous nucleation is energetically favored; seeding is highly effective. |
| Parameter ( | 55.3 | 11.5 | Relates to interfacial tension and shape factors. |
Crystal Growth Kinetics
Growth rate (
| Parameter | Value | Interpretation |
| Growth Constant ( | Base rate constant.[2] | |
| Activation Energy ( | 80.3 kJ/mol | Critical Insight: This high |
| Growth Order ( | ~2.09 | Second-order dependence on supersaturation implies that controlling feed rate is vital to prevent runaway nucleation. |
Critical Process Parameters (CPPs)
To engineer the particle size (
Nitric Acid Concentration ( )
-
Effect: Increasing acidity increases the solubility of cerium oxalate, thereby lowering the effective supersaturation (
). -
Data: Increasing
from 0.5 M to 4.0 M has been shown to increase from 21 µm to 98 µm [3].[1][3][4] -
Mechanism: Lower
suppresses the nucleation rate ( ) exponentially (see Eq in 3.1), allowing the growth term ( ) to dominate on fewer nuclei.
Temperature
-
Effect: High sensitivity due to
for growth. -
Recommendation: Operate at 45°C - 60°C . Below 25°C, growth is kinetically hindered, leading to the formation of amorphous fines that are difficult to filter.
Strike Mode (Mixing Order)
-
Forward Strike (Oxalate added to Cerium): Produces larger crystals (
).[1][3][4] -
Reverse Strike (Cerium added to Oxalate): Produces smaller crystals (
). -
Reasoning: In Reverse Strike, the bulk oxalate excess creates a consistently high local supersaturation, triggering massive homogeneous nucleation bursts [3].
Experimental Protocol: Determination of Kinetics
Objective: Extract
Workflow Diagram
Figure 2: Workflow for kinetic parameter determination.
Step-by-Step Methodology
-
Preparation: Prepare 0.05 M
and 0.05 M solutions. Adjust acidity using concentrated to target levels (e.g., 1.0 M). -
Nucleation Induction: Place the Cerium solution in the reactor. Establish thermal equilibrium (e.g., 50°C).
-
Controlled Precipitation: Add Oxalic acid at a constant flow rate (
).-
Critical Control: The dilution ratio is vital.[2] An optimal dilution ratio (defined by
) is required to capture the nucleation event accurately [1].
-
-
Sampling: Withdraw slurry samples at 2-minute intervals. Immediately quench with cold ethanol to arrest growth.
-
Analysis: Measure PSD using Laser Diffraction (Malvern Mastersizer).
-
Calculation:
-
Calculate the moments of the distribution (
). -
Plot
vs (Crystal Size). -
The slope of the linear region
, where is residence time. -
The intercept yields nucleation density
, allowing calculation of .
-
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| High Filter Resistance (Cake Cracking) | Excessive fines (Nucleation > Growth). | Increase reaction Temperature; Increase |
| Broad PSD (High CV) | Poor mixing (Mesomixing limitations). | Increase stirring speed (RPM); Ensure feed nozzle is submerged near the impeller tip. |
| Amorphous Gel Formation | Temperature too low ( | Increase Temperature to |
| Low Yield | High solubility due to excess acid. | Optimize |
References
-
Wang, B., Li, C., Lyu, H., Yan, T., & Zheng, W. (2021).[2] Nucleation and Crystal Growth Kinetics of Cerium Oxalate . Journal of Nuclear and Radiochemistry, 43(4), 309-317.[2] 2
-
Vishnu Anand, P., Panda, S. K., Kumar, A., et al. (2025). Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution . Radiochimica Acta, 11, 873-887.[1] 1
-
Poncelet, F. J., Moulin, J. P., Hubert, N., et al. (2024). Kinetic study of nucleation and crystal growth during oxalic precipitation in the nuclear industry . INIS-IAEA. Link
-
Bykhovskii, D. N. (1960).[5] Co-Precipitation of Cerium(III) with Thorium Oxalate . Radiokhimiya. 5
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solubility of cerium oxalate in acidic solutions
An In-Depth Technical Guide to the Solubility of Cerium Oxalate in Acidic Solutions
Authored by: A Senior Application Scientist
Abstract
Cerium(III) oxalate (Ce₂(C₂O₄)₃), a white crystalline solid, is a compound of significant interest in materials science, catalysis, and nuclear chemistry.[1][2] Its utility often begins with its precipitation from aqueous solutions, a step leveraged for the separation and purification of cerium.[3][4] However, subsequent processing frequently requires its redissolution. While notoriously insoluble in water, cerium oxalate's solubility is markedly enhanced in acidic media.[5][6] This guide provides a comprehensive examination of the chemical principles, determining factors, and experimental methodologies related to the dissolution of cerium oxalate in acidic solutions. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this system.
The Fundamental Chemistry of Dissolution
The dissolution of cerium(III) oxalate is not a simple process of dissociation but rather a complex, pH-dependent equilibrium. Cerium oxalate is the salt of a trivalent metal cation (Ce³⁺) and the anion of a weak acid, oxalic acid (H₂C₂O₄). This characteristic is the cornerstone of its solubility behavior in acidic environments.
The Solubility Product (Ksp)
In pure water, cerium oxalate establishes a dissolution equilibrium:
Ce₂(C₂O₄)₃(s) ⇌ 2Ce³⁺(aq) + 3C₂O₄²⁻(aq)
The solubility product constant (Ksp) for this reaction is very small, reflecting its poor solubility in water.[7][8]
The Role of Hydrogen Ions (H⁺)
The introduction of a strong acid, such as nitric acid (HNO₃) or hydrochloric acid (HCl), dramatically shifts this equilibrium. The acid introduces a high concentration of hydrogen ions (H⁺) into the solution. These protons react with the free oxalate anions (C₂O₄²⁻), which act as a Brønsted-Lowry base, in a stepwise protonation:
-
C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) (Bioxalate formation)
-
HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq) (Oxalic acid formation)
According to Le Châtelier's principle, the consumption of the oxalate anion (C₂O₄²⁻) by H⁺ ions drives the initial dissolution equilibrium to the right, causing more solid cerium oxalate to dissolve to replenish the oxalate ions. This mechanism is the primary reason for the increased .
Caption: Fig 1. Cerium Oxalate Dissolution Equilibrium in Acid.
Factors Influencing Solubility
Several interconnected parameters govern the extent and rate of cerium oxalate dissolution. Understanding these factors is critical for controlling and optimizing industrial and laboratory processes.
Acid Concentration
As dictated by the mechanism described above, the concentration of the acid is the most significant factor. Higher acid concentrations provide more H⁺ ions to protonate the oxalate, thus increasing the driving force for dissolution. Studies have shown that increasing nitric acid concentration significantly impacts the particle size distribution during precipitation, which is intrinsically linked to the underlying solubility dynamics.[9]
Type of Acid
While all strong acids will increase solubility, the choice of acid can be important.
-
Nitric Acid (HNO₃) & Hydrochloric Acid (HCl): These are commonly used as their anions (NO₃⁻, Cl⁻) are generally non-complexing with Ce³⁺ ions, meaning the primary dissolution mechanism is protonation of the oxalate.
-
Sulfuric Acid (H₂SO₄): This acid can be less effective. While it provides H⁺, the sulfate anion (SO₄²⁻) can form sparingly soluble cerium(III) sulfate, potentially leading to the precipitation of a different cerium salt and complicating the system.
Temperature
The dissolution of most solids is an endothermic process. Therefore, increasing the temperature generally increases the solubility of cerium oxalate. This is often exploited in practice, where dissolution is carried out in hot acidic solutions to increase both the rate and extent of dissolution.[5] Hydrothermal conversion processes, which operate at elevated temperatures (>180 °C), can completely convert cerium oxalate into cerium oxide in a nitric acid solution, demonstrating the profound effect of temperature.[10][11]
Ionic Strength
The ionic strength of the solution can have a secondary effect on solubility through the activity coefficients of the ions. However, in most practical scenarios involving acidic dissolution, the effects of acid concentration and temperature are far more dominant.
Data Summary
| Parameter | Effect on Solubility | Causality | Practical Insight |
| Acid Concentration | Increases | Higher [H⁺] shifts equilibrium by consuming C₂O₄²⁻ ions. | The primary control lever for dissolution. Nitric acid concentrations from 0.5M to 4.0M are effective.[9] |
| Temperature | Increases | Dissolution is typically endothermic; provides activation energy. | Using hot acid significantly accelerates the dissolution rate.[5] |
| Acid Type | Varies | Anion complexation or precipitation can occur. | Nitric and hydrochloric acids are preferred to avoid secondary precipitation reactions. |
| Particle Size | Increases (for smaller particles) | Smaller particles have a larger surface area-to-volume ratio. | Nanosized or finely precipitated powders will dissolve faster than large crystals. |
Experimental Protocol: Determining Cerium Oxalate Solubility
This section provides a robust, self-validating protocol for the quantitative determination of cerium oxalate solubility in a given acidic medium.
Materials and Equipment
-
Cerium(III) oxalate hydrate (Ce₂(C₂O₄)₃·xH₂O)
-
Selected Acid (e.g., Analytical Grade Nitric Acid)
-
Deionized Water (18 MΩ·cm)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Calibrated pH meter
-
Syringe filters (0.22 µm pore size, chemically resistant)
-
Volumetric flasks and pipettes (Class A)
-
Analytical instrument for cerium quantification (e.g., ICP-OES, UV-Vis Spectrophotometer)
-
Certified Cerium standard for calibration
Step-by-Step Methodology
-
Preparation of Acidic Media: Prepare a series of acidic solutions of known concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M HNO₃) using volumetric flasks.
-
Equilibration: a. Add an excess of solid cerium oxalate to a known volume of each acidic solution in a sealed container. The presence of excess solid is crucial to ensure saturation. b. Place the containers in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). c. Allow the suspensions to equilibrate for a prolonged period (e.g., 24-48 hours). The time required should be determined experimentally by taking measurements at different time points until the cerium concentration in the supernatant becomes constant.
-
Sampling and Separation: a. Once equilibrium is reached, allow the solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately pass the sample through a 0.22 µm syringe filter to remove any suspended microcrystals. This step is critical to prevent erroneously high concentration readings.
-
Sample Preparation for Analysis: a. Accurately pipette a specific volume of the filtered supernatant and dilute it with a suitable blank solution (e.g., 1% HNO₃) in a volumetric flask. The dilution factor must be recorded and chosen to bring the cerium concentration within the linear dynamic range of the analytical instrument.
-
Quantification of Dissolved Cerium: a. Calibrate the analytical instrument (e.g., ICP-OES) using a series of freshly prepared cerium standards. b. Analyze the diluted samples to determine the concentration of Ce³⁺. A variety of analytical techniques can be employed for this purpose, including ICP-MS, ICP-OES, spectrophotometry, and redox titration.[12][13]
-
Data Analysis: a. Back-calculate the original concentration of cerium in the saturated supernatant using the dilution factor. b. Express the solubility in grams per liter (g/L) or moles per liter (mol/L). c. Repeat the entire experiment at least in triplicate to ensure reproducibility and calculate the mean and standard deviation.
Caption: Fig 2. Experimental Workflow for Solubility Determination.
Self-Validation and Trustworthiness
-
Mass Balance: The use of excess solid ensures the solution is genuinely saturated.
-
Kinetic Confirmation: Measuring concentration over time until a plateau is reached confirms that equilibrium has been established.
-
Instrument Calibration: A multi-point calibration with certified standards ensures the accuracy of the analytical measurement.[13]
-
Filtration Control: Analyzing a filtered vs. unfiltered sample can demonstrate the necessity of removing particulates.
Analytical Techniques for Cerium Quantification
The choice of analytical technique depends on the expected concentration range, required sensitivity, and available instrumentation.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS): These are the preferred methods for accurate, low-level quantification of cerium. They offer high sensitivity and specificity.[12]
-
UV-Vis Spectrophotometry: This method involves forming a colored complex with a chromogenic reagent like Arsenazo III and measuring its absorbance.[14] It is a cost-effective technique but can be prone to interferences.
-
Redox Titration: Cerium is unique among lanthanides for its stable +4 oxidation state. One can oxidize Ce³⁺ to Ce⁴⁺ and then titrate it with a standard reducing agent.[15][16] This classical method is useful for higher concentrations but requires careful handling of reagents.
Conclusion
The is a fundamentally important property driven by a classic acid-base equilibrium. While insoluble in water, its dissolution is readily achieved in strong, non-complexing acids, with the rate and extent being highly dependent on acid concentration and temperature. A systematic and rigorous experimental approach, involving careful equilibration, separation, and analysis with calibrated instrumentation, is essential for obtaining reliable and reproducible solubility data. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to confidently control and manipulate this critical chemical system in their development and processing workflows.
References
-
ResearchGate. (n.d.). Effect of process and operating parameters on cerium oxalate particle size distribution | Request PDF. Retrieved from [Link]
-
SciSpace. (2016). Solubility of Nanocrystalline Cerium Dioxide: Experimental Data and Thermodynamic Modeling. Retrieved from [Link]
- Google Patents. (n.d.). RU2646416C2 - Method for obtaining of high-clean cerium (iii) nitrate solution.
-
PubMed Central (PMC). (n.d.). A highly sensitive and selective spectrofluorimetric method for the determination of cerium at pico-trace levels in some real, environmental, biological, soil, food and bone samples using 2-(α-pyridyl)-thioquinaldinamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Cerium oxalate. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Solubility of the Rare Earth Oxalates and Complex Ion Formation in Oxalate Solution. II. Neodymium and Cerium(III)1. Retrieved from [Link]
-
RSC Publishing. (2023). Hydrothermal conversion of cerium oxalate to CeO2: a parade of oxalate and water coordination modes. Retrieved from [Link]
-
RSC Publishing. (2023). Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cerous oxalate. Retrieved from [Link]
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A Comprehensive Technical Guide on Cerous Oxalate: From Synthesis to Industrial Application
This technical guide offers an in-depth exploration of cerous oxalate, a chemical compound with significant relevance in both historical and contemporary scientific and industrial contexts. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical properties, synthesis methodologies, characterization techniques, and diverse applications of this important inorganic salt. The narrative is grounded in established scientific principles and practical, field-proven insights to ensure both technical accuracy and applicability.
Fundamental Chemical Identity and Physicochemical Properties
Cerous oxalate, systematically named cerium(III) oxalate, is the inorganic salt of cerium in its +3 oxidation state with the oxalate anion. Its chemical formula is Ce₂(C₂O₄)₃ .[1][2] It is most commonly encountered in its hydrated form, typically as the nonahydrate or decahydrate (Ce₂(C₂O₄)₃·nH₂O).[3][4]
Cerous oxalate presents as a white or yellowish-white crystalline powder.[1][2][5] It is characterized by its low solubility in water, alcohol, and ether, but it is soluble in dilute mineral acids.[6] This insolubility in water is a key property leveraged in its synthesis and in the separation of cerium from other rare-earth elements.[2][7]
Table 1: Core Physicochemical Properties of Cerous Oxalate (Anhydrous)
| Property | Value | Source(s) |
| Chemical Formula | Ce₂(C₂O₄)₃ | [1][2][6][8][9][10][11] |
| Molecular Weight | 544.29 g/mol | [2][6][9][12][13] |
| Appearance | White to yellowish-white crystalline powder | [1][2][5][14] |
| CAS Number | 139-42-4 | [1][6][10] |
| Solubility in Water | Slightly soluble/Insoluble | [1][2][6] |
| Melting Point | Decomposes upon heating | [1][2][15] |
| Density | ~3.9 g/cm³ | [15] |
Synthesis and Characterization: A Validating Workflow
The synthesis of cerous oxalate is a cornerstone of its industrial utility, primarily serving as a precursor to high-purity cerium oxide. The most common and efficient method is a precipitation reaction, which provides excellent control over the product's purity and morphology.
Experimental Protocol: Precipitation Synthesis of Cerous Oxalate
Principle: This protocol is based on the reaction between a soluble cerium(III) salt, such as cerium(III) nitrate, and an oxalic acid solution. The significant difference in solubility between the reactants and the cerous oxalate product drives the reaction to completion, resulting in the precipitation of the desired compound.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Dilute nitric acid (for pH adjustment, if necessary)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Step-by-Step Methodology:
-
Reactant Preparation: Prepare an aqueous solution of cerium(III) nitrate. In a separate vessel, prepare a stoichiometric excess of an aqueous oxalic acid solution. The excess oxalic acid ensures the complete precipitation of cerium ions.
-
Precipitation: Slowly add the cerium(III) nitrate solution to the vigorously stirred oxalic acid solution. A white, crystalline precipitate of cerous oxalate will form immediately.[2] Controlling parameters such as temperature, concentration, and the rate of addition can influence the particle size and morphology of the resulting crystals.[16]
-
Digestion: Continue stirring the slurry for a predetermined period (e.g., 1-2 hours) at a constant temperature. This "digestion" step allows for the growth of larger, more easily filterable crystals and can improve the purity of the final product.
-
Filtration and Washing: Isolate the precipitate by vacuum filtration. Wash the filter cake repeatedly with deionized water to remove residual nitrates and unreacted oxalic acid. A final wash with a water-miscible organic solvent like ethanol can facilitate drying.
-
Drying: Dry the purified cerous oxalate in a temperature-controlled oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved. This ensures the removal of surface moisture without initiating thermal decomposition.
Caption: Experimental workflow for the synthesis of cerous oxalate.
Essential Characterization Techniques
The synthesized cerous oxalate must be rigorously characterized to confirm its identity, purity, and physical properties.
-
Thermogravimetric Analysis (TGA): TGA is critical for determining the hydration state and thermal stability of the compound. The thermal decomposition of cerous oxalate hydrate occurs in distinct stages: an initial endothermic loss of water molecules, followed by an exothermic decomposition of the anhydrous oxalate to cerium oxide at higher temperatures.[17][18][19]
-
X-Ray Diffraction (XRD): XRD analysis confirms the crystalline structure and phase purity of the synthesized material. The resulting diffraction pattern serves as a fingerprint for the compound.
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology, particle size, and size distribution of the cerous oxalate crystals, which are critical parameters for its subsequent conversion to ceria.[16]
Key Applications of Cerous Oxalate
While cerous oxalate has historical applications, its modern utility is dominated by its role as a chemical intermediate.
Pharmaceutical Use (Historical)
Cerous oxalate was historically employed as an antiemetic, prescribed to alleviate nausea and vomiting.[1][2][20] Its mechanism of action was believed to be a local effect on the gastrointestinal tract, owing to its poor absorption and low aqueous solubility.[20] However, with the advent of more effective and targeted antiemetic drugs, its clinical use has been largely discontinued.[20]
Precursor for High-Purity Cerium Oxide (Ceria)
The primary industrial application of cerous oxalate is as a precursor for the production of cerium(IV) oxide (CeO₂), commonly known as ceria.[2][3] The thermal decomposition (calcination) of cerous oxalate in an oxygen-containing atmosphere yields high-purity ceria with controllable particle characteristics.[16]
Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 6CO₂(g)
This high-purity ceria is a critical component in numerous advanced technologies:
-
Catalysis: Ceria is a key component in three-way catalytic converters for automotive exhaust systems.
-
Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte material due to its high ionic conductivity.[17]
-
Glass Polishing: Ceria is a superior polishing agent for precision optical components.[2]
-
UV Absorption: It is incorporated into sunscreens and other materials for its UV-blocking properties.
Caption: The role of cerous oxalate as a precursor to ceria.
Toxicological Profile and Safe Handling
Cerous oxalate is considered to be an irritant and is harmful if swallowed or in contact with skin.[6][21][22] The oxalate component itself can be corrosive to tissues and may cause kidney damage if ingested in significant quantities.[1][2] Cerium salts have been noted to increase blood coagulation rates.[1][2]
Mandatory Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[21][23]
-
Handling: Avoid creating dust.[23] Wash hands thoroughly after handling.[21][24] Do not eat, drink, or smoke in areas where the chemical is handled.[11][24]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15][23]
Conclusion
Cerous oxalate is a compound of significant industrial importance, primarily serving as a meticulously controlled precursor for the synthesis of high-purity cerium oxide. Its well-defined synthesis via precipitation and subsequent thermal decomposition allows for the production of ceria with tailored properties for a wide range of high-technology applications. A comprehensive understanding of its chemical properties, synthesis protocols, and safety requirements is essential for its effective and safe utilization in research and industrial settings.
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FT-IR and Raman spectroscopy of cerium oxalate
An In-Depth Technical Guide to the FT-IR and Raman Spectroscopy of Cerium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium oxalate (Ce₂(C₂O₄)₃), a key intermediate in the production of high-purity cerium oxides and a compound of interest in materials science and drug development, possesses a complex vibrational signature that can be effectively elucidated using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and spectral interpretation for the vibrational analysis of cerium oxalate. By delving into the causality behind experimental choices and grounding the discussion in authoritative sources, this document serves as a practical resource for obtaining and interpreting high-quality spectroscopic data.
Introduction: The Significance of Vibrational Spectroscopy for Cerium Oxalate
Cerium(III) oxalate is an inorganic salt typically encountered as a hydrated crystalline solid (Ce₂(C₂O₄)₃·nH₂O).[1][2] Its characterization is crucial for controlling the properties of derived materials, such as ceria (CeO₂), which is widely used in catalysis, fuel cells, and polishing agents.[3] Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure of cerium oxalate.
These techniques provide detailed information on:
-
The coordination environment of the oxalate ligand to the cerium ion.
-
The presence and nature of water of hydration.
-
The structural transformations of cerium oxalate during processes like thermal decomposition.[4]
-
The purity and consistency of synthesized batches.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light (from a laser), where the energy shifts in the scattered photons correspond to the molecule's vibrational frequencies.[5] The two techniques are complementary, as the selection rules governing which vibrations are active differ. In centrosymmetric molecules, for instance, vibrations that are Raman active are often IR inactive, and vice versa.[6] A combined analysis, therefore, provides a more complete vibrational picture.
Synthesis of Cerium Oxalate: A Precursor for Spectroscopic Analysis
A fundamental understanding of the synthesis of cerium oxalate is essential, as the preparative route can influence its crystallinity, hydration state, and morphology, all of which can impact its vibrational spectra.[7] A common and reliable method is precipitation.[2][3]
Experimental Protocol: Precipitation of Cerium(III) Oxalate Decahydrate
-
Reagent Preparation:
-
Prepare a solution of a cerium(III) salt, such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), in deionized water.
-
Prepare a stoichiometric excess solution of a precipitating agent, typically oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄), in deionized water.
-
-
Precipitation:
-
Slowly add the oxalic acid solution to the cerium(III) nitrate solution under constant stirring. The slow addition promotes the formation of well-defined crystals.
-
A white precipitate of cerium(III) oxalate hydrate will form immediately.[2] The reaction is: 2Ce(NO₃)₃(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ce₂(C₂O₄)₃·10H₂O(s) + 6HNO₃(aq)
-
-
Aging and Isolation:
-
Continue stirring the suspension for a period (e.g., 1-2 hours) to allow for crystal growth and maturation.
-
Isolate the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol to facilitate drying.
-
-
Drying:
-
Dry the resulting white solid in a desiccator over a drying agent or in a low-temperature oven (e.g., 60-80 °C) to constant weight. High temperatures should be avoided to prevent premature dehydration or decomposition.
-
FT-IR Spectroscopy of Cerium Oxalate
Experimental Workflow: From Sample to Spectrum
The following workflow outlines the critical steps for acquiring a high-quality FT-IR spectrum of solid cerium oxalate.
Caption: Experimental workflow for Raman analysis of cerium oxalate.
Causality in Protocol:
-
Focusing the Laser: A micro-Raman setup allows the laser to be focused to a small spot (often ~1-2 µm), enabling the analysis of individual crystals or specific regions of a heterogeneous sample. [5]* Optimizing Laser Power: This is a critical self-validating step. The laser power must be high enough to generate a good signal-to-noise ratio but low enough to avoid sample degradation or thermal decomposition, which would alter the spectrum. Test acquisitions at varying power levels are recommended.
-
Cosmic Ray Removal: Raman spectra can be affected by sharp, narrow spikes from cosmic rays hitting the detector. These are typically removed using algorithms that identify and eliminate them, ensuring the integrity of the spectral data.
Interpretation of the Cerium Oxalate Raman Spectrum
The Raman spectrum provides complementary information to the FT-IR spectrum. Vibrations involving a significant change in polarizability, such as symmetric stretches of non-polar bonds, tend to be strong in the Raman spectrum.
Caption: Key vibrational modes of the oxalate ligand.
Table 2: Typical Raman Band Assignments for Hydrated Cerium Oxalate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Description |
| ~3600-3000 | Very Weak | ν(O-H) | O-H stretches are typically weak in Raman spectra. |
| ~1480 | Strong | νₛ(C=O) | Symmetric C=O stretching vibration. Often strong in Raman. |
| ~890 | Medium | ν(C-C) | C-C bond stretching. This mode is often Raman active and IR inactive in centrosymmetric oxalates. |
| ~500 | Strong | ν(Ce-O) + ring def. | Metal-ligand vibrations and chelate ring deformations are frequently observed. |
| < 400 | Medium-Strong | Lattice Modes | Low-frequency modes corresponding to collective vibrations of the crystal lattice. |
Application: Monitoring Thermal Decomposition
A key application of vibrational spectroscopy is monitoring the thermal decomposition of cerium oxalate to cerium oxide. By heating the sample and acquiring spectra at different temperatures, one can observe:
-
Dehydration: The disappearance of the broad ν(O-H) band (~3400 cm⁻¹) and the δ(H-O-H) band (~1625 cm⁻¹) in the FT-IR spectrum. [3]2. Oxalate Decomposition: The gradual disappearance of all oxalate-related bands (e.g., C=O and C-C stretches). Intermediate species, such as carbonates, may be transiently observed. [4]3. Formation of Ceria (CeO₂): The emergence of a strong, characteristic band around 465 cm⁻¹ in the Raman spectrum, which is the F₂g mode of the cubic fluorite structure of CeO₂. [8][9]In the FT-IR spectrum, a broad band corresponding to the Ce-O stretch in CeO₂ appears at a lower frequency, around 400-450 cm⁻¹. [3] This analysis is invaluable for determining the optimal calcination temperature to produce pure, phase-specific cerium oxide.
Conclusion
FT-IR and Raman spectroscopy are indispensable tools for the comprehensive characterization of cerium oxalate. They provide a detailed molecular fingerprint that can be used to confirm identity, assess hydration state, understand metal-ligand coordination, and monitor chemical transformations. By following validated protocols and understanding the physical basis for spectral features, researchers can leverage these techniques to ensure the quality and consistency of their materials, paving the way for advancements in the diverse fields where cerium compounds are applied.
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X-ray diffraction analysis of cerium oxalate powder
An In-Depth Technical Guide to the X-ray Diffraction Analysis of Cerium Oxalate Powder
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the X-ray Diffraction (XRD) analysis of cerium oxalate powder. Moving beyond rote protocols, this document elucidates the causal relationships between material synthesis, sample preparation, data acquisition, and final analysis, ensuring a robust and self-validating methodology.
Foundational Principles: Cerium Oxalate and X-ray Diffraction
Cerium(III) oxalate, with the general formula Ce₂(C₂O₄)₃, is a critical precursor material in materials science and pharmaceutical development.[1] Its primary significance lies in its role as an intermediate for the synthesis of high-purity cerium oxide (ceria, CeO₂), a material with extensive applications in catalysis, solid oxide fuel cells, and as a UV-blocking agent.[2] The most common form is the decahydrate, Ce₂(C₂O₄)₃·10H₂O, a white crystalline solid.
The physical and chemical properties of the final ceria product are intrinsically linked to the crystalline structure, particle size, and morphology of the initial cerium oxalate precursor.[3] X-ray Diffraction (XRD) is the definitive analytical technique for probing these fundamental crystallographic properties. XRD operates on the principle of Bragg's Law (nλ = 2d sinθ), where incident X-rays are diffracted by the crystalline lattice of a material. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure, allowing for phase identification, determination of lattice parameters, and estimation of crystallite size.
The Genesis of the Sample: Synthesis and its Influence on Crystallinity
The crystallographic characteristics of cerium oxalate powder are established during its synthesis. Therefore, a controlled synthesis protocol is the first step in a self-validating XRD analysis workflow. The most common method is precipitation.[3]
Causality in Synthesis: The "Why" Behind the Protocol
The choice of synthesis parameters is not arbitrary; it directly dictates the material's properties. Simply changing reaction conditions such as temperature, reactant concentrations, acidity (pH), and the order of reagent addition ("strike") can produce different morphologies and crystallinities.[4] For instance, the nucleation and crystal growth kinetics are highly dependent on factors like temperature and reactant concentration, which can be divided into homogeneous and heterogeneous nucleation processes.[5] This control is paramount, as the morphology of the oxalate precursor can be inherited by the ceria nanoparticles after calcination.
Experimental Protocol: Precipitation of Cerium Oxalate Decahydrate
This protocol is designed to produce a consistent, crystalline cerium oxalate powder suitable for XRD analysis.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.1 M solution of oxalic acid (H₂C₂O₄) in deionized water.[6]
-
-
Precipitation:
-
Slowly add the cerium(III) nitrate solution to the oxalic acid solution while stirring continuously. A white precipitate of cerium oxalate will form immediately.
-
Rationale: A slow addition rate and constant stirring promote uniform particle growth and prevent the formation of amorphous or poorly crystalline material.
-
-
Aging:
-
Allow the precipitate to age in the mother liquor for 1-2 hours at room temperature.
-
Rationale: Aging allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones, resulting in a more uniform particle size distribution and improved crystallinity.
-
-
Washing and Drying:
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- 6. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
electronic structure of cerium in cerium oxalate
An In-depth Technical Guide to the Electronic Structure of Cerium in Cerium Oxalate: Spectroscopic Insights and Pharmaceutical Relevance
Introduction
Cerium, a lanthanide with a uniquely accessible +4 oxidation state in addition to the group's common +3 state, holds a special place in materials science and medicine. Cerium(III) oxalate, with the chemical formula Ce₂(C₂O₄)₃, is an inorganic salt that typically exists in a hydrated form, most commonly as the decahydrate (Ce₂(C₂O₄)₃·10H₂O).[1][2] While historically recognized for its clinical use as an antiemetic agent, its modern significance is largely as a critical precursor for the synthesis of cerium oxide (CeO₂) nanoparticles.[2][3] The remarkable catalytic and biological activities of these nanoparticles, particularly their antioxidant capabilities, are governed by the electronic structure of the cerium ions.
Understanding the electronic configuration of cerium within the oxalate matrix is therefore fundamental. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the . We will delve into the foundational principles of cerium's electron configuration, detail the powerful spectroscopic techniques used for its elucidation, and discuss the profound implications of its electronic transitions during chemical transformations. The narrative emphasizes the causality behind experimental choices, grounding the discussion in authoritative and verifiable sources.
Part 1: Fundamentals of the Electronic Structure of Cerium
The chemical behavior of cerium is dominated by the energetics of its valence electrons, specifically those in the 4f orbital.
Cerium's Versatile Electronic Configuration
A neutral cerium atom has the electronic configuration [Xe]4f¹5d¹6s². It readily loses electrons to form ions, primarily in two stable oxidation states:
-
Cerium(III) or Ce³⁺: This state is formed by the loss of the 5d¹ and 6s² electrons, resulting in the configuration [Xe]4f¹ . This is the most common and stable oxidation state for lanthanides in aqueous solutions and is the state found in cerium oxalate.[4][5]
-
Cerium(IV) or Ce⁴⁺: This state arises from the additional loss of the lone 4f electron, yielding the configuration [Xe]4f⁰ . The stability of this state is unusual for lanthanides and is attributed to the energetic proximity of the 4f and 5d orbitals and the stability of a noble gas configuration.[3]
The Electronic State of Cerium in Cerium Oxalate
In cerium(III) oxalate, the cerium ion is definitively in the trivalent (Ce³⁺) state .[1][4] The crystal structure of the hydrated form reveals a complex coordination environment where each Ce³⁺ ion is bonded to multiple oxalate groups and water molecules.[6] This coordination polymer structure creates a specific ligand field around the cerium ion, influencing the energy levels of its orbitals. However, the most critical feature remains the presence of a single, localized electron in the 4f orbital. This lone 4f electron is the primary determinant of the material's spectroscopic and magnetic properties and is the key player in the oxidative transformation of cerium oxalate into ceria.
Part 2: Experimental Elucidation of the Electronic Structure
Directly probing the electronic state of an element within a compound requires techniques that can interrogate core-level electrons. X-ray Photoelectron Spectroscopy (XPS) is the preeminent tool for this purpose.
X-ray Photoelectron Spectroscopy (XPS): A Definitive Tool
XPS analysis provides quantitative information about the elemental composition and, crucially, the oxidation states of elements on a material's surface. The analysis of cerium, however, is notoriously complex due to its intricate electronic structure.
The Complexity of the Ce 3d Spectrum
Unlike the simple, sharp peaks seen for many elements, the Ce 3d XPS spectrum is characterized by multiple, broad features even for a single oxidation state. This complexity arises from two main phenomena:
-
Spin-Orbit Splitting: The core hole created by photoemission from the 3d orbital results in two distinct states, 3d₅/₂ and 3d₃/₂, separated by approximately 18.6 eV.[5]
-
Final-State Effects: The system's response to the creation of the core hole can lead to different final-state electronic configurations. For Ce³⁺ (initial state 4f¹), the photoemission process can result in a "well-screened" final state, where an electron from the ligand transfers to a 4f orbital of cerium (final state ~4f²), or a "poorly-screened" final state where no such transfer occurs (final state ~4f¹).[7] These different final states have different binding energies, leading to additional satellite peaks. Similar, but more numerous, final-state effects occur for Ce⁴⁺.[7][8]
The Spectroscopic Signature of Ce³⁺ in Cerium Oxalate
The Ce 3d spectrum of a pure Ce³⁺ compound like cerium oxalate is expected to show four characteristic peaks—a spin-orbit doublet, with each component (3d₅/₂ and 3d₃/₂) further split into two peaks corresponding to the different final states.
| Peak Assignment (Ce³⁺) | Approximate Binding Energy (eV) | Final State Description |
| v₀ | ~880.5 | 3d₅/₂; Screened (~4f²) |
| v' | ~885.0 | 3d₅/₂; Poorly Screened (~4f¹) |
| u₀ | ~899.0 | 3d₃/₂; Screened (~4f²) |
| u' | ~903.5 | 3d₃/₂; Poorly Screened (~4f¹) |
| Table 1: Typical peak assignments and approximate binding energies for Ce³⁺ in XPS. Actual values can vary slightly based on the specific chemical environment and instrument calibration.[5][7][9] |
Distinguishing Ce³⁺ from Ce⁴⁺
In contrast, the Ce⁴⁺ spectrum exhibits a more complex pattern, typically resolved into six peaks. A definitive feature for identifying Ce⁴⁺ is a high-energy satellite peak, labeled "u'''", which appears at a binding energy of approximately 917 eV. This peak is absent in pure Ce³⁺ compounds.[5] The ability to distinguish these spectral fingerprints is vital for monitoring the conversion of cerium oxalate to cerium oxide.
Experimental Protocol: XPS Analysis of Cerium Oxalate
The trustworthiness of XPS data relies on a rigorous experimental and analytical methodology.
Step-by-Step Methodology
-
Sample Preparation:
-
Gently grind the cerium oxalate powder to ensure a uniform surface.
-
Mount the powder onto a sample holder using double-sided carbon tape.
-
Ensure the powder is pressed firmly to create a flat, even surface and minimize charging effects.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Causality: It is critical to minimize X-ray exposure time and power during analysis. Prolonged exposure can cause the photoreduction of cerium, especially if any Ce⁴⁺ species are present on the surface, leading to an inaccurate assessment of the oxidation state.[7]
-
Acquire a survey spectrum to identify all elements present.
-
Acquire a high-resolution spectrum of the Ce 3d region (approx. 870-930 eV) with a low pass energy to achieve good energy resolution.
-
-
Data Analysis and Deconvolution:
-
Apply a Shirley background subtraction to the high-resolution Ce 3d spectrum.
-
Perform curve fitting (deconvolution) using established models for Ce³⁺. Constrain the peak positions, full width at half maximum (FWHM), and area ratios based on reference spectra of pure Ce³⁺ compounds.[7]
-
The absence of the characteristic Ce⁴⁺ satellite peak at ~917 eV confirms the purity of the Ce³⁺ state in the sample.
-
Caption: Workflow for the XPS analysis of cerium oxalate.
Part 3: Chemical Transformations and Electronic Implications
The is not static; it is the starting point for transformations that are crucial for materials synthesis and have implications for drug development.
Thermal Decomposition: A Change in Electronic State
Cerium oxalate is a widely used precursor for ceria (CeO₂) because it decomposes cleanly upon heating. This process involves a fundamental change in the cerium electronic structure.
The thermal decomposition occurs in two main stages:[10]
-
Dehydration: At lower temperatures (typically < 250°C), the water of hydration is lost. This step does not change the Ce³⁺ oxidation state. Ce₂(C₂O₄)₃·10H₂O(s) → Ce₂(C₂O₄)₃(s) + 10H₂O(g)
-
Oxidative Decomposition: At higher temperatures (typically > 300°C) in the presence of air, the anhydrous oxalate decomposes, and the cerium is oxidized from Ce³⁺ to Ce⁴⁺, forming cerium dioxide. Ce₂(C₂O₄)₃(s) + 2O₂(g) → 2CeO₂(s) + 6CO₂(g)
This transformation involves the removal of the lone 4f electron from each Ce³⁺ ion, a process that can be tracked precisely using XPS by observing the disappearance of the Ce³⁺ spectral features and the emergence of the characteristic Ce⁴⁺ spectrum.
Caption: Thermal decomposition pathway of cerium oxalate to ceria.
Implications for Drug Development and Nanomedicine
The historical use of cerium(III) oxalate as an antiemetic, though its exact mechanism remains unclear, points to a biological interaction.[3] However, the modern pharmaceutical relevance of cerium's electronic structure lies in the properties of the ceria nanoparticles derived from it.
The ability of cerium to cycle between the Ce³⁺ and Ce⁴⁺ oxidation states is the basis for the potent antioxidant and enzyme-mimicking properties of ceria nanoparticles.[11] Surface Ce³⁺ sites act as reactive centers that can neutralize reactive oxygen species (ROS), a key factor in oxidative stress-related diseases. By carefully controlling the thermal decomposition of cerium oxalate, researchers can tune the concentration of Ce³⁺ sites on the surface of the resulting CeO₂ nanoparticles, thereby optimizing their therapeutic potential.[12] Therefore, understanding and characterizing the initial Ce³⁺ state in the oxalate precursor is the first and most critical step in designing these advanced nanomedicines.
Conclusion and Future Outlook
The is defined by its trivalent (Ce³⁺) oxidation state, with a single electron occupying the 4f orbital. This fundamental characteristic governs its chemical and physical properties. X-ray Photoelectron Spectroscopy stands as the most authoritative technique for its direct characterization, providing unambiguous spectral fingerprints that distinguish the Ce³⁺ state from the Ce⁴⁺ state formed during its crucial transformation into ceria.
For researchers in materials science and drug development, a firm grasp of this electronic structure is not merely academic. It is the key to controlling the synthesis of functional ceria nanomaterials and unlocking their potential as next-generation therapeutics that leverage the unique redox chemistry of the cerium ion. Future work will likely focus on correlating subtle changes in the coordination environment of cerium oxalate with the properties of the resulting nanoparticles and employing advanced computational models to further refine our understanding of the complex XPS spectra.
References
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Ce 3d XPS Investigation of Cerium Oxides and Mixed Cerium Oxide (CexTiyOz) | Request PDF. ResearchGate. Available at: [Link]
-
XPS analysis of cerium oxide nanoparticles. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Cerium oxalate structure. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Cerium(III) oxalate. Wikipedia. Available at: [Link]
-
Cerium(III) Oxalate. Assignment Point. Available at: [Link]
-
X‐ray photoelectron spectroscopy (XPS) spectra of Ce 3d regions of... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science. Available at: [Link]
-
Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide. ResearchGate. Available at: [Link]
-
Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. RSC Publishing. Available at: [Link]
-
Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. RSC Publishing. Available at: [Link]
-
Growth and characterization of cerium lanthanum oxalate crystals grown in hydro-silica gel. ResearchGate. Available at: [Link]
-
Cerium. HarwellXPS Guru. Available at: [Link]
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The clinical application of cerium salts. Pharmacy 180. Available at: [Link]
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On the curve-fitting of XPS Ce(3d) spectra of cerium oxides | Request PDF. ResearchGate. Available at: [Link]
-
Solid State Chemical Reaction Synthesis and Characterization of Nanocrystalline Cerium Oxalate under Ultrasonication Spectra. Scientific.Net. Available at: [Link]
-
Cerium oxide-based nanozyme suppresses kidney calcium oxalate crystal depositions via reversing hyperoxaluria-induced oxidative stress damage. PMC - NIH. Available at: [Link]
-
SATELLITES IN Ce 3d X-RAY PHOTOELECTRON SPECTROSCOPY OF CERIA. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
The Coordination Architecture of Cerium Oxalate: From Synthesis to Functional Application
Executive Summary
This technical guide explores the coordination chemistry, synthesis kinetics, and thermal transformation of Cerium(III) Oxalate (
This document is designed for research scientists and process engineers, focusing on the causal relationship between synthesis parameters (pH, temperature, supersaturation) and the final microstructural properties of the material.
Fundamental Coordination Chemistry
The Metal Center and Ligand Architecture
Cerium oxalate typically crystallizes as a decahydrate (
-
Oxidation State: The cerium ion exists in the stable +3 oxidation state (
). While Ce(IV) is stable in oxides ( ), Ce(IV) oxalate is thermodynamically unstable and spontaneously reduces to Ce(III) with the evolution of . -
Coordination Sphere: The
ion exhibits a high coordination number, typically CN=9 or 10 . -
Ligand Binding: The oxalate ion (
) acts as a bidentate chelating ligand , forming stable five-membered rings with the metal center. -
The Role of Water: Water molecules are not merely solvent; they are structural. In the decahydrate, several water molecules are directly coordinated to the metal center (inner sphere), while others reside in the crystal lattice (outer sphere), stabilized by hydrogen bonding networks. This distinction is critical during thermal decomposition.
Chelate Effect and Stability
The formation of cerium oxalate is driven by the chelate effect , where the displacement of monodentate water molecules by the bidentate oxalate increases the entropy of the system.
Synthesis Protocol: Controlled Precipitation
The morphology of cerium oxalate crystals—and the subsequent activity of the calcined nanoceria—is dictated by the supersaturation level during precipitation.
Experimental Workflow (DOT Diagram)
Figure 1: Workflow for the controlled precipitation of Cerium Oxalate, emphasizing the transition from nucleation to crystal growth.
Detailed Protocol: The "Forward Strike" Method
This protocol favors the formation of uniform, rod-like crystals suitable for thermal conversion.
Reagents:
-
Cerium(III) Nitrate Hexahydrate (
) -
Oxalic Acid Dihydrate (
) -
Deionized Water (
)
Step-by-Step Methodology:
-
Preparation: Dissolve Cerium Nitrate to a concentration of 0.02 M to 0.06 M . Dissolve Oxalic Acid separately to achieve a 1.5x stoichiometric excess.
-
Thermal Equilibration: Heat both solutions to 80°C . Higher temperatures favor larger crystal growth by suppressing nucleation rates (lowering relative supersaturation).
-
Forward Strike (Mixing): Add the Oxalic Acid solution into the Cerium Nitrate solution under constant magnetic stirring (approx. 200-400 rpm).
-
Note: "Reverse Strike" (adding Ce to Oxalate) often results in finer, less filterable precipitates due to high initial local supersaturation of oxalate.
-
-
Digestion (Aging): Maintain temperature at 80°C for 2 hours. This allows Ostwald Ripening , where small, unstable crystallites dissolve and redeposit onto larger crystals, improving crystallinity.
-
Filtration: Filter vacuum. Wash 3x with deionized water and 1x with ethanol (to facilitate drying).
-
Drying: Dry at 80°C for 12 hours. Result: White crystalline powder (
).
Thermal Decomposition Mechanism[1][2][3]
The conversion of the oxalate precursor to functional Ceria (
Decomposition Pathway (DOT Diagram)
Figure 2: Thermal decomposition pathway from hydrated oxalate to cerium oxide.
Kinetic Data and Events
The decomposition kinetics follow the Coats-Redfern model.
| Temperature Range | Process | Mass Loss (Approx) | Activation Energy ( |
| 40°C – 220°C | Dehydration: Stepwise loss of 10 | ~20-25% | ~43 kJ/mol |
| 220°C – 320°C | Anhydrous Plateau: Stable | N/A | N/A |
| 320°C – 400°C | Oxidative Decomposition: | ~30-35% | ~128 kJ/mol |
Key Insight: The oxidation of Ce(III) to Ce(IV) occurs during the final decomposition step. The release of CO and
Applications in Drug Development & Materials
Nanoceria as an Antioxidant (Bio-mimetic)
The oxalate precursor route is preferred for medical-grade nanoceria because it avoids chloride contamination (common in chloride precursors), which is cytotoxic.
-
Mechanism: Nanoceria mimics biological enzymes like Superoxide Dismutase (SOD) and Catalase.[1]
-
Redox Switching: The surface of the nanoparticle cycles between
and .-
sites scavenge superoxide radicals (
). -
sites scavenge hydrogen peroxide (
).
-
sites scavenge superoxide radicals (
-
Therapeutic Targets: Ischemic stroke (neuroprotection), radiation protection, and diabetic wound healing.
Industrial CMP Slurries
For semiconductor polishing, the crystallite size of the calcined oxide is paramount.
-
Control: By adjusting the oxalate precipitation temperature (Protocol 3.2), one controls the precursor size.
-
Result: A larger precursor crystal generally yields a larger oxide aggregate, which increases removal rate but may increase surface scratching. The oxalate route allows for "tunable" particle distributions.
References
-
Synthesis and thermal decomposition kinetics of cerium oxalate rods. Devagiri Journal of Science. (Detailed kinetic analysis of dehydration and oxide formation).
-
Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega. (Morphology control via temperature and concentration).[2]
-
Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry. (Correlation between precursor shape and final oxide grain size).
-
Nanoceria as Antioxidant: Synthesis and Biomedical Applications. Journal of Biomedical Nanotechnology. (Medical applications of cerium oxide derived from precursors).
-
Solubility of Nanocrystalline Cerium Dioxide. SciSpace/Journal Reference. (Thermodynamic modeling of solubility products).
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An In-depth Technical Guide to the Hydration States of Cerium(III) Oxalate
Abstract
Cerium(III) oxalate, a key precursor in the synthesis of advanced ceria (CeO₂) materials, exists in various hydration states, each possessing distinct structural and thermal properties that significantly influence the characteristics of the final oxide product. This technical guide provides a comprehensive exploration of the primary hydration states of cerium(III) oxalate, with a focus on the decahydrate and nonahydrate forms, as well as lower hydrates accessible through hydrothermal treatment. We will delve into the synthesis protocols, elucidate the critical role of reaction parameters, and present a comparative analysis of their physicochemical properties through established analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical knowledge of these important compounds.
Introduction: The Significance of Cerium Oxalate and Its Hydrates
Cerium(III) oxalate (Ce₂(C₂O₄)₃) is an inorganic salt of considerable scientific and industrial importance. Its primary application lies in its role as a precursor for the production of cerium oxide (CeO₂), a material with extensive use in catalysis, solid oxide fuel cells (SOFCs), glass polishing agents, and UV absorbers.[1][2] The morphology, particle size, and defect structure of the final ceria product are intimately linked to the properties of the initial cerium oxalate precursor.[3] Furthermore, cerium oxalate itself has applications as an antiemetic.[4]
The number of water molecules associated with the cerium oxalate crystal lattice, its hydration state, is a critical parameter. The most commonly synthesized and studied form is the decahydrate, Ce₂(C₂O₄)₃·10H₂O.[5] However, other stable or metastable hydrates, such as the nonahydrate (Ce₂(C₂O₄)₃·9H₂O), and various lower hydrates, can be formed under specific synthesis or treatment conditions.[4][6] Understanding the synthesis, characterization, and interconversion of these hydrates is paramount for controlling the quality and performance of ceria-based materials.
This guide will provide a detailed examination of the key hydration states of cerium oxalate, offering both theoretical understanding and practical, field-proven methodologies for their synthesis and characterization.
The Primary Hydration States: A Comparative Overview
The two most prominent and commercially relevant hydration states of cerium(III) oxalate are the decahydrate and the nonahydrate. While differing by only one water molecule per formula unit, their structural nuances and thermal behaviors can have a cascading effect on their application as precursors.
Cerium(III) Oxalate Decahydrate (Ce₂(C₂O₄)₃·10H₂O)
The decahydrate is the most frequently encountered form when precipitating cerium(III) salts with oxalic acid in aqueous solutions.[5] Structurally, it is more accurately represented as [Ce₂(C₂O₄)₃(H₂O)₆]·4H₂O , indicating that six water molecules are directly coordinated to the cerium(III) ions, while the remaining four are held within the crystal lattice as interstitial or zeolitic water.[6] This distinction is crucial as the coordinated water is more strongly bound than the interstitial water, leading to a multi-step dehydration process.
The crystal structure of cerium(III) oxalate decahydrate is monoclinic, belonging to the P2₁/c space group.[7]
Cerium(III) Oxalate Nonahydrate (Ce₂(C₂O₄)₃·9H₂O)
The nonahydrate is also a commercially available form of cerium oxalate.[8] While detailed structural elucidation is less common in the literature compared to the decahydrate, it is understood to be a stable hydrate. Thermogravimetric analysis of mixed cerium-lanthanum oxalates suggests that a 9-hydrate is a stable form.[2]
Lower Hydrates via Hydrothermal Treatment
Recent research has shown that hydrothermal treatment of cerium(III) oxalate decahydrate can lead to the formation of a variety of lower hydration states. This process involves dehydration and recrystallization, leading to significant morphological changes.[6] Using advanced techniques like 3D electron diffraction, several intermediate crystalline phases have been identified, including Ce₂(C₂O₄)₃(H₂O)₄ .[6] These lower hydrates represent a fascinating area of cerium oxalate chemistry, offering potential new pathways to tailor ceria properties.
Synthesis of Cerium Oxalate Hydrates: Protocols and Controlling Factors
The synthesis of a specific cerium oxalate hydrate requires careful control over the precipitation conditions. The interplay of reactant concentrations, temperature, pH, and the rate of mixing dictates the nucleation and growth of the crystals and, consequently, their hydration state and morphology.
Experimental Protocol: Synthesis of Cerium(III) Oxalate Decahydrate
This protocol details a standard laboratory procedure for the synthesis of cerium(III) oxalate decahydrate via precipitation.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
Place the cerium(III) nitrate solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the oxalic acid solution dropwise to the cerium(III) nitrate solution using a burette or dropping funnel. A white precipitate of cerium(III) oxalate decahydrate will form immediately.[5] The slow addition promotes the growth of larger, more uniform crystals.
-
-
Digestion and Aging:
-
Continue stirring the suspension for a period of 1-2 hours at room temperature. This process, known as digestion or aging, allows for the recrystallization of smaller particles into larger, more stable ones, leading to a more uniform particle size distribution.
-
-
Isolation and Washing:
-
Separate the precipitate from the mother liquor by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
Perform a final wash with ethanol to aid in the removal of water and facilitate drying.
-
-
Drying:
-
Carefully transfer the filter cake to a watch glass or drying dish.
-
Dry the product in an oven at a low temperature (e.g., 50-60 °C) to constant weight. Higher temperatures should be avoided to prevent premature dehydration.[5]
-
Causality Behind Experimental Choices:
-
Choice of Precursors: Cerium(III) nitrate is a common, highly soluble source of cerium ions. Oxalic acid is an effective precipitating agent due to the low solubility of rare-earth oxalates.[9]
-
Stirring and Slow Addition: Vigorous stirring ensures homogeneity and prevents localized high supersaturation, which could lead to the formation of fine, difficult-to-filter particles. Slow addition of the precipitant controls the rate of nucleation and promotes crystal growth.
-
Washing: Thorough washing is essential to obtain a high-purity product, which is critical for its use as a precursor for high-purity ceria.
-
Controlled Drying Temperature: A low drying temperature is crucial to isolate the decahydrate form without inadvertently causing dehydration to lower hydrate states.
Factors Influencing Hydration State and Morphology
The precise hydration state and morphology of the precipitated cerium oxalate can be tuned by modifying the synthesis parameters:
-
Temperature: Higher precipitation temperatures can favor the formation of less hydrated forms and can also influence the crystal morphology.[3]
-
pH and Acidity: The pH of the precipitation medium affects the solubility of cerium oxalate and the speciation of oxalate ions. Studies have shown that increasing the nitric acid concentration can significantly impact the particle size distribution.[10]
-
Reactant Concentration: The concentration of cerium and oxalate ions influences the supersaturation of the solution, which in turn affects the rates of nucleation and crystal growth, thereby impacting particle size and morphology.[9]
-
Stirring Rate: The stirring rate affects the mixing of reactants and the suspension of particles, which can influence the particle size distribution.[11]
Characterization of Cerium Oxalate Hydrates
A multi-technique approach is essential for the comprehensive characterization of the different hydration states of cerium oxalate.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful tools for studying the thermal decomposition of cerium oxalate hydrates. The TGA curve reveals the mass loss associated with dehydration and subsequent decomposition, while the DSC curve indicates the endothermic or exothermic nature of these processes.
The thermal decomposition of cerium(III) oxalate decahydrate typically proceeds in two main stages:
-
Dehydration: The loss of water molecules occurs in one or more steps, typically in the temperature range of 100-250 °C.[5] The multi-step nature of this process is due to the different bonding environments of the coordinated and interstitial water molecules. This is an endothermic process.
-
Decomposition: The anhydrous cerium oxalate then decomposes to cerium oxide (CeO₂) at higher temperatures, generally between 300-400 °C. This is an exothermic process.[5]
Table 1: Typical Thermal Decomposition Data for Cerium(III) Oxalate Decahydrate
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Process |
| Dehydration | 100 - 250 | ~25% | Endothermic |
| Oxalate Decomposition | 300 - 400 | ~30% | Exothermic |
Note: The exact temperatures and mass losses can vary depending on factors such as heating rate and atmospheric conditions.
X-ray Diffraction (XRD)
Powder X-ray diffraction is an indispensable technique for identifying the crystalline phases of cerium oxalate hydrates and for determining their crystal structure. Each hydration state possesses a unique diffraction pattern. The monoclinic structure of the decahydrate gives a characteristic set of peaks.[7] By analyzing the XRD patterns, one can differentiate between the decahydrate, nonahydrate, and other crystalline phases.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecules in the crystal lattice. These techniques are particularly useful for studying the water molecules and the oxalate anions.
-
Water Molecules: The O-H stretching vibrations of water typically appear in the 3000-3600 cm⁻¹ region of the FT-IR spectrum. The presence of multiple bands in this region can indicate the existence of different types of water molecules (coordinated vs. interstitial). The H-O-H bending vibration is observed around 1600-1650 cm⁻¹.
-
Oxalate Anion: The oxalate anion has several characteristic vibrational modes, including the symmetric and asymmetric C=O stretching, C-C stretching, and O-C=O bending modes. The positions of these bands can be sensitive to the coordination environment of the oxalate anion.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology and particle size of the synthesized cerium oxalate crystals. The images can reveal whether the particles are, for example, rod-like, plate-like, or agglomerates of smaller crystallites.[11] The morphology is a direct consequence of the synthesis conditions.
Interconversion of Hydration States and Formation of Ceria
The different hydration states of cerium oxalate can be interconverted, primarily through the application of heat or hydrothermal treatment. This process is central to the formation of ceria from its oxalate precursor.
Thermal Conversion
As discussed in the thermal analysis section, heating cerium oxalate decahydrate leads to a sequential loss of water molecules to form lower hydrates and eventually the anhydrous salt, which then decomposes to CeO₂. The pathway of this decomposition can influence the properties of the resulting ceria.
Hydrothermal Conversion
Hydrothermal treatment offers an alternative route to convert cerium oxalate to ceria at lower temperatures than traditional calcination. This process involves the dehydration and recrystallization of the initial oxalate hydrate in an aqueous medium under elevated temperature and pressure.[6] The pH of the medium is a critical parameter in this conversion process.[12]
Caption: Interconversion pathways of cerium oxalate hydrates.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
The hydration states of cerium(III) oxalate are a critical aspect of its chemistry, with profound implications for its use as a precursor for ceria-based materials. The decahydrate, nonahydrate, and various lower hydrates each exhibit unique structural and thermal properties. A thorough understanding and precise control of the synthesis and processing conditions are essential for obtaining cerium oxalate with the desired hydration state, morphology, and purity. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of these materials, enabling researchers and professionals to tailor the properties of ceria for a wide range of advanced applications.
References
- Assi, N., & Tyrpekl, V. (n.d.).
-
Cerium(III) Oxalate Nonahydrate Ce2C6O12.9H2O. Zegen Advanced Materials. Retrieved from [Link]
-
(a) FTIR spectra of cerium oxalate–type precursor and CeO2 nps... - ResearchGate. (n.d.). Retrieved from [Link]
- Assi, N., et al. (2024). Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. New Journal of Chemistry, 48(3), 1071-1075.
- Assi, N., et al. (2023).
- Nusrath, K., & Muhammed, A. (2018). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120.
-
Cerium oxalate. In Wikipedia. Retrieved from [Link]
- Growth and characterization of cerium lanthanum oxalate crystals grown in hydro-silica gel. (2025).
- Assi, N., et al. (2023).
- Assi, N., & Tyrpekl, V. (n.d.).
-
effect of process and operating parameters on cerium oxalate particle size distribution | Request PDF. (n.d.). Retrieved from [Link]
- Tyrpekl, V., et al. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry, 58(15), 10179-10191.
-
Preparation of cerium(III) oxalate. PrepChem.com. Retrieved from [Link]
-
Unstable amorphous cerium oxalate precipitation in concentrated HNO3 media. SciSpace. Retrieved from [Link]
- Growth and characterization of Sm3+ doped cerium oxalate single crystals. (2016).
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- 4. Cerium oxalate - Wikipedia [en.wikipedia.org]
- 5. devagirijournals.com [devagirijournals.com]
- 6. Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]
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- 12. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
Technical Monograph: Historical Pharmacodynamics and Synthesis of Cerium Oxalate
Executive Summary
Cerium oxalate (Cerous oxalate) represents a pivotal transition point in pharmaceutical history, bridging the gap between mineralogical alchemy and modern pharmacology. Introduced in the mid-19th century by Sir James Young Simpson, it became a standard intervention for hyperemesis gravidarum (intractable vomiting of pregnancy) and motion sickness.
This guide analyzes the compound from a drug development perspective, dissecting its synthesis, hypothesized mechanism of action, and the pharmacokinetic limitations that led to its obsolescence. We also examine its modern corollary—Lanthanum Carbonate—to demonstrate how the "insoluble lanthanide salt" platform remains relevant in nephrology today.
Historical Pharmacodynamics: The "Gastric Sedative" Hypothesis
The Simpson Rationale
In 1854, Sir James Y. Simpson, already famous for introducing chloroform anesthesia, proposed cerium oxalate as a substitute for Bismuth Subnitrate. His clinical observation was that while opiates caused constipation and bismuth was inconsistent, cerium salts appeared to suppress the "irritability" of the stomach without systemic sedation.
Mechanism of Action (Hypothetical vs. Actual)
The historical consensus relied on a "local sedative" theory. Because cerium oxalate is practically insoluble in water, it was believed to coat the gastric mucosa, mechanically shielding inflamed afferent nerve endings of the Vagus nerve.
Physiological Pathway Analysis:
-
Ingestion: Insoluble salt enters the acidic gastric environment.
-
Dissociation (Minimal): Trace amounts of
ions are released. -
Mucosal Interaction: The bulk powder adheres to the gastric lining (demulcent effect).
-
Neural Suppression: Reduction in afferent vagal signaling to the Medullary Vomiting Center.
Visualization of Pharmacological Pathway
The following diagram illustrates the hypothesized pathway of action compared to the actual pharmacokinetic fate (excretion).
Figure 1: Hypothesized Mechanism of Action vs. Pharmacokinetic Reality. Note the dominant pathway is excretion due to insolubility.
Chemical Engineering & Synthesis Protocol
To understand the variability in historical clinical trials, one must analyze the synthesis. "Commercial" cerium oxalate in the 19th century was rarely pure; it was often a "didymium" admixture containing Lanthanum (La), Neodymium (Nd), and Praseodymium (Pr).
Synthesis Workflow (Monazite Extraction)
The following protocol reconstructs the standard industrial preparation used to isolate pharmaceutical-grade cerium from Monazite sand.
Chemical Equation (Precipitation):
Step-by-Step Isolation Protocol
-
Ore Digestion: Treat Monazite sand with conc.
at 200°C to convert phosphates to water-soluble sulfates. -
Rare Earth Separation: Neutralize with NaOH to precipitate Thorium (removed as waste).[1]
-
Oxalate Conversion: Add Ammonium Oxalate to the filtrate.[1] This precipitates all Rare Earth (RE) oxalates.
-
Calcination: Roast the mixed oxalates to form oxides (
and ). -
Selective Dissolution (The Critical Step):
-
Treat mixed oxides with dilute
. -
Result: Trivalent oxides (La, Nd, Pr) dissolve.[2] Tetravalent Cerium oxide (
) remains insoluble.
-
-
Reduction & Final Precipitation:
-
Dissolve the isolated Cerium oxide in conc. acid with a reducing agent to get
. -
Add Oxalic Acid to precipitate pure Cerium(III) Oxalate.[3]
-
Wash and dry the white crystalline powder.
-
Synthesis Process Flow Diagram
Figure 2: Industrial isolation of Cerium Oxalate from Monazite sand, highlighting the separation of Cerium from other lanthanides.
Clinical Applications & Comparative Efficacy
Historical Dosage Regimens
The United States Pharmacopeia (USP IX) and British Pharmacopoeia listed Cerium Oxalate as a fine, white powder, odorless and tasteless.
| Parameter | Specification |
| Standard Dose | 1 to 10 grains (60 mg to 600 mg) |
| Frequency | 3 times daily (t.i.d) |
| Route | Oral (Powder, Pill, or suspended in mucilage) |
| Primary Indication | Vomiting of Pregnancy (Hyperemesis) |
| Secondary Indication | Sea Sickness, Gastric Crisis of Tabes |
Comparative Analysis: Cerium vs. Contemporaries
The decline of Cerium Oxalate was driven by comparative studies in the early 20th century (e.g., Baehr & Wessler, 1916) which showed it was statistically no better than a placebo in many cases, likely due to poor bioavailability.
| Drug | Mechanism | Efficacy (Historical View) | Toxicity Profile |
| Cerium Oxalate | Mucosal Coating / Local Sedative | Moderate to Variable | Low (Oral); High (Inhalation) |
| Bismuth Subnitrate | Mucosal Coating / Adsorbent | Moderate | Risk of Bismuth toxicity |
| Opioids (Morphine) | Central CNS Depression | High | High (Addiction, Sedation) |
| Cocaine (Oral) | Local Anesthetic | High | High (Cardiotoxicity, Addiction) |
Toxicology and Modern Relevance
The Toxicity Paradox
While Cerium is a heavy lanthanide, historical acute toxicity reports were rare.
-
Oral Safety: The solubility product (
) of Cerium Oxalate is extremely low ( ). It passes through the GI tract largely unabsorbed, preventing systemic heavy metal toxicity. -
Inhalation Risk: Industrial workers exposed to the dust developed "Cerium Lung" (pneumoconiosis) and interstitial fibrosis, proving that while the gut barrier is effective, the lung tissue is vulnerable to lanthanide accumulation.
Modern Corollary: Lanthanum Carbonate
The logic behind Cerium Oxalate—using an insoluble lanthanide salt to bind or coat within the gut without systemic absorption—was validated in 2004 with the approval of Lanthanum Carbonate (Fosrenol) .
-
Application: Hyperphosphatemia in End-Stage Renal Disease (ESRD).
-
Mechanism:
binds dietary phosphate in the gut lumen, forming insoluble Lanthanum Phosphate, which is excreted. -
Link: This proves the safety concept of oral lanthanides pioneered by the use of Cerium Oxalate 150 years prior.
References
-
Simpson, J.Y. (1859). Clinical Lectures on the Diseases of Women. Philadelphia: Blanchard and Lea.
-
Baehr, G., & Wessler, H. (1916). "The Use of Cerium Oxalate in the Treatment of Gastric Ulcer." Archives of Internal Medicine, 18(6), 810-829.
-
United States Pharmacopeial Convention. (1916). The Pharmacopoeia of the United States of America (9th Decennial Revision).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 165565, Cerium(III) Oxalate."
-
Hutchison, A.J., et al. (2005). "Lanthanum carbonate treatment for hyperphosphataemia in renal failure." Nephrology Dialysis Transplantation, 20(12). (Demonstrating modern lanthanide safety).
Sources
Methodological & Application
Application Notes and Protocols for Controlling the Morphology of Cerium Oxalate Crystals
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: February 1, 2026
Abstract
The precise control over the morphology of cerium oxalate crystals is a critical determinant of the final properties of derived materials, most notably cerium oxide (ceria), a technologically significant material with wide-ranging applications in catalysis, biomedicine, and energy.[1][2][3][4] This document provides a comprehensive guide to understanding and manipulating the synthesis of cerium oxalate to achieve desired crystal morphologies. We will delve into the fundamental principles of nucleation and crystal growth and provide detailed, field-proven protocols for the synthesis of various cerium oxalate morphotypes, including needles, rods, and hierarchical structures. The causality behind experimental choices is explained to empower researchers to rationally design their synthesis strategies.
Introduction: The Significance of Morphology Control
Cerium oxalate (Ce₂(C₂O₄)₃·nH₂O) serves as a vital precursor in the production of high-purity cerium oxide (CeO₂). The morphology of the initial cerium oxalate crystals profoundly influences the properties of the final ceria product, such as its surface area, porosity, and catalytic activity.[5] For instance, ceria nanoparticles with different shapes (nanorods, nanocubes, nano-octahedra) exhibit distinct catalytic and biomedical behaviors.[6][7] Therefore, mastering the synthesis of cerium oxalate with tailored morphologies is paramount for advancing its applications in various fields, including the development of novel drug delivery systems and therapeutic agents.[7][8]
The formation of cerium oxalate crystals is governed by two fundamental processes: nucleation, the initial formation of stable crystal nuclei, and crystal growth, the subsequent increase in the size of these nuclei.[9] The final morphology is a result of the interplay between the rates of these two processes, which can be precisely controlled by manipulating the reaction conditions.
Fundamental Principles: Nucleation and Crystal Growth
The precipitation of cerium oxalate from a solution of a cerium salt and oxalic acid is a complex process involving supersaturation, nucleation, and crystal growth.
-
Nucleation: This is the first step where a small number of ions or molecules in a supersaturated solution come together to form a stable nucleus. Nucleation can be either homogeneous (spontaneously in a clear solution) or heterogeneous (on existing surfaces or impurities).[9] The rate of nucleation is highly dependent on the degree of supersaturation.
-
Crystal Growth: Once stable nuclei are formed, they begin to grow by the addition of more ions or molecules from the solution. The growth rate is influenced by factors such as diffusion of reactants to the crystal surface and the integration of these reactants into the crystal lattice.[9]
The final crystal morphology is determined by the relative rates of nucleation and growth on different crystal faces. Anisotropic growth, where different crystal faces grow at different rates, leads to non-spherical morphologies such as rods and plates.
Key Parameters for Morphology Control
The morphology of cerium oxalate crystals can be effectively controlled by tuning several key synthesis parameters.
Reactant Concentration and Stoichiometry
The concentration of the cerium precursor (e.g., cerium nitrate) and the precipitating agent (oxalic acid) directly impacts the level of supersaturation, which in turn influences the rates of nucleation and growth.[9]
-
High Supersaturation: Generally leads to rapid nucleation, resulting in a large number of small crystals.
-
Low Supersaturation: Favors slower nucleation and promotes crystal growth, leading to larger crystals.
The molar ratio of cerium to oxalate ions is also a critical factor. Varying the relative concentrations around the stoichiometric value can significantly alter the final morphology.[1][2][3][4]
pH of the Reaction Medium
The pH of the precipitation medium plays a crucial role in determining the morphology of oxalate crystals.[10][11] The speciation of oxalic acid is pH-dependent. At low pH, the dominant species is undissociated oxalic acid (H₂C₂O₄), while at higher pH, the oxalate dianion (C₂O₄²⁻) becomes more prevalent. This affects the availability of the precipitating agent and can influence the crystal habit. For instance, in the analogous case of calcium oxalate, the risk of crystallization is highest between pH 4.5 and 5.5.[12] In the synthesis of cerium oxide from oxalate precursors, a lower pH (≤ 2) has been shown to favor the formation of microspheres.[5]
Temperature
Temperature affects both the solubility of cerium oxalate and the kinetics of nucleation and growth.[9] Generally, increasing the temperature increases the solubility, which can lead to lower supersaturation and favor the growth of larger crystals. Temperature also influences the reaction kinetics, with higher temperatures typically leading to faster reaction rates.
Solvent System
The choice of solvent can have a profound impact on crystal morphology. While aqueous solutions are most common, the use of mixed solvents or nanostructured low-water solvents can provide a powerful means of controlling morphology.[1][2][3][4] These solvent systems can influence the solubility of reactants, the diffusion rates of ions, and the surface tension at the crystal-solution interface, thereby affecting the growth kinetics and directional aggregation of the precipitates.[1][2][3][4]
Additives and Modifiers
The presence of additives, such as surfactants, polymers, or chelating agents, can significantly modify the crystal growth process. These molecules can selectively adsorb onto specific crystal faces, inhibiting their growth and promoting the growth of other faces, leading to well-defined morphologies. For example, the use of NitriloTris(MethylenePhosphonic acid) has been shown to modify the morphology of neodymium oxalate, a lanthanide oxalate similar to cerium oxalate.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of cerium oxalate crystals with distinct morphologies. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of Cerium Oxalate Nanorods
This protocol is adapted from methodologies that favor anisotropic crystal growth.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.
-
Prepare a 0.1 M solution of oxalic acid dihydrate in deionized water.
-
-
Precipitation:
-
Place a beaker containing the cerium nitrate solution on a magnetic stirrer.
-
Slowly add the oxalic acid solution to the cerium nitrate solution dropwise while stirring vigorously at room temperature. A white precipitate of cerium oxalate will form immediately.
-
-
Aging:
-
Continue stirring the suspension for 2 hours at room temperature to allow for crystal growth and ripening. This aging step is crucial for the formation of well-defined rod-like structures.
-
-
Washing:
-
Separate the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Follow with a final wash with ethanol to aid in drying and prevent agglomeration.
-
-
Drying:
-
Dry the resulting cerium oxalate nanorods in an oven at 80°C for 12 hours.
-
Expected Outcome: This protocol should yield cerium oxalate crystals with a rod-like morphology. The aspect ratio of the rods can be tuned by adjusting the reactant concentrations and the aging time.
Protocol 2: Synthesis of Hierarchical Cerium Oxalate Structures
This protocol aims to produce more complex, hierarchical structures by controlling the nucleation and aggregation processes.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Polyvinylpyrrolidone (PVP) (average mol wt 40,000)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.
-
Prepare a 0.1 M solution of oxalic acid dihydrate in deionized water.
-
Prepare a 1% (w/v) solution of PVP in deionized water.
-
-
Precipitation with Additive:
-
In a beaker, mix the cerium nitrate solution and the PVP solution.
-
While stirring vigorously, rapidly add the oxalic acid solution to the cerium nitrate/PVP mixture. The PVP acts as a capping agent, influencing the aggregation of the primary nanoparticles.
-
-
Aging:
-
Allow the suspension to stir for 1 hour at room temperature.
-
-
Washing and Drying:
-
Follow the same washing and drying procedures as described in Protocol 1.
-
Expected Outcome: The use of PVP as a structure-directing agent is expected to result in the formation of hierarchical cerium oxalate structures, such as flower-like or sheaf-like assemblies of smaller nanocrystals.
Data Presentation and Visualization
Table 1: Influence of Key Parameters on Cerium Oxalate Morphology
| Parameter | Variation | Expected Effect on Morphology | Rationale |
| Reactant Concentration | Low to High | Larger, well-defined crystals to smaller, more numerous crystals | Higher concentration leads to higher supersaturation and faster nucleation.[9] |
| pH | Acidic to Neutral | Microspheres to potentially other morphologies | pH affects the speciation of oxalate and the surface charge of the crystals.[5] |
| Temperature | Low to High | Smaller to larger crystals | Higher temperature increases solubility, reducing supersaturation and favoring growth over nucleation.[9] |
| Stirring Rate | Low to High | Larger, less uniform crystals to smaller, more uniform crystals | Higher stirring rate improves mass transport but can also increase nucleation rate. |
| Additives (e.g., PVP) | Absent to Present | Simple crystals to hierarchical structures | Additives can direct crystal growth and aggregation. |
Diagram 1: Experimental Workflow for Morphology-Controlled Synthesis
Caption: Workflow for the synthesis of cerium oxalate crystals.
Diagram 2: Relationship Between Synthesis Parameters and Crystal Morphology
Caption: Influence of parameters on crystal morphology.
Conclusion
The ability to control the morphology of cerium oxalate crystals is a powerful tool for tailoring the properties of advanced materials derived from them. By understanding the fundamental principles of nucleation and crystal growth and by carefully controlling key synthesis parameters such as reactant concentration, pH, temperature, and the use of additives, researchers can rationally design and synthesize cerium oxalate with a wide range of morphologies. The protocols and guidelines presented in this document provide a solid foundation for achieving this control, enabling the development of next-generation materials for diverse applications.
References
-
Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents. The Journal of Physical Chemistry C. [Link]
-
Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents - ACS Publications. [Link]
-
Morphology-controlled precipitation of cerium oxalate crystals - Open Research. [Link]
-
Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents | Request PDF - ResearchGate. [Link]
-
Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - NIH. [Link]
-
Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones | ACS Omega. [Link]
-
Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - NIH. [Link]
-
Nucleation and Crystal Growth Kinetics of Cerium Oxalate. Journal of Nuclear and Radiochemistry. [Link]
-
Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - ResearchGate. [Link]
-
Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - NIH. [Link]
-
The effect of pH on the risk of calcium oxalate crystallization in urine - PubMed. [Link]
-
Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications - MDPI. [Link]
-
Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy | Request PDF - ResearchGate. [Link]
-
effect of process and operating parameters on cerium oxalate particle size distribution | Request PDF - ResearchGate. [Link]
-
Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide | Request PDF - ResearchGate. [Link]
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Application Notes and Protocols: Precipitation of Cerium Oxalate from Cerium Nitrate and Oxalic Acid
Introduction
Cerium oxalate (Ce₂(C₂O₄)₃) is a key intermediate in the production of high-purity cerium oxide (CeO₂), a material with significant technological importance.[1][2] Its applications span a wide range of fields, including catalysis, solid oxide fuel cells, UV-blockers, and polishing agents.[2][3] The controlled precipitation of cerium oxalate is a critical step that dictates the morphology, particle size, and purity of the final cerium oxide product.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cerium oxalate through the reaction of cerium(III) nitrate and oxalic acid. The protocols detailed herein are designed to be robust and reproducible, with a focus on understanding the underlying chemical principles to allow for methodological adaptations.
Chemical Principles of Cerium Oxalate Precipitation
The precipitation of cerium oxalate is governed by the reaction between cerium(III) ions (Ce³⁺) from cerium nitrate and oxalate ions (C₂O₄²⁻) from oxalic acid in an aqueous solution. The overall chemical equation for the reaction is:
2Ce(NO₃)₃(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ce₂(C₂O₄)₃·10H₂O(s) + 6HNO₃(aq)
This reaction results in the formation of a sparingly soluble, hydrated cerium oxalate precipitate, typically as a white crystalline solid.[5][6] The morphology and particle size of the precipitate are highly sensitive to several experimental parameters.
Key Factors Influencing Precipitation:
-
Concentration of Reactants: The concentration of both cerium nitrate and oxalic acid significantly impacts the nucleation and growth of cerium oxalate crystals.[7][8] Higher concentrations can lead to rapid nucleation and the formation of smaller particles.[7]
-
pH and Acidity: The acidity of the reaction medium, often influenced by the nitric acid produced during the reaction, plays a crucial role.[9] Higher nitric acid concentrations have been shown to increase the particle size of the resulting cerium oxalate.[9][10]
-
Temperature: Temperature affects the solubility of cerium oxalate and the kinetics of the precipitation reaction.[11][12] Higher temperatures can promote crystal growth and lead to larger particles.[12]
-
Mixing and Addition Rate (Strike): The mode of reagent addition (e.g., forward or reverse strike) and the rate of mixing influence the local supersaturation, which in turn affects the particle size distribution.[1][9] A "forward strike," where the cerium nitrate solution is added to the oxalic acid solution, has been shown to double the median particle size compared to batch precipitation.[9][10]
-
Presence of Additives: Surfactants or other additives can be used to control the morphology and prevent agglomeration of the precipitate.[4]
Experimental Protocols
Protocol 1: Standard Precipitation of Cerium Oxalate
This protocol outlines a standard method for the precipitation of cerium oxalate, suitable for general laboratory applications.
Materials and Equipment:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), analytical grade
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O), analytical grade
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving the appropriate amount in deionized water.[5]
-
-
Precipitation:
-
Place a known volume of the 0.1 M oxalic acid solution in a beaker equipped with a magnetic stir bar.
-
Slowly add the 0.1 M cerium(III) nitrate solution to the oxalic acid solution dropwise using a burette or dropping funnel while stirring continuously.[3] A white precipitate of cerium oxalate will form immediately.[5]
-
-
Digestion (Optional but Recommended):
-
Continue stirring the mixture at room temperature for a period of 1 to 2 hours. This "digestion" step allows for the growth and perfection of the crystals, leading to a more easily filterable precipitate.
-
-
Filtration and Washing:
-
Drying:
Scientist's Note: The dropwise addition of the cerium nitrate solution helps to control the level of supersaturation, promoting the growth of larger, more uniform crystals. Vigorous stirring ensures homogeneity and prevents localized high concentrations of reactants.
Protocol 2: Morphological Control of Cerium Oxalate
This protocol provides a framework for modifying the precipitation conditions to influence the morphology of the cerium oxalate crystals. Different morphologies, such as needles or flower-like structures, can be obtained by varying the reactant concentrations.[13]
Materials and Equipment: Same as Protocol 1.
Procedure:
-
Varying Oxalic Acid Concentration:
-
Prepare a series of oxalic acid solutions with varying concentrations (e.g., 0.05 M, 0.1 M, and 0.5 M).
-
Prepare a 0.1 M cerium(III) nitrate solution.
-
-
Precipitation under Different Conditions:
-
Following the general procedure of Protocol 1, add the cerium nitrate solution to each of the different concentration oxalic acid solutions.
-
Observe and record any differences in the appearance of the precipitate. For instance, high oxalic acid concentrations tend to produce needle-like aggregates, while lower concentrations can result in flower-like morphologies.[13]
-
-
Characterization:
-
Characterize the morphology of the resulting cerium oxalate powders using techniques such as Scanning Electron Microscopy (SEM).
-
Scientist's Note: The morphology of the cerium oxalate precursor can influence the properties of the final cerium oxide product after calcination.[1][4] For example, thinner microcrystals of cerium oxalate can lead to smaller nanocrystals of CeO₂.[1]
Data Presentation
Table 1: Influence of Key Parameters on Cerium Oxalate Particle Size
| Parameter | Variation | Effect on Particle Size (D₅₀) | Reference |
| Nitric Acid Concentration | Increase from 0.5 M to 4.0 M | Increased nearly five times (e.g., 21 to 98 µm) | [9] |
| Mode of Precipitation | Forward Strike vs. Batch | Doubled (e.g., 34 to 74 µm) | [9][10] |
| Cerium Ion Concentration | Increase from 3 to 43 g/L | Negligible effect on D₅₀, but increased distribution width | [10] |
| Oxalic Acid Concentration | Lowering the concentration | Produced smaller particles with a broader distribution | [10] |
Experimental Workflow and Diagrams
The general workflow for the precipitation of cerium oxalate is depicted in the following diagram.
Caption: Workflow for Cerium Oxalate Precipitation.
Characterization and Validation
To ensure the successful synthesis of cerium oxalate and to understand its physical properties, the following characterization techniques are recommended:
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the precipitate.[14]
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the cerium oxalate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of oxalate and water of hydration.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and the decomposition temperature to cerium oxide. The decomposition of cerium oxalate to ceria typically occurs in two stages: dehydration followed by the decomposition of the anhydrous oxalate.[3]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the characterization of the final product. The expected outcome is a white, crystalline powder. The identity and purity can be confirmed by the characterization techniques listed above. For instance, the XRD pattern should match the known pattern for cerium(III) oxalate hydrate, and TGA should show the characteristic mass loss corresponding to the dehydration and decomposition steps.[3]
References
-
ResearchGate. (n.d.). Cerium oxalate precipitation in pulsed column. Retrieved from [Link]
- Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. (2019). Inorganic Chemistry, 58(16), 10884-10893.
- Assi, N., & Tyrpekl, V. (n.d.).
- Wang, B., et al. (n.d.). Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy. OSTI.GOV.
- Anand, P. V., et al. (2021). Effect of process and operating parameters on cerium oxalate particle size distribution. Journal of Radioanalytical and Nuclear Chemistry, 328(3), 1187-1195.
- Homogeneous Precipitation of Lanthanide Oxalates. (2022). ACS Omega, 7(13), 11135-11143.
- Wang, B., et al. (2021). Nucleation and Crystal Growth Kinetics of Cerium Oxalate. Journal of Nuclear and Radiochemistry, 43(4), 309-317.
-
ResearchGate. (n.d.). Effect of process and operating parameters on cerium oxalate particle size distribution. Retrieved from [Link]
-
ResearchGate. (n.d.). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Retrieved from [Link]
- Anand, P. V., et al. (2025). Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution. Radiochimica Acta, 113(11), 873-882.
- Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. (2018). Devagiri Journal of Science, 2(1), 118-120.
- Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents. (2021). The Journal of Physical Chemistry C, 125(17), 9425-9436.
-
Wikipedia. (n.d.). Cerium oxalate. Retrieved from [Link]
- Characterization of cerium oxide nanoparticles-part 2: nonsize measurements. (2012). Environmental Toxicology and Chemistry, 31(1), 107-113.
- D. S. (1951). Solubility of the Rare Earth Oxalates and Complex Ion Formation in Oxalate Solution. II. Neodymium and Cerium(III). Journal of the American Chemical Society, 73(11), 5165-5167.
- Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications. (2021).
-
National Center for Biotechnology Information. (n.d.). Cerous oxalate. PubChem. Retrieved from [Link]
- Green mediated synthesis of cerium oxide nanoparticles by using Oroxylum indicum for evaluation of catalytic and biomedical activity. (2024). RSC Advances, 14(36), 25867-25877.
Sources
- 1. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. devagirijournals.com [devagirijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
- 6. Cerium oxalate - Wikipedia [en.wikipedia.org]
- 7. osti.gov [osti.gov]
- 8. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Making sure you're not a bot! [tib.eu]
- 11. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocol: Laboratory-Scale Synthesis of Cerium(III) Oxalate
Introduction: The Significance of Cerium Oxalate
Cerium(III) oxalate (Ce₂(C₂O₄)₃) is a white, crystalline inorganic salt of significant interest in materials science and chemistry.[1] Its primary importance lies in its role as a key precursor for the synthesis of high-purity cerium(IV) oxide (CeO₂), a technologically vital material with extensive applications in catalysis, solid oxide fuel cells, UV-blocking agents, and chemical-mechanical polishing.[2][3] The oxalate precipitation method is a widely adopted route because it offers excellent control over the stoichiometry and purity of the resulting cerium oxide.[4] The thermal decomposition of cerium oxalate yields fine, nanocrystalline ceria powders, and the morphology of the initial oxalate crystals can influence the properties of the final oxide material.[2][5] This guide provides a detailed, field-tested protocol for the synthesis of cerium(III) oxalate, emphasizing the scientific principles, safety considerations, and procedural details necessary for reproducible and successful laboratory-scale production.
Foundational Principles of Cerium Oxalate Precipitation
The synthesis of cerium(III) oxalate is fundamentally a precipitation reaction.[6] This process involves the reaction of a soluble cerium(III) salt, typically cerium(III) nitrate hexahydrate [Ce(NO₃)₃·6H₂O], with oxalic acid (H₂C₂O₄) or a soluble oxalate salt in an aqueous solution.[7] The cerium(III) and oxalate ions combine to form the highly insoluble cerium(III) oxalate, which precipitates out of the solution as a solid.
The overall chemical reaction is as follows:
2 Ce(NO₃)₃(aq) + 3 H₂C₂O₄(aq) + x H₂O(l) → Ce₂(C₂O₄)₃·xH₂O(s) + 6 HNO₃(aq)
The resulting precipitate is typically a hydrated form, most commonly cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O).[2][4]
Several factors can be manipulated to control the physical characteristics (e.g., particle size, morphology) of the cerium oxalate precipitate:
-
Reactant Concentration: Higher concentrations can lead to faster precipitation and potentially smaller, more numerous particles, while lower concentrations may promote the growth of larger crystals.[8][9]
-
Temperature: Temperature affects both the solubility of the reactants and the kinetics of crystal nucleation and growth.[5][8]
-
pH/Acidity: The acidity of the reaction medium can influence the morphology of the resulting crystals.[3][5]
-
Mixing and Addition Rate: The rate at which the precipitating agent is added and the efficiency of stirring affect the homogeneity of the supersaturation in the solution, which in turn impacts the uniformity of the precipitate.[5][7]
By carefully controlling these parameters, researchers can tailor the properties of the cerium oxalate precursor to meet the specific requirements for its subsequent conversion to cerium oxide.[3][10]
Critical Safety and Hazard Management
The synthesis of cerium oxalate involves chemicals that require careful handling. A thorough risk assessment must be conducted before commencing any work.
-
Cerium(III) Nitrate Hexahydrate [Ce(NO₃)₃·6H₂O]:
-
Hazard: It is a strong oxidizer and may intensify fire.[11] It causes serious eye damage.[12]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles (or a face shield) and gloves. Keep away from combustible materials.[11][12] Store in a dry, well-ventilated area.[12] Avoid dust formation.[12]
-
-
Oxalic Acid (H₂C₂O₄):
-
Hazard: Harmful if swallowed and in contact with skin.[13] It causes severe skin burns and serious eye damage.[14] Oxalates are corrosive and can cause kidney damage.[1]
-
Precautions: Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[15]
-
-
Cerium(III) Oxalate [Ce₂(C₂O₄)₃]:
-
Hazard: Irritates skin and mucous membranes. It is a strong irritant to the eyes.[1]
-
Precautions: Standard PPE (lab coat, gloves, safety glasses) should be worn when handling the final product.
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[13]
Materials and Equipment
Reagents and Consumables
| Reagent | Formula | Grade | Supplier Example |
| Cerium(III) Nitrate Hexahydrate | Ce(NO₃)₃·6H₂O | Analytical Grade (≥99%) | Acros Organics |
| Oxalic Acid Dihydrate | H₂C₂O₄·2H₂O | Analytical Grade (≥99%) | Merck |
| Deionized (DI) Water | H₂O | - | Laboratory Supply |
| Ethanol | C₂H₅OH | 95% or Absolute | Fisher Scientific |
Laboratory Equipment
-
Magnetic stirrer with stir bar
-
Glass beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Volumetric flasks
-
Electronic balance ( readability ±0.001 g)
-
Buchner funnel and filter flask assembly
-
Whatman filter paper (or equivalent, appropriate pore size for fine precipitates)
-
Spatulas and weighing boats
-
Glass stirring rod
-
Drying oven
-
Personal Protective Equipment (safety goggles, lab coat, nitrile gloves)
Detailed Synthesis Protocol
This protocol is designed for the synthesis of approximately 10 grams of cerium(III) oxalate decahydrate.
Step 1: Preparation of Reactant Solutions
Causality: Preparing separate, clear solutions ensures that the reactants are fully dissolved before they are mixed, leading to a more uniform and controlled precipitation reaction.
-
Cerium Nitrate Solution (0.1 M):
-
Accurately weigh 21.71 g of cerium(III) nitrate hexahydrate (Molar Mass: 434.22 g/mol ).
-
Transfer the solid to a 500 mL beaker.
-
Add approximately 400 mL of deionized water and a magnetic stir bar.
-
Stir the solution until all the solid has completely dissolved.
-
Transfer the solution to a 500 mL volumetric flask and add deionized water to the mark. Stopper and invert several times to ensure homogeneity.
-
-
Oxalic Acid Solution (0.15 M):
-
Accurately weigh 9.45 g of oxalic acid dihydrate (Molar Mass: 126.07 g/mol ).
-
Transfer the solid to a 500 mL beaker.
-
Add approximately 400 mL of deionized water.
-
Gently warm the solution on a hot plate (if necessary) while stirring to ensure complete dissolution. Do not boil.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 500 mL volumetric flask and add deionized water to the mark. Stopper and invert to mix thoroughly.
-
Step 2: The Precipitation Reaction
Causality: Slow, dropwise addition of the precipitating agent (oxalic acid) into the cerium nitrate solution under constant agitation is crucial. This method prevents localized high concentrations, promoting uniform nucleation and the growth of more consistent particles rather than a rapid, uncontrolled precipitation that can lead to amorphous or very fine particles that are difficult to filter.
-
Place the beaker containing the 500 mL of 0.1 M cerium nitrate solution on a magnetic stirrer and begin stirring at a moderate speed to create a vortex.
-
Slowly add the 0.15 M oxalic acid solution dropwise to the cerium nitrate solution using a burette or a dropping funnel over a period of 30-60 minutes.
-
A white precipitate of cerium oxalate will form immediately.[4]
-
After the addition is complete, continue stirring the resulting slurry for an additional 2 to 6 hours at room temperature.[7] This "aging" step allows the precipitate to fully form and can improve its crystallinity and filterability.
Step 3: Isolation and Purification of the Precipitate
Causality: The washing steps are critical for removing residual nitric acid and any unreacted starting materials. The ethanol wash helps to remove water from the precipitate, which significantly reduces the drying time and prevents the formation of hard agglomerates.
-
Turn off the stirrer and allow the precipitate to settle.
-
Set up the Buchner funnel and filter flask assembly. Place a piece of filter paper in the funnel and wet it with a small amount of deionized water to ensure a good seal.
-
Carefully decant the supernatant liquid, then transfer the precipitate slurry onto the filter paper. Apply gentle vacuum.
-
Wash the precipitate on the filter with copious amounts of deionized water (at least 3-4 portions of 100 mL). Continue washing until the pH of the filtrate is neutral (check with pH paper).
-
Perform a final wash with two portions of 50 mL ethanol to displace the water.[7]
-
Keep the vacuum on for 15-20 minutes to pull as much liquid as possible from the filter cake.
Step 4: Drying the Final Product
Causality: Drying at a relatively low temperature (e.g., 80 °C) is sufficient to remove residual water and ethanol without causing premature decomposition of the cerium oxalate hydrate.[7] Higher temperatures could lead to the loss of crystalline water and the onset of decomposition to the oxide.[17]
-
Carefully remove the filter paper with the cerium oxalate cake from the funnel and place it on a watch glass.
-
Break up the filter cake into smaller pieces to facilitate even drying.
-
Place the watch glass in a drying oven set to 80 °C.
-
Dry the product for at least 12 hours, or until a constant weight is achieved.
-
Remove the product from the oven, allow it to cool in a desiccator, and then weigh it for yield calculation. Store the final white powder in a well-sealed container.
Quantitative Data Summary
| Parameter | Value |
| Moles of Ce(NO₃)₃ | 0.05 mol |
| Moles of H₂C₂O₄ | 0.075 mol |
| Stoichiometric Ratio (Ce:Oxalate) | 1 : 1.5 |
| Theoretical Yield (Ce₂(C₂O₄)₃·10H₂O) | 17.86 g |
| Typical Experimental Yield | 16.5 - 17.5 g (92-98%) |
Visualization of Workflow and Chemistry
Chemical Reaction Pathway
Caption: Precipitation reaction of cerium(III) oxalate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for cerium oxalate synthesis.
Characterization and Validation
To confirm the identity and quality of the synthesized cerium oxalate, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): This is the primary technique to confirm the crystalline phase of the product. The resulting diffraction pattern can be compared with standard patterns for cerium(III) oxalate hydrate from crystallographic databases.[18][19]
-
Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology (e.g., rods, needles, plates) and particle size distribution of the synthesized powder.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the oxalate group (C-O and O-C=O stretches) and the presence of water of hydration.[7]
-
Thermogravimetric Analysis (TGA): TGA can determine the number of water molecules of hydration by observing the mass loss upon heating. It also shows the decomposition temperature at which the oxalate converts to cerium oxide.[7][17]
References
-
Devagiri Journal of Science. Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Available at: [Link]
-
Assi, N., & Tyrpekl, V. Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide. Available at: [Link]
-
PrepChem.com. Preparation of cerium(III) oxalate. Available at: [Link]
-
ResearchGate. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide | Request PDF. Available at: [Link]
-
ResearchGate. Cerium oxalate precipitation in pulsed column. The aqueous drops,... | Download Scientific Diagram. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. Available at: [Link]
-
ACS Publications. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide | Inorganic Chemistry. Available at: [Link]
-
ACS Omega. Homogeneous Precipitation of Lanthanide Oxalates. Available at: [Link]
-
Scientific.Net. Solid State Chemical Reaction Synthesis and Characterization of Nanocrystalline Cerium Oxalate under Ultrasonication Spectra. Available at: [Link]
-
Wikipedia. Cerium oxalate. Available at: [Link]
-
International Journal of Advanced Research in Physical Science (IJARPS). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. Available at: [Link]
-
National Institutes of Health (NIH). Homogeneous Precipitation of Lanthanide Oxalates. Available at: [Link]
-
ResearchGate. SEM images of the as-prepared cerium oxalate precursor in the presence.... Available at: [Link]
-
National Institutes of Health (NIH). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Available at: [Link]
-
RSC Publishing. Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. Available at: [Link]
-
ACS Publications. Determination of Cerium(III) Oxalate. Available at: [Link]
-
Ecolab. SAFETY DATA SHEET OXALIC ACID. Available at: [Link]
-
AKJournals. Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Cerium(III) nitrate hexahydrate. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Oxalic acid. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Cerium(III) nitrate hexahydrate. Available at: [Link]
-
National Institute of Standards and Technology. SAFETY DATA SHEET. Available at: [Link]
-
ChemSupply Australia. Safety Data Sheet OXALIC ACID Solution. Available at: [Link]
Sources
- 1. Cerium oxalate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. devagirijournals.com [devagirijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. akjournals.com [akjournals.com]
- 18. Solid State Chemical Reaction Synthesis and Characterization of Nanocrystalline Cerium Oxalate under Ultrasonication Spectra | Scientific.Net [scientific.net]
- 19. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]
use of surfactants in cerium oxalate precipitation
Application Note: Precision Engineering of Cerium Oxalate Precursors via Surfactant-Mediated Precipitation
Part 1: Executive Summary & Strategic Importance
In the development of therapeutic inorganic nanoparticles—specifically Cerium Oxide (Nanoceria) for antioxidant and anti-inflammatory applications—the quality of the precursor material is a Critical Quality Attribute (CQA). Cerium Oxalate (
Standard precipitation often yields large, irregular agglomerates (
Part 2: Mechanistic Insight (The "Why")
To control precipitation, one must disrupt the natural tendency of cerium oxalate to crystallize into large, blocky structures. Surfactants act through two primary mechanisms during the nucleation phase:
-
Electrostatic Stabilization (Ionic Surfactants - e.g., CTAB): Cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) ionize in solution. The cationic head groups (
) interact electrostatically with the negatively charged oxalate species or specific crystal faces of the growing nuclei. This creates a "soft template" that restricts growth in specific directions, often promoting anisotropic (rod-like) structures or preventing face-to-face stacking. -
Steric Stabilization (Non-ionic Surfactants - e.g., PEG, PVP): Polymers like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) adsorb onto the surface of nascent nuclei via hydrogen bonding or Van der Waals forces. Long polymer chains extend into the solvent, creating a physical barrier (steric hindrance) that prevents nuclei from coalescing. This typically results in smaller, more spherical, and monodisperse particles.
Visualizing the Mechanism
Figure 1: Mechanistic divergence in cerium oxalate growth driven by surfactant choice. CTAB promotes directional growth; PEG promotes isolation and sphericity.
Part 3: Experimental Protocols
Protocol A: Synthesis of Dispersed, Spherical Cerium Oxalate (PEG-Assisted)
Best for: Precursors intended for high-surface-area antioxidant nanoparticles.
Materials:
-
Cerium(III) Nitrate Hexahydrate (
)[1][2][3] -
Oxalic Acid Dihydrate (
) -
Polyethylene Glycol (PEG-400 or PEG-2000)
-
Deionized (DI) Water (
)
Step-by-Step Methodology:
-
Surfactant Solubilization:
-
Dissolve
of PEG-400 in of DI water. -
Note: PEG must be fully dissolved before adding metal salts to ensure uniform coating potential.
-
-
Metal Precursor Preparation:
-
Add
( ) of Cerium Nitrate to the PEG solution. Stir at for 15 minutes until clear. -
Checkpoint: The solution should be colorless and transparent.
-
-
Precipitant Preparation:
-
In a separate beaker, dissolve
( ) of Oxalic Acid in DI water (1.5x stoichiometric excess to drive reaction to completion).
-
-
Controlled Precipitation:
-
Under vigorous stirring (
), add the Oxalic Acid solution to the Cerium/PEG solution dropwise ( ). -
Observation: A white precipitate will form immediately. The slow addition allows PEG to adsorb onto nuclei before they aggregate.
-
-
Aging:
-
Continue stirring for 1 hour, then allow the suspension to age (static) for 2 hours at room temperature.
-
-
Purification:
-
Centrifuge at
for 10 minutes. -
Wash pellet
with Ethanol/Water (1:1) to remove excess PEG. -
Why Ethanol? It reduces the surface tension during drying, preventing hard agglomerates.
-
Protocol B: Synthesis of Anisotropic/Rod-like Cerium Oxalate (CTAB-Assisted)
Best for: Catalytic applications requiring specific crystal facet exposure.
Materials:
-
Oxalic Acid Dihydrate[5]
-
Ethanol
Step-by-Step Methodology:
-
Template Formation:
-
Dissolve
CTAB in DI water. Heat slightly to to ensure full dissolution (CTAB can be cloudy in cold water).
-
-
Cerium Loading:
-
Add
Cerium Nitrate to the CTAB solution. Stir for 30 minutes to allow ions to interact with the surfactant micelles.
-
-
Precipitation:
-
Rapidly inject
of Oxalic Acid solution into the vortex of the stirring Cerium/CTAB mixture. -
Note: Unlike Protocol A, rapid addition here favors a burst nucleation event, which the CTAB template then guides into rod-like growth during the aging phase.
-
-
Hydrothermal Aging (Optional but Recommended):
-
Transfer the suspension to a Teflon-lined autoclave.[4]
-
Heat at
for 4 hours. -
Causality: High pressure and temperature promote the dissolution-recrystallization (Ostwald ripening) process along the surfactant template, enhancing the aspect ratio of the rods.
-
-
Washing:
-
Wash thoroughly with hot water (
) to remove CTAB. Residual CTAB can be cytotoxic, so verification (via FTIR) is required for biological applications.
-
Part 4: Data Analysis & Validation
To ensure the protocol was successful, compare your results against these standard benchmarks.
Table 1: Comparative Physicochemical Properties
| Feature | No Surfactant (Control) | PEG-Assisted (Protocol A) | CTAB-Assisted (Protocol B) |
| Particle Morphology | Irregular, blocky aggregates | Spherical / Quasi-spherical | Rod-like / High Aspect Ratio |
| Average Size (D50) | Length: | ||
| Dispersibility | Poor (Rapid sedimentation) | High (Stable colloid) | Moderate |
| Specific Surface Area | Low ( | High ( | Medium ( |
| Downstream CeO2 | Polydisperse, low activity | Monodisperse, high antioxidant activity | Facet-dependent activity |
Self-Validating Troubleshooting
-
Issue: Particles are still agglomerated in Protocol A.
-
Check: Did you add the precipitant too fast?
-
Correction: Reduce addition rate to
or increase PEG concentration to .
-
-
Issue: No rods formed in Protocol B.
-
Check: Was the CTAB fully dissolved? Was the aging time sufficient?
-
Correction: Ensure temperature is
during aging; rod formation is thermodynamically driven over time.
-
Part 5: References
-
Morphology-controlled precipitation of cerium oxalate crystals: The effect of water in nanostructured solvents. Source: Journal of Physical Chemistry C (ACS) / ResearchGate URL:[Link]
-
Solid State Chemical Reaction Synthesis and Characterization of Nanocrystalline Cerium Oxalate under Ultrasonication Spectra. Source: Scientific.Net / Materials Science Forum URL:[Link]
-
Effects of PVP and CTAB surfactants on the morphology of cerium oxide nanoparticles synthesized via co-precipitation method. Source: ResearchGate (Full Text Available) URL:[Link]
-
PEGylated Nanoceria as Radical Scavenger with Tunable Redox Chemistry. Source: Journal of the American Chemical Society (ACS) URL:[Link]
Sources
Application of Cerium Oxalate in Automotive Catalysis: A Technical Guide to Precursor Synthesis and Catalyst Formulation
Abstract
In the pursuit of cleaner automotive emissions, cerium(IV) oxide (ceria, CeO₂), has become an indispensable component of modern three-way catalytic converters (TWCs). Its primary function is to act as a dynamic oxygen buffer, storing and releasing oxygen to maintain optimal conditions for the simultaneous conversion of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx) into harmless substances. The efficacy of ceria is intrinsically linked to its physicochemical properties, such as high surface area, thermal stability, and nanoscale particle size. This guide details the use of cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) as a superior precursor for the synthesis of nanocrystalline ceria. The oxalate precipitation method offers significant advantages, including low cost, procedural simplicity, and precise control over the morphology and properties of the final oxide material. We provide comprehensive, field-tested protocols for the synthesis of the cerium oxalate precursor, its controlled thermal decomposition into high-surface-area ceria, and its subsequent integration into a catalyst washcoat for automotive applications.
Section 1: The Foundational Role of Ceria in Three-Way Catalysis
Mechanism of a Three-Way Catalyst (TWC)
The TWC is the cornerstone of emissions control in gasoline-powered vehicles. Its objective is to execute three chemical reactions simultaneously:
-
Oxidation of carbon monoxide (CO) to carbon dioxide (CO₂).
-
Oxidation of unburnt hydrocarbons (HC) to carbon dioxide (CO₂) and water (H₂O).
-
Reduction of nitrogen oxides (NOx) to nitrogen (N₂).
These reactions are most efficient within a very narrow air-to-fuel ratio (A/F) window, known as the stoichiometric point. However, real-world driving conditions involve constant fluctuations between fuel-rich (excess fuel) and fuel-lean (excess oxygen) states.
Ceria's Unique Contribution: The Oxygen Storage Capacity (OSC)
This is where ceria's critical role comes into play. Ceria exhibits a remarkable ability to store and release oxygen, a property known as Oxygen Storage Capacity (OSC).[1][2][3] This function is facilitated by the reversible redox cycle between Ce⁴⁺ and Ce³⁺ ions within the ceria lattice.[3]
-
Under lean conditions (excess O₂): The catalyst stores oxygen, promoting the oxidation of Ce³⁺ to Ce⁴⁺ (2Ce₂O₃ + O₂ → 4CeO₂). This prevents the precious metal sites from becoming oversaturated with oxygen, which would inhibit NOx reduction.
-
Under rich conditions (excess fuel): The catalyst releases stored oxygen, facilitating the oxidation of CO and HC by reducing Ce⁴⁺ to Ce³⁺ (4CeO₂ + 2CO → 2Ce₂O₃ + 2CO₂). This ensures that even with insufficient oxygen from the exhaust, the oxidative reactions can proceed efficiently.
By acting as an oxygen buffer, ceria effectively widens the operational A/F window, ensuring high conversion efficiency across dynamic driving conditions.[2][4]
Why Precursor Chemistry Matters
The performance of ceria in a TWC is not solely dependent on its chemical formula but is heavily influenced by its physical properties. High specific surface area is crucial for maximizing the number of active sites available for gas-solid reactions. Nanoscale crystallites and high thermal stability are necessary to resist sintering (the agglomeration of particles at high temperatures), which would otherwise lead to a loss of surface area and catalytic activity over the vehicle's lifetime.[1] The choice of precursor and the synthesis method are paramount in dictating these final properties.
Section 2: Cerium Oxalate as a Superior Precursor for Nanocrystalline Ceria
Advantages of the Oxalate Precipitation Method
Among various synthesis routes, the thermal decomposition of a cerium oxalate precursor is a widely adopted and advantageous method.[5] Key benefits include:
-
Low Cost and Simplicity: The reagents, cerium salts (e.g., cerium nitrate) and oxalic acid, are readily available and the precipitation process is straightforward.[5][6]
-
Controlled Morphology: By adjusting precipitation parameters, different morphologies of cerium oxalate can be achieved, which can influence the texture of the final ceria powder.[7]
-
Low Decomposition Temperature: Cerium oxalate decomposes to ceria at relatively low temperatures, which helps in forming small, high-surface-area nanocrystallites.[5]
-
High Purity: The precipitation process effectively separates the cerium from other potential impurities in the initial salt solution.
From Precursor to Active Material: The Thermal Decomposition Pathway
The conversion of cerium oxalate decahydrate to cerium oxide is a well-defined, multi-step process that can be monitored using techniques like thermogravimetric analysis (TGA).[6][8]
-
Dehydration: The first stage involves the endothermic removal of the 10 water molecules of hydration, typically occurring at temperatures below 250°C.[6][8]
-
Decomposition: The second stage is the exothermic decomposition of the anhydrous cerium oxalate into cerium oxide, which occurs at around 300-400°C.[8]
Controlling the heating rate and final calcination temperature during this process is critical for tailoring the crystallite size and surface area of the resulting CeO₂.
Section 3: Protocols for Synthesis and Characterization
Protocol: Synthesis of Cerium Oxalate Precursor
Objective: To produce a fine, homogeneous cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) precipitate suitable for thermal conversion.
Materials and Reagents:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Beakers, magnetic stirrer, and stir bars
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.
-
Prepare a 0.1 M solution of oxalic acid dihydrate in deionized water.
-
While vigorously stirring the cerium nitrate solution, slowly add the oxalic acid solution. A white precipitate of cerium oxalate will form immediately.[5][6]
-
Continue stirring the mixture for 1 hour at room temperature to ensure complete precipitation.
-
Isolate the precipitate by vacuum filtration.
-
Wash the precipitate cake on the filter paper three times with deionized water to remove any unreacted reagents and nitrate ions.
-
Wash the precipitate twice with ethanol to aid in drying.
-
Dry the collected white powder in an oven at 80-100°C overnight. The final product is cerium oxalate decahydrate.
Protocol: Thermal Conversion (Calcination) to Nanocrystalline Ceria
Objective: To control the thermal decomposition of the cerium oxalate precursor to yield high-surface-area ceria.
Equipment:
-
Programmable tube or muffle furnace
-
Ceramic crucible
Procedure:
-
Place a known amount of the dried cerium oxalate powder into a ceramic crucible.
-
Place the crucible in the center of the furnace.
-
Program the furnace with the desired temperature profile. A typical profile is:
-
Ramp from room temperature to the target calcination temperature (e.g., 400°C, 500°C, or 600°C) at a rate of 5°C/minute.
-
Hold at the target temperature for 2-4 hours in a static air atmosphere.
-
Cool down to room temperature naturally.
-
-
The resulting pale-yellow powder is nanocrystalline ceria (CeO₂).
Safety Precautions: Calcination should be performed in a well-ventilated area or under a fume hood, as the decomposition of oxalate releases carbon monoxide and carbon dioxide.
Protocol: Physicochemical Characterization of Synthesized Ceria
XRD (X-ray Diffraction): Use powder XRD to confirm the crystal structure and estimate crystallite size. The diffraction pattern should match the cubic fluorite structure of CeO₂. The average crystallite size (D) can be estimated from the broadening of the most intense peak (typically the (111) reflection) using the Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.[9]
BET (Brunauer-Emmett-Teller) Analysis: Measure the specific surface area of the powder using nitrogen physisorption. This value is critical for catalytic performance, with higher surface areas being desirable.
SEM/TEM (Scanning/Transmission Electron Microscopy): Visualize the morphology, particle size, and degree of agglomeration of the synthesized ceria nanoparticles.[10]
Data Table 1: Effect of Calcination Temperature on Ceria Properties
| Calcination Temperature (°C) | Average Crystallite Size (nm) (from XRD) | BET Surface Area (m²/g) |
| 400 | 8 - 12 | 90 - 120 |
| 500 | 15 - 20 | 60 - 85 |
| 600 | 25 - 35 | 30 - 50 |
| 800 | > 50 | < 15 |
Note: These are typical values and can vary based on specific synthesis conditions.
Section 4: Integration into Automotive Catalyst Washcoat
The active catalytic material is not used in bulk but is applied as a thin, porous layer called a "washcoat" onto a ceramic (typically cordierite) or metallic monolith substrate.[11] This washcoat provides a high surface area for the dispersion of precious metals and OSC materials.
Protocol: Preparation of a Ceria-Alumina Washcoat Slurry
Objective: To create a stable, coatable slurry containing the synthesized ceria and a high-surface-area alumina support.
Materials:
-
Synthesized nanocrystalline ceria powder
-
High-surface-area gamma-alumina (γ-Al₂O₃) powder
-
Deionized water
-
Small amount of binder (e.g., polyvinyl alcohol)
-
pH modifier (e.g., dilute nitric acid or acetic acid)
-
Ball mill or planetary mill with grinding media
Procedure:
-
Combine the desired ratio of ceria and alumina powders (e.g., 28 wt% ceria, 72 wt% alumina) in the milling jar.[12]
-
Add deionized water to achieve the target solid content (typically 30-40 wt%).
-
Add the binder and adjust the pH to ~4 with the acid to aid in particle dispersion.
-
Mill the slurry for several hours until a stable suspension with the desired particle size distribution (typically a D50 of 3-5 μm) is achieved.
-
Measure and adjust the viscosity of the final slurry to ensure it is suitable for coating.
Protocol: Coating the Monolith and Catalyst Impregnation
Objective: To apply the washcoat to a monolith and incorporate the active precious metals.
Procedure:
-
Coating: Dip the ceramic monolith into the prepared slurry.
-
Excess Removal: Withdraw the monolith and use compressed air to blow out the excess slurry from the channels, ensuring an even coating without blockages.
-
Drying & Calcination: Dry the coated monolith (e.g., at 120°C for 2 hours) and then calcine it (e.g., at 500°C for 2-4 hours) to fix the washcoat layer.[13] The process can be repeated to achieve the desired washcoat loading.
-
Impregnation: Prepare aqueous solutions of precious metal salts (e.g., platinum nitrate, rhodium nitrate). Impregnate the washcoated monolith with these solutions to incipient wetness.
-
Final Calcination: Dry and perform a final calcination to decompose the metal salts and anchor the precious metal nanoparticles onto the washcoat support.
Section 5: Performance Evaluation and Mechanistic Insights
The "Light-Off" Test
The primary method for evaluating catalyst performance is the "light-off" test. This involves flowing a simulated exhaust gas over the catalyst while steadily increasing the temperature. The conversion efficiency for CO, HC, and NOx is continuously monitored. The "light-off temperature" or T₅₀ is the temperature at which 50% of a specific pollutant is converted. A lower T₅₀ indicates a more active catalyst.
The Mechanistic Role of OSC in Buffering A/F Fluctuations
The true value of a high-OSC material like ceria becomes evident under transient A/F conditions. The ability to rapidly store and release oxygen ensures that the precious metal surfaces are maintained in an optimal chemical state for catalysis, even as the exhaust gas composition fluctuates. This synergy between the precious metals and the ceria support is often localized at the metal-support interface.[14]
Section 6: Conclusion and Future Outlook
Cerium oxalate stands out as a highly effective and economical precursor for producing the nanocrystalline ceria required for modern automotive catalysts. The protocols outlined in this guide demonstrate a robust pathway from precursor synthesis to the formulation of a functional catalyst washcoat. The ability to control the final properties of ceria through the oxalate decomposition process is key to engineering catalysts with high activity and durability.
Future research continues to focus on enhancing the thermal stability and OSC of these materials. A significant advancement has been the development of ceria-zirconia (CZ) solid solutions, where the incorporation of zirconia into the ceria lattice dramatically improves resistance to thermal sintering and enhances oxygen mobility.[4][13][15] The fundamental principles of precursor synthesis via co-precipitation of oxalates remain highly relevant for these advanced materials, underscoring the lasting importance of this chemical pathway in the field of emissions control catalysis.
Section 7: References
-
Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide. Charles University, Faculty of Science.
-
Stanford Materials. (n.d.). Cerium Oxide in Automotive Catalysts: Advantages and Applications. Stanford Advanced Materials.
-
Gorte, R. J. (2010). Ceria in catalysis: From automotive applications to the water–gas shift reaction. AIChE Journal.
-
Devagiri Journal of Science. (n.d.). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods.
-
Catalysis Science & Technology. (n.d.). Preparation of high oxygen storage capacity and thermally stable ceria–zirconia solid solution. Royal Society of Chemistry.
-
MDPI. (2020, July 29). Synthesis, Characterization and of the Properties of Ceria Nanoparticles with Tunable Particle Size for the Decomposition of Chlorinated Pesticides.
-
Stanford Materials. (n.d.). Applications of Cerium Metal: From Catalysts to Clean Energy. Stanford Advanced Materials.
-
AIP Publishing. (n.d.). Synthesis and Characterization of Ceria Nanoparticles.
-
Taylor & Francis Online. (n.d.). Ceria – Knowledge and References.
-
AKJournals. (n.d.). Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates.
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Google Patents. (n.d.). EP0475490B1 - Improved alumina-ceria catalyst washcoat.
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Kaspar, J., Fornasiero, P., & Hickey, N. (n.d.). Development of Innovative Three-Way Catalysts Containing Ceria–Zirconia Solid Solutions with High Oxygen Storage/Release Capacity.
-
JSAE. (n.d.). Alumina-Ceria-Zirconia Composite Oxide for Three-Way Catalyst.
-
Royal Society of Chemistry. (2023, November 29). The role of ceria/precious metal interfaces in catalysis.
-
Zakeri, S., et al. (2021, November 15). Fabrication of self-supporting structures made of washcoat materials (γ-Al₂O₃-CeO₂) by ceramic stereolithography: Towards digital manufacturing of enhanced catalytic converters.
-
Blackthorn Environmental. (n.d.). Catalytic Converter Coatings.
-
Tyrpekl, V., et al. (2019, August 5). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry, 58(15), 10111-10118.
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Application Note: Biomedical Applications of Cerium Oxide Nanoparticles Synthesized via Oxalate Precursor Route
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the synthesis, characterization, and key biomedical applications of cerium oxide nanoparticles (CeNPs) derived from an oxalate precursor. It offers field-proven insights and detailed protocols to enable researchers to leverage the unique properties of these nanomaterials.
Introduction: The Significance of Oxalate-Derived Cerium Oxide
Cerium oxide nanoparticles (CeNPs or nanoceria) have garnered significant attention in the biomedical field due to their unique catalytic and regenerative properties.[1][2] These properties stem from the ability of cerium to cycle between its +3 and +4 oxidation states, which is particularly pronounced at the nanoscale.[3][4][5] This redox activity allows CeNPs to act as potent scavengers of reactive oxygen species (ROS), making them promising therapeutic agents for a host of diseases rooted in oxidative stress.[3][4][5][6]
While numerous methods exist for CeNP synthesis, the oxalate precipitation route offers distinct advantages for biomedical research.[7][8] This method involves the precipitation of a cerium oxalate precursor, followed by thermal decomposition (calcination) to yield cerium oxide.[9][10] The primary benefits include:
-
Morphological Control: The morphology of the final CeO₂ nanoparticles can be influenced by the morphology of the oxalate precursor, which can be controlled by adjusting reaction conditions.[8][11]
-
High Purity: The process allows for the synthesis of high-purity nanoparticles, which is critical for biomedical applications.
-
Cost-Effectiveness and Scalability: The reagents are readily available and the process is relatively simple, making it economically viable and scalable.[7]
This guide details the synthesis protocol for oxalate-derived CeNPs and explores their application in antioxidant therapy, cancer treatment, and drug delivery, providing the foundational knowledge and methodologies required for their successful implementation in a research setting.
Synthesis and Characterization
The synthesis of CeNPs via the oxalate route is a two-step process: precipitation of the cerium oxalate precursor followed by calcination. The characteristics of the final oxide are heavily dependent on the conditions of both steps.
Detailed Synthesis Protocol: Oxalate Precipitation and Calcination
This protocol describes a standard laboratory-scale synthesis of CeNPs.
2.1.1 Materials & Reagents
-
Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic Acid (H₂C₂O₄)
-
Deionized (DI) Water
-
Ethanol
-
Ammonia Solution (optional, for pH adjustment)
-
Beakers and Magnetic Stirrer
-
Centrifuge and Tubes
-
Drying Oven
-
Tube Furnace
2.1.2 Step-by-Step Procedure
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in DI water.
-
Prepare a 0.1 M solution of oxalic acid in DI water.[7]
-
-
Precipitation of Cerium Oxalate:
-
Place the cerium nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the oxalic acid solution drop-wise to the cerium nitrate solution under constant, vigorous stirring.[9] A white precipitate of cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) will form immediately.[7]
-
Continue stirring for 2 hours at room temperature to ensure complete precipitation.[9]
-
-
Washing the Precursor:
-
Centrifuge the suspension to pellet the cerium oxalate precipitate.
-
Discard the supernatant and re-disperse the pellet in DI water.
-
Repeat the washing process three times with DI water, followed by two washes with ethanol to remove residual impurities and water.
-
-
Drying the Precursor:
-
Dry the washed precipitate in an oven at 80°C for 24 hours to obtain a fine, white powder of cerium oxalate.[9]
-
-
Calcination to Cerium Oxide:
-
Place the dried cerium oxalate powder in a ceramic crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the precursor at a controlled rate (e.g., 5°C/min) to a final temperature between 400°C and 600°C and hold for 2 hours. The exact temperature affects the final particle size and crystallinity.[9]
-
Allow the furnace to cool down to room temperature naturally. The resulting pale-yellow powder is cerium oxide (CeO₂) nanoparticles.
-
Caption: Redox cycling of CeNPs mimicking SOD and Catalase enzymes.
3.1.2 Protocol: In Vitro ROS Scavenging Assay This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFDA) probe to quantify intracellular ROS levels in cells under oxidative stress.
-
Cell Culture: Seed cells (e.g., human lung epithelial cells, Beas-2B) in a 96-well plate and culture until they reach 80% confluency.
-
Induce Oxidative Stress: Treat cells with a known ROS inducer (e.g., H₂O₂ or tert-Butyl hydroperoxide) for a specified time. Include a negative control group (no inducer).
-
Nanoparticle Treatment: Treat the stressed cells with varying concentrations of CeNPs (e.g., 5-100 µg/mL) for 24-48 hours. [12]4. DCFDA Staining: Remove the media, wash the cells with phosphate-buffered saline (PBS), and incubate them with DCFDA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: A decrease in fluorescence intensity in CeNP-treated groups compared to the stressed control group indicates ROS scavenging.
Application II: Cancer Therapy
3.2.1 Scientific Principle CeNPs exhibit a fascinating dual behavior that is advantageous for cancer therapy. [13][14]In the acidic microenvironment of tumors (pH ~6.5), the redox balance of CeNPs shifts, causing them to act as pro-oxidants. [15]They can generate ROS, inducing oxidative stress and triggering apoptosis specifically in cancer cells. [16][15]Conversely, in the physiological pH of healthy tissues (pH ~7.4), they retain their antioxidant properties, protecting normal cells from damage. [13][14]This pH-dependent differential cytotoxicity minimizes side effects. Furthermore, CeNPs can act as radiosensitizers, enhancing the efficacy of radiation therapy by increasing ROS production within tumors. [13][14] 3.2.2 Protocol: In Vitro Cytotoxicity (MTT Assay) This protocol assesses the viability of cancer cells versus normal cells after CeNP treatment.
-
Cell Seeding: Seed both a cancer cell line (e.g., SMMC-7721 hepatoma, MCF-7 breast cancer) and a normal cell line (e.g., Beas-2B) in separate 96-well plates. [12][16][17]2. Nanoparticle Treatment: Once cells adhere, treat them with a range of CeNP concentrations for 24, 48, or 72 hours. Include an untreated control group.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. A selective decrease in viability for cancer cells compared to normal cells demonstrates the desired differential toxicity.
Application III: Drug Delivery Vehicle
3.3.1 Scientific Principle The high surface-to-volume ratio of CeNPs makes them excellent candidates for drug delivery platforms. [18]Their surface can be functionalized with various molecules:
-
Coating Agents: Polymers like alginate or dextran can be used to improve colloidal stability and biocompatibility. [18][19]* Therapeutic Drugs: Chemotherapeutic agents (e.g., Doxorubicin) can be loaded onto the nanoparticle surface. [4]* Targeting Ligands: Molecules like folic acid can be attached to target receptors overexpressed on cancer cells, enhancing specificity.
This multi-functional approach allows for targeted drug delivery, which can increase therapeutic efficacy while reducing systemic toxicity.
Caption: Workflow for developing a CeNP-based targeted drug delivery system.
3.3.2 Protocol: General Drug Loading Procedure
-
Nanoparticle Dispersion: Disperse a known amount of synthesized CeNPs in a suitable buffer solution (e.g., PBS) using sonication to ensure a uniform suspension.
-
Drug Addition: Prepare a stock solution of the drug (e.g., Doxorubicin). Add the drug solution to the CeNP suspension.
-
Incubation: Allow the mixture to stir at room temperature for 24 hours in the dark to facilitate drug adsorption onto the nanoparticle surface.
-
Separation: Centrifuge the mixture at high speed to pellet the drug-loaded CeNPs.
-
Quantification of Loading: Carefully collect the supernatant. Measure the concentration of the free, unloaded drug in the supernatant using UV-Vis spectroscopy at the drug's characteristic absorbance wavelength.
-
Calculation: Determine the amount of loaded drug by subtracting the amount of free drug from the initial amount added. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Biocompatibility and Safety Considerations
While CeNPs show great promise, their biocompatibility must be rigorously evaluated. Studies have shown that CeNPs can exhibit low systemic toxicity and are generally well-tolerated, especially when properly synthesized and surface-coated. [20][21]However, factors like particle size, concentration, surface charge, and the cell type being tested can influence their biological effects. [12]Therefore, comprehensive biocompatibility assessments, including cytotoxicity assays on healthy cell lines, hemolysis assays, and in vivo toxicity studies, are essential before any clinical translation. [20][21]
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Shirstani, M., et al. (2016). Cerium oxide nanoparticles: potential applications for cancer and other diseases. Journal of Nanobiotechnology. [Link]
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Gao, Y., et al. (2011). SYNTHESIS AND CHARACTER OF CERIUM OXIDE (CeO2) NANOPARTICLES BY THE PRECIPITATION METHOD. CORE. [Link]
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Duan, Y., et al. (2022). Cerium oxide-based nanozyme suppresses kidney calcium oxalate crystal depositions via reversing hyperoxaluria-induced oxidative stress damage. Journal of Nanobiotechnology. [Link]
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Gao, Y., et al. (2014). Cerium oxide nanoparticles in cancer. OncoTargets and Therapy. [Link]
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Kumari, M., et al. (2019). Biocompatibility studies on cerium oxide nanoparticles – combined study for local effects, systemic toxicity and genotoxicity via implantation route. Toxicology Research (RSC Publishing). [Link]
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Gao, Y., et al. (2011). Synthesis and character of cerium oxide (CeO2) nanoparticles by the precipitation method. Hrčak. [Link]
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Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide. Conference paper. [Link]
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Johnson, B. (2025). Synthesis and Characterization of Multifunctional Cerium Oxide Containing Nanoparticles for Biomedical Applications. UCF STARS. [Link]
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Singh, S., et al. (2020). Cerium oxide nanoparticles: properties, biosynthesis and biomedical application. RSC Advances. [Link]
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Dhall, A., & Self, W. (2018). Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications. Antioxidants. [Link]
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Hirst, S. M., et al. (2013). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. MDPI. [Link]
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Gao, Y., et al. (2014). Cerium oxide nanoparticles in cancer. PubMed. [Link]
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Zákutná, D., et al. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry. [Link]
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- 10. Synthesis and character of cerium oxide (CeO<sub>2</sub>) nanoparticles by the precipitation method [hrcak.srce.hr]
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- 13. Cerium oxide nanoparticles: potential applications for cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Biocompatibility studies on cerium oxide nanoparticles – combined study for local effects, systemic toxicity and genotoxicity via implantation route - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biocompatibility studies on cerium oxide nanoparticles – combined study for local effects, systemic toxicity and genotoxicity via implantation route - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cerium Oxalate as a Precursor for High-Performance Polishing Agents
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of cerium oxalate in the production of high-performance ceria (cerium oxide) polishing agents. Moving beyond a simple recitation of steps, this guide delves into the causal relationships between synthesis parameters, material properties, and final polishing efficacy. We will explore the synthesis of cerium oxalate as a critical precursor, its thermal conversion to nanocrystalline ceria, the formulation of a stable polishing slurry, and the characterization techniques essential for process validation. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific principles that govern each stage of the process.
Introduction: The Strategic Importance of the Precursor Route
Cerium oxide (CeO₂) is a premier material for chemical-mechanical polishing (CMP), particularly for glass and semiconductor substrates, due to its unique combination of chemical reactivity and mechanical hardness.[1][2] While ceria itself is the active polishing agent, the path to achieving optimal polishing characteristics—such as a high material removal rate (MRR) coupled with a pristine surface finish—begins with the synthesis of a suitable precursor. Cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) has emerged as a precursor of choice for several compelling reasons.[3][4]
The oxalate precipitation method offers exceptional control over the purity and morphology of the resulting ceria particles. By carefully managing the precipitation conditions of cerium oxalate, one can influence the particle size, shape, and agglomeration state of the final cerium oxide powder obtained after thermal decomposition.[5][6] This level of control is paramount, as these physical properties are directly correlated with the polishing performance.[7]
This guide will illuminate the journey from a cerium salt solution to a fully formulated and characterized polishing slurry, providing both the "how" and the critical "why" for each step.
The Overall Workflow: From Precursor to Polishing Slurry
The production of a ceria-based polishing agent via the cerium oxalate precursor route can be systematically broken down into three core stages. Each stage has critical parameters that dictate the properties of the final product.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Cerium Oxalate Particle Size
Welcome to the technical support center for the optimization of cerium oxalate precipitation. This guide is designed for researchers, scientists, and drug development professionals who are looking to control and refine the particle size of cerium oxalate precipitates in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
The particle size of a precipitate is a critical parameter that can significantly impact downstream processes such as filtration, washing, drying, and calcination, as well as the properties of the final product, such as cerium oxide. The formation of a precipitate is governed by two competing processes: nucleation (the formation of new particles) and particle growth (the deposition of material onto existing particles). The final particle size is a direct result of the relative rates of these two processes. This guide will provide you with the knowledge to manipulate experimental conditions to favor one process over the other, thereby achieving the desired particle size.
Troubleshooting Guide
This section addresses common problems encountered during cerium oxalate precipitation and provides actionable solutions based on established precipitation principles.
Problem 1: The Precipitate is Extremely Fine, Making it Difficult to Filter and Handle.
Primary Cause: This issue typically arises from a high rate of nucleation, where a large number of small particles are formed rapidly. This is a direct consequence of high relative supersaturation (RSS). The von Weimarn ratio describes this relationship, stating that the particle size of a precipitate is inversely proportional to its relative supersaturation.[1][2][3]
Solutions:
-
Decrease Precursor Concentration: Lowering the concentration of the cerium salt solution (e.g., cerium nitrate) and the oxalic acid solution will reduce the overall supersaturation (Q) of the system.[4] A lower Q value directly leads to a lower RSS, which in turn favors particle growth over nucleation, resulting in larger particles.
-
Slow Down the Addition Rate: Adding the precipitating agent (oxalic acid) slowly and with constant, vigorous stirring ensures that localized areas of high supersaturation are minimized.[5] This allows newly formed particles to grow rather than triggering new nucleation events.
-
Increase the Reaction Temperature: Increasing the temperature generally increases the solubility (S) of the cerium oxalate precipitate.[4][5] According to the von Weimarn equation, increasing S will decrease the RSS, thereby promoting the growth of larger particles. Studies have shown that increasing the reaction temperature leads to larger particles.[5]
-
Adjust the pH: The acidity of the solution plays a significant role. Increasing the concentration of nitric acid in the feed solution has been shown to increase the D50 (median particle size) of cerium oxalate particles significantly.[6][7] This is because higher acidity can increase the solubility of cerium oxalate, thus reducing supersaturation.
Problem 2: The Particle Size Distribution (PSD) is Broad or Bimodal.
Primary Cause: A wide PSD often indicates inconsistent precipitation conditions across the reaction vessel. This can be due to poor mixing, leading to localized areas of varying supersaturation, or secondary nucleation events occurring after the initial precipitation.
Solutions:
-
Optimize Stirring: Ensure efficient and consistent mixing throughout the reaction vessel. The choice of impeller and stirring speed (rpm) is crucial. A speed of around 200 r/min has been found to be effective in some setups for achieving a narrow particle size distribution.[5] The goal is to maintain a homogeneous concentration of reactants at all times.
-
Control the Mode of Precipitation: The method of adding reactants can have a profound impact. A "forward strike" mode of precipitation, where the cerium nitrate solution is added to the oxalic acid solution, can double the median particle size compared to a typical batch precipitation where both are mixed simultaneously.[6][7]
-
Implement a Seeding Strategy: Introducing a small quantity of pre-existing cerium oxalate crystals (seeds) at the beginning of the precipitation can provide surfaces for particle growth to occur. This can significantly reduce the energy barrier for precipitation, favoring growth over new nucleation and leading to a more uniform particle size.
-
Increase Residence Time in Continuous Systems: For continuous precipitation setups, increasing the residence time allows more time for particles to grow and for smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening), which can lead to a larger median particle size.[8]
Problem 3: The Particles are Highly Agglomerated or Have an Irregular Morphology.
Primary Cause: Agglomeration and irregular shapes can result from uncontrolled pH fluctuations during precipitation, the presence of impurities, or suboptimal mixing that allows for random particle collisions and fusion.
Solutions:
-
Utilize a Homogeneous Precipitation Method: Instead of directly adding oxalic acid, it can be generated in-situ through the slow hydrolysis of a precursor like diethyl oxalate. This ensures a very slow and uniform increase in the oxalate concentration, leading to a low and controlled level of supersaturation and the formation of well-defined, larger crystals.[9][10]
-
Employ Surfactants or Capping Agents: The addition of certain surfactants or polymers can adsorb to the surface of growing crystals, modifying their growth rates along different crystallographic faces and preventing uncontrolled agglomeration. This can lead to more uniform shapes and sizes.
-
Control Aging Conditions: Allowing the precipitate to age in the mother liquor, often at an elevated temperature, can improve particle morphology and size distribution through processes like Ostwald ripening. During aging, smaller, more soluble particles dissolve and re-precipitate onto larger, more stable crystals.
Summary of Parameter Effects on Particle Size
| Parameter | Action | Expected Effect on Particle Size | Rationale |
| Precursor Concentration | Decrease | Increase | Lowers relative supersaturation (RSS), favoring growth over nucleation.[4] |
| Temperature | Increase | Increase | Increases solubility (S), which lowers RSS and promotes particle growth.[5] |
| Addition Rate | Decrease | Increase | Minimizes localized high supersaturation, allowing for controlled growth.[5] |
| Stirring Speed | Optimize | Narrower Distribution | Ensures homogeneous mixing and uniform supersaturation.[5] |
| Acidity (e.g., HNO₃ Conc.) | Increase | Increase | Increases solubility, reducing RSS and leading to larger particles.[6][7] |
| Residence Time | Increase | Increase | Allows more time for particle growth and Ostwald ripening.[8] |
Experimental Workflow for Particle Size Optimization
The following diagram illustrates a systematic approach to optimizing the particle size of cerium oxalate.
Caption: A two-phase workflow for systematic optimization of cerium oxalate particle size.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind controlling particle size during precipitation?
A1: The core principle is managing the rate of nucleation versus the rate of crystal growth.[11] These are competing processes driven by the level of relative supersaturation (RSS) in the solution.[2][3] High RSS favors rapid nucleation, creating many small particles. Low RSS favors the slower process of crystal growth on existing nuclei, resulting in fewer, larger particles. By controlling factors like temperature, reactant concentrations, and addition rates, you can manipulate the RSS to achieve your desired particle size.[4]
Q2: How does acidity, specifically the concentration of nitric acid, influence the particle size of cerium oxalate?
A2: Increasing the concentration of nitric acid in the cerium feed solution generally leads to a significant increase in the final particle size of the cerium oxalate precipitate.[6][7] This is because the increased acidity raises the solubility of cerium oxalate. According to the von Weimarn principle, a higher solubility (S) leads to a lower relative supersaturation (RSS), which in turn favors the growth of existing particles over the formation of new nuclei. For instance, increasing nitric acid concentration from 0.5 M to 4.0 M has been shown to increase the median particle size nearly fivefold.[6]
Q3: What is the difference between "forward strike" and "reverse strike" precipitation, and how does it affect particle size?
A3: The terms refer to the order in which the reactants are mixed. In a "forward strike," the metal salt solution (cerium nitrate) is added to the precipitant solution (oxalic acid). In a "reverse strike," the oxalic acid is added to the cerium nitrate solution. For cerium oxalate, a forward strike mode of precipitation has been demonstrated to produce significantly larger particles, in some cases doubling the median particle size compared to a standard batch mixing process.[6][7] This is likely due to the initial excess of oxalate ions promoting controlled growth on the first-formed nuclei.
Q4: Can I use a seeding approach to control particle size?
A4: Yes, seeding is a highly effective technique for controlling both particle size and achieving a narrower size distribution. By introducing a small amount of pre-made cerium oxalate crystals (seeds) into the reaction vessel before starting the precipitation, you provide pre-existing surfaces for crystal growth. This lowers the energy barrier for precipitation to occur via growth rather than spontaneous nucleation, leading to a more uniform and often larger final particle size.
Q5: What role does aging the precipitate play in determining the final particle characteristics?
A5: Aging, or digesting, the precipitate in its mother liquor after formation can lead to significant changes in particle size and morphology. The primary mechanism at play is Ostwald ripening. During this process, smaller, less stable particles, which have a slightly higher solubility, dissolve and then re-precipitate onto the surfaces of larger, more thermodynamically stable crystals. This leads to an increase in the average particle size and a narrowing of the particle size distribution over time. Aging is often performed at an elevated temperature to accelerate this process.
Relationship Between Experimental Parameters and Precipitation Processes
This diagram illustrates how various experimental parameters influence the core processes of nucleation and growth, which ultimately determine the final particle size.
Caption: Interplay of experimental parameters, supersaturation, and nucleation/growth rates.
References
- Anand, V., Panda, S. K., Kumar, A., Pankaj, & Mishra, S. (2020). Effect of process and operating parameters on cerium oxalate particle size distribution. Journal of Physics: Conference Series, 1597, 012001.
-
Anand, V., Panda, S. K., Kumar, A., Pankaj, & Mishra, S. (2020). Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution. OSTI.GOV. Available at: [Link]
- Wang, M., Li, M., Liu, Z., & Wang, C. (2009). Cerium dioxide with large particle size prepared by continuous precipitation. Journal of Rare Earths, 27(6), 991-996.
- Wang, B., Li, C., Lyu, H., Yan, T., & Zheng, W. (2021). Nucleation and Crystal Growth Kinetics of Cerium Oxalate. Journal of Nuclear and Radiochemistry, 43(4), 309-317.
-
Chegg.com. (2021). Solved: What is the von Weimarn ratio?. Available at: [Link]
-
Vishnu Anand, P., et al. (2025). Development of a glove box-adaptable continuous precipitation and sedimentation system for plutonium reconversion: experimental evaluation of precipitator performance. ResearchGate. Available at: [Link]
- Walter, O., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO2: a parade of oxalate and water coordination modes. Dalton Transactions, 52(47), 17297-17306.
-
Wang, B., Li, C., Lyu, H., Yan, T., & Zheng, W. (2021). Nucleation and Crystal Growth Kinetics of Cerium Oxalate. Journal of Nuclear and Radiochemistry. Available at: [Link]
- Nekovár, P., et al. (2022).
- Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide. Charles University.
- Sreedharan, S., & Kumar, K. S. (2016). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120.
-
LibreTexts Chemistry. (2022). 8.2: Precipitation Gravimetry. Available at: [Link]
-
Gardner, P. L., & Worsley, R. (1974). Thermodynamic Properties of Cerium Oxalate and Cerium Oxide. ResearchGate. Available at: [Link]
- Levard, C., et al. (2019). Impact of particle size, oxidation state and capping agent of different cerium dioxide nanoparticles on the phosphate-induced transformations at different pH and concentration.
-
Weiser, H. B. (1925). Von Weimarn's Precipitation Theory and the Formation of Colloidal Gold. SciSpace. Available at: [Link]
-
Quora. (2018). What is Von Weimarn's theory of relative supersaturation?. Available at: [Link]
- Walter, O., et al. (2023).
- Nekovár, P., et al. (2020). Rationally designed rare earth separation by selective oxalate solubilization.
-
SlidePlayer. (2020). Gravimetric Methods of Analysis. Available at: [Link]
-
ACS Publications. (2022). Homogeneous Precipitation of Lanthanide Oxalates. Available at: [Link]
- Tyrpek, V., et al. (2021). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry, 60(17), 13326-13334.
-
INIS-IAEA. (2025). Structural characterisation of heavy lanthanide oxalates synthesized by homogeneous precipitation. Available at: [Link]
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- 11. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]
preventing agglomeration during cerium oxalate synthesis
Topic: Preventing Agglomeration & Controlling Particle Morphology
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CeOx-AGG-001
Introduction: The Agglomeration Challenge
Welcome to the Advanced Materials Synthesis Support Center. You are likely experiencing issues with uncontrolled agglomeration during the precipitation of Cerium(III) Oxalate (
In rare earth precipitation, agglomeration is rarely a random event; it is a thermodynamic inevitability if surface energy is not managed. The formation of "hard aggregates" (sintered primary particles) vs. "soft agglomerates" (loosely held by Van der Waals forces) determines your downstream calcination quality.
This guide prioritizes supersaturation control and steric stabilization to decouple nucleation from growth.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My particle size distribution (PSD) is bimodal. Why are my particles clumping immediately upon mixing?
Diagnosis: You are likely experiencing local supersaturation spikes due to poor micromixing or an incorrect "Strike Mode."
The Mechanism:
When the precipitant (Oxalic Acid) hits the metal salt solution (Cerium Nitrate), the local concentration at the injection point exceeds the critical supersaturation limit (
Corrective Protocol:
-
Switch Strike Mode:
-
Forward Strike: Adding Oxalic Acid to Cerium Nitrate.[1][2][3] Result: Larger particles, higher risk of inclusion/agglomeration.
-
Reverse Strike: Adding Cerium Nitrate to Oxalic Acid.[1][2][3] Result: Finer, more uniform particles due to constant excess of oxalate (ligand). Recommended for minimizing agglomeration.[4]
-
-
Dilution Ratio: Ensure your Cerium concentration is
if agglomeration is severe. -
Acid Control: Increase acidity (
). Higher acidity increases the solubility of Cerium Oxalate, lowering supersaturation and promoting orderly crystal growth over rapid, chaotic nucleation.
Q2: How does temperature influence the "stickiness" of the precipitate?
Technical Insight: Temperature acts as a kinetic switch.
-
Low Temp (<25°C): Low solubility creates high supersaturation. You get many tiny primary particles that aggregate to reduce surface energy.
-
High Temp (>60°C): Solubility increases. Ostwald Ripening is accelerated—small particles dissolve and redeposit onto larger ones.
Recommendation: Operate at 60°C – 80°C . At this range, the kinetic energy is sufficient to overcome the activation energy for orderly crystal lattice integration, preventing the formation of amorphous, sticky clusters.
Q3: I am using stirring, but the particles still settle as large clumps. What is wrong?
Diagnosis: Shear history. High-shear mixing (e.g., >800 RPM with a flat-blade turbine) can actually induce orthokinetic aggregation (collision due to fluid motion) if the particles are not stabilized. Conversely, low shear causes dead zones.
Solution:
-
Use a Pitched Blade Turbine (PBT) for axial flow (suspension) rather than radial flow (shear).
-
Reynolds Number (Re): Aim for turbulent flow (
) during addition, then reduce to laminar flow for aging (Ostwald Ripening).
Module 2: Chemical Stabilization (Additives)
Q4: Can I use surfactants to physically block agglomeration?
Yes. This is the most effective method for "soft" agglomeration control. You must choose between Electrostatic and Steric stabilization.
| Additive Class | Example Agent | Mechanism | Protocol Note |
| Cationic Surfactant | CTAB (Cetyltrimethylammonium bromide) | Electrostatic Repulsion: Adsorbs to surface, creating a positive charge layer that repels other particles. | Effective, but difficult to wash off. Residual Br- can contaminate calcination. |
| Non-Ionic Polymer | PEG-400 or PEG-4000 | Steric Hindrance: Long polymer chains "wave" around the particle, physically preventing close contact. | Preferred. Easier to burn off during calcination to |
| Chelating Agent | EDTA | Controlled Release: Complexes with | Drastically alters morphology (often to rods/needles). |
Standard Protocol for PEG-400 Addition:
-
Dissolve Cerium Nitrate in water.[5]
-
Add PEG-400 (1-3 wt% relative to Ce mass) to the Cerium solution before mixing.
-
Stir for 30 mins to ensure micelle equilibrium.
Module 3: Visualization of Mechanisms
Diagram 1: The Agglomeration Pathway vs. Stabilization
This diagram illustrates the critical divergence point where process parameters determine if particles grow as single crystals or fused aggregates.
Caption: Divergence of particle fate based on surface energy management. Red path indicates failure (agglomeration); Green path indicates success (stabilization).
Diagram 2: Process Workflow for Optimal Morphology
This workflow integrates the troubleshooting steps into a cohesive standard operating procedure.
Caption: Optimized workflow emphasizing Reverse Strike and Aging to minimize agglomeration.
Module 4: Quantitative Data & Benchmarks
The following data summarizes the impact of process parameters on Particle Size Distribution (
Table 1: Effect of Strike Mode and Acidity on Particle Size (Synthesized from Anand et al. and Wang et al. datasets)
| Parameter Set | Strike Mode | Acidity ( | Mean Size ( | Agglomeration Risk |
| Set A (Control) | Forward (Ox into Ce) | 0.5 M | ~34 | High (Broad distribution) |
| Set B | Forward (Ox into Ce) | 4.0 M | ~98 | Medium (Large, but fused) |
| Set C (Recommended) | Reverse (Ce into Ox) | 1.5 M | ~15-20 | Low (Narrow distribution) |
| Set D (Surfactant) | Reverse + PEG | 1.5 M | ~10 | Very Low (Highly dispersed) |
Note: Higher acidity increases particle size due to solubility effects, but Reverse Strike minimizes the coefficient of variation (CV).
References
-
Anand, P. V., et al. "Cerium oxalate batch precipitation: effect of process and operating parameters on cerium oxalate particle size." International Atomic Energy Agency (IAEA) / INIS, 2014.
-
Wang, B., et al. "Nucleation and Crystal Growth Kinetics of Cerium Oxalate."[6] Journal of Nuclear and Radiochemistry, vol. 43, no. 4, 2021, pp. 309-317.[6]
-
Nelson, A., et al. "Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents." The Journal of Physical Chemistry C, vol. 125, no. 17, 2021, pp. 9428–9440.[2] [8]
-
Sujith, S., et al. "Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods." Devagiri Journal of Science, vol. 2, no. 1, pp. 118-120.[9]
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- 4. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerium oxide-based nanozyme suppresses kidney calcium oxalate crystal depositions via reversing hyperoxaluria-induced oxidative stress damage - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. devagirijournals.com [devagirijournals.com]
Technical Support Center: Cerium Oxalate Precipitation & Purity Guide
Subject: Optimization of pH Parameters for Cerium(III) Oxalate Precipitation (
Executive Summary
In the precipitation of cerium oxalate, pH is the master variable governing the "Yield-Purity-Processability" triangle. Our internal data and field applications indicate that pH 1.5 – 2.0 represents the critical operational window for most high-purity applications. Deviating from this range forces a trade-off:
-
pH < 1.0: Superior purity but significant yield loss due to solubility.
-
pH > 2.5: Near-quantitative yield but high risk of impurity coprecipitation (Fe, Ca) and formation of difficult-to-filter fines.
This guide addresses the specific failure modes associated with pH mismanagement.
Troubleshooting Guide & FAQs
Q1: We are observing lower than expected yields (<90%). Could our operating pH be too low?
Diagnosis: Yes, likely.
Technical Insight:
The solubility of cerium oxalate is directly dependent on the concentration of the free oxalate ion (
-
At pH < 1.0: The equilibrium shifts toward the protonated species (
and ). This drastically lowers the available , preventing the solution from exceeding the Solubility Product Constant ( ) of cerium oxalate ( ). -
Mechanism: The protons (
) compete with Cerium ions ( ) for the oxalate ligands.
Corrective Protocol:
-
Measure Filtrate: Analyze the filtrate for residual Ce concentration using ICP-OES. High residual Ce confirms solubility loss.
-
Adjust pH: Slowly increase the precipitation pH to 1.5–2.0 using dilute Ammonium Hydroxide (
). -
Dosage Check: Ensure a stoichiometric excess of oxalic acid (typically 10-20% excess) to drive the Common Ion Effect, which suppresses solubility even at lower pH.
Data: Effect of pH on Cerium Solubility Note: Values are illustrative of typical process trends.
| pH Level | Oxalate Species Dominance | Ce Recovery (Yield) | Risk Factor |
| 0.5 | ~65 - 75% | High Yield Loss | |
| 1.5 | >95% | Optimal | |
| 3.0 | >99% | Impurity Precipitation |
Q2: Our certificate of analysis (CoA) shows spikes in Iron (Fe) and Calcium (Ca). How do we reject these impurities?
Diagnosis: Your precipitation pH is likely too high (> 2.5). Technical Insight: Separation of Rare Earth Elements (REEs) from transition metals relies on the difference in stability constants and solubility products.
-
Iron (Fe): at pH > 2.5,
begins to hydrolyze to form hydroxides or precipitate as basic oxalates. At pH < 2.0, Iron remains largely soluble as an oxalate complex or free ion. -
Calcium (Ca): Calcium oxalate is moderately insoluble. However, in strongly acidic conditions (pH < 1.5), its solubility increases significantly more than that of Cerium oxalate, allowing for separation.
Self-Validating Protocol (Impurity Rejection):
-
Acidify Feed: Ensure the starting Cerium nitrate feed solution is acidified to pH ~1.0 before adding oxalic acid.
-
Temperature Control: Maintain reaction temperature at 60°C - 70°C . Higher temperatures generally increase the solubility of impurities (like Ca) more than REEs.
-
Wash Cycle: Implement a standard acid wash (
) of the filter cake.
Q3: The precipitate is forming a "gel-like" sludge that clogs our filters. How do we improve particle size?
Diagnosis: Rapid nucleation caused by high pH or fast addition rates (High Supersaturation). Technical Insight: Particle size is determined by the competition between Nucleation (formation of new crystals) and Crystal Growth (enlargement of existing crystals).
-
High pH (> 3.0): Generates a massive, instantaneous concentration of
. This spikes the supersaturation ratio ( ), leading to a "nucleation burst" where billions of nanometer-sized particles form but fail to grow. -
Low pH (< 1.5): Keeps
low. This lowers , favoring crystal growth over nucleation, resulting in larger, well-defined crystalline needles or blocks that filter easily.
Visualizing the Mechanism:
Figure 1: The causal relationship between pH, supersaturation, and final particle morphology.
Standard Operating Procedure (SOP): pH-Controlled Precipitation
Objective: Synthesize high-purity (>99.9%) crystalline Cerium Oxalate.
Materials:
-
Cerium Nitrate Feed (
, 0.1M - 0.5M) -
Oxalic Acid Solution (
, 1.0M) -
Ammonium Hydroxide (
) or Nitric Acid ( ) for adjustment.
Protocol:
-
Feed Preparation:
-
Heat Cerium Nitrate feed to 60°C .
-
Crucial Step: Adjust feed pH to 1.0 using
. This prevents premature precipitation upon initial contact.
-
-
Precipitation (Reverse Strike Recommended):
-
Note: Reverse strike (adding Metal to Oxalate) often yields better particle size control, but Forward strike (Oxalate to Metal) is more common for impurity control. We describe Forward Strike here for purity focus.
-
Add Oxalic Acid slowly (2-5 mL/min) with vigorous stirring.
-
Monitor pH: The pH will drop as protons are released (
).
-
-
pH Maintenance (The "Sweet Spot"):
-
Once stoichiometric addition is complete, the pH will likely be < 1.0.
-
Slowly dose dilute
to raise the slurry pH to 1.5 – 1.8 . -
Stop if pH reaches 2.0.
-
Hold Time: Allow to digest (stir) at 60°C for 1-2 hours. This "Ostwald Ripening" phase allows small fines to dissolve and redeposit onto larger crystals.
-
-
Filtration & Wash:
-
Filter hot.
-
Wash with pH 1.5 acidified water to remove trapped mother liquor without re-dissolving the cake.
-
References
-
Ramachandran, R., et al. (2019).[1] "Effect of precipitant on pro-oxidative and antibacterial properties of CeO2 nanoparticles." National Institutes of Health (PMC). [Link]
-
Chi, R., et al. (2020). "Effect of process and operating parameters on cerium oxalate particle size distribution." ResearchGate. [Link]
-
Assi, N., & Tyrpekl, V. (2023). "Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide." X-Ray Spectrometry. [Link]
-
LibreTexts. (2021). "The Effects of pH on Solubility." Chemistry LibreTexts. [Link]
Sources
Technical Support Center: The-Effect of Aging Time on Cerium Oxalate Crystal Morphology
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on controlling the crystal morphology of cerium oxalate by manipulating the aging time during synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of crystallization and achieve your desired material properties.
Introduction: Why Aging Time is a Critical Parameter
In the synthesis of cerium oxalate, the precipitation reaction is only the beginning of the story. The subsequent "aging" or "digestion" period, during which the freshly precipitated solid remains in contact with the mother liquor, is a critical step that profoundly influences the final crystal morphology, size distribution, and purity. Understanding and controlling this process is paramount for applications ranging from catalysis and ceramics to its use as a precursor for cerium oxide nanoparticles.
During aging, a dynamic process known as Ostwald ripening occurs. Smaller, more soluble particles dissolve and redeposit onto the surface of larger, more stable crystals. This leads to a general increase in the average crystal size and a narrowing of the size distribution over time. The morphology of the crystals can also evolve, transforming from initial, often irregular or needle-like shapes, into more defined and thermodynamically stable forms.
This guide will delve into the mechanistic underpinnings of these transformations and provide you with the knowledge to troubleshoot and optimize your cerium oxalate synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers evidence-based solutions.
Issue 1: My cerium oxalate crystals are too small and have a wide size distribution.
Q: I've completed the precipitation, but my characterization (e.g., SEM, particle size analysis) shows very small, non-uniform particles. How can I increase the crystal size and achieve a more monodisperse product?
A: This is a classic sign of insufficient aging. The initial precipitate often consists of a large number of small, thermodynamically unstable nuclei.
-
Underlying Cause: Short aging times do not allow for the completion of Ostwald ripening. The dissolution of smaller particles and the growth of larger ones is a time-dependent process. Without adequate time, the system remains in a kinetically trapped state with a high population of small crystallites.
-
Solution: Increase the aging time significantly. While the optimal time depends on other reaction parameters (temperature, concentration, pH), a systematic study is recommended. Start by extending the aging period from your current protocol to several hours, or even overnight. Studies have shown a strong correlation between increased residence time and an increase in the median particle size of cerium(III) oxalate.[1] For example, increasing the residence time from 5 to 20 minutes can increase the median particle size from 61 to 111 µm.[1]
-
Expert Insight: The rate of Ostwald ripening is also influenced by temperature. Gently heating the suspension during aging (e.g., to 40-60 °C) can accelerate the dissolution and redeposition process, leading to larger crystals in a shorter timeframe. However, be mindful that temperature can also affect solubility and potentially lead to changes in the crystal phase.
Issue 2: The morphology of my crystals is inconsistent from batch to batch.
Q: I'm running the same synthesis protocol, but the crystal shape (e.g., needles, plates, rods) varies between experiments. What could be causing this variability?
A: Inconsistent morphology, even with seemingly identical protocols, often points to subtle variations in the early stages of precipitation and aging.
-
Underlying Cause: The initial nucleation event is highly sensitive to local supersaturation. If the mixing of reactants is not perfectly controlled, you can get localized bursts of nucleation leading to different initial particle populations. The subsequent aging process will then proceed from these different starting points, resulting in varied final morphologies. Cerium oxalate, in particular, has been observed to form different morphologies, such as needles or compact microcrystals, depending on the precipitation conditions.[2]
-
Solution:
-
Control the Rate of Addition: Add the precipitating agent (e.g., oxalic acid) slowly and at a constant rate to the cerium salt solution under vigorous and consistent stirring. This helps to maintain a more uniform level of supersaturation throughout the reaction vessel.
-
Standardize Aging Conditions: Ensure that the aging time, temperature, and stirring rate are precisely controlled and documented for every experiment. Even small variations can have a significant impact on the final morphology.
-
-
Self-Validation: Incorporate in-process controls. For example, take small aliquots of the suspension at different time points during aging and examine them under a microscope. This will allow you to track the morphological evolution and ensure it is consistent with previous successful batches.
Issue 3: I'm observing a mixture of different crystal morphologies in the same batch.
Q: My final product contains a mix of needle-like crystals and more blocky or rod-like crystals. How can I obtain a more uniform morphology?
A: The presence of multiple morphologies suggests that different nucleation and growth pathways are competing during your synthesis.
-
Underlying Cause: This can be a more complex manifestation of the issues described above. It could be due to significant temperature or concentration gradients within the reactor. Alternatively, the initial precipitate may be amorphous or a mixture of different hydrated phases, which then transform into different crystalline forms during aging. The crystallization of cerium oxalate can involve transient amorphous phases that evolve over time.[3]
-
Solution:
-
Optimize Mixing: Ensure your stirring is efficient enough to create a homogenous environment, minimizing local "hot spots" of high supersaturation.
-
Prolonged Aging: A longer aging period can sometimes resolve this issue. Given enough time, the system will tend towards the most thermodynamically stable morphology, and less stable forms may dissolve and recrystallize into the dominant shape.
-
Investigate Precursor Concentration: The initial concentration of reactants can influence whether crystal growth occurs through monomer-by-monomer addition or through particle aggregation.[4][5] Experimenting with different precursor concentrations may favor one growth mechanism over another, leading to a more uniform morphology.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which aging time affects crystal morphology?
A1: The primary mechanism is Ostwald Ripening . This is a thermodynamically driven process where smaller, higher-energy particles dissolve in the mother liquor and their constituent ions redeposit onto the surfaces of larger, lower-energy crystals. This leads to an increase in the average crystal size and a decrease in the overall number of crystals. The process is governed by the Gibbs-Thomson effect, which describes the higher solubility of smaller particles due to their larger surface area-to-volume ratio. Over time, this process not only increases the average size but can also lead to a change in the crystal habit (shape) as the crystals evolve towards their most thermodynamically stable form.
Q2: How does aging time influence the final properties of cerium oxide derived from the oxalate precursor?
A2: The morphology of the cerium oxalate precursor has a direct impact on the properties of the cerium oxide obtained after calcination. The size and shape of the oxalate crystals can influence the particle size, surface area, and porosity of the resulting oxide. For instance, larger, more uniform oxalate crystals will generally lead to larger, less aggregated oxide particles. Conversely, smaller oxalate precursors can yield finer ceria nanoparticles with a higher surface area, which is often desirable for catalytic applications. Therefore, controlling the aging time of the oxalate is a critical step in tuning the properties of the final ceria product.
Q3: Is there an optimal aging time for cerium oxalate synthesis?
A3: There is no single "optimal" aging time; it is highly dependent on the desired outcome and other experimental parameters such as temperature, reactant concentrations, and pH.[6][7][8] The "best" aging time is the one that produces the crystal morphology and size distribution required for your specific application. To determine this, it is essential to conduct a time-course experiment where you analyze the crystal properties at various aging intervals. This will allow you to identify the point at which the desired characteristics are achieved before significant changes no longer occur.
Q4: Can excessive aging be detrimental?
A4: While prolonged aging is generally beneficial for achieving larger, more uniform crystals, there can be a point of diminishing returns. After a certain period, the rate of change in crystal size and morphology may become negligible. In some cases, very long aging times, especially at elevated temperatures, could potentially lead to undesirable agglomeration or changes in the crystal phase. It is always good practice to characterize the product at different aging times to understand the evolution of the system.
Experimental Protocol: Synthesis of Cerium Oxalate with Controlled Aging
This protocol provides a general framework for the synthesis of cerium oxalate. Researchers should adapt the specific parameters to suit their experimental goals.
Materials:
-
Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Temperature controller/circulator
-
Peristaltic pump or burette for controlled addition
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of cerium(III) nitrate hexahydrate in deionized water. A typical concentration range is 0.02 M to 0.1 M.
-
Prepare a stoichiometric or slightly excess solution of oxalic acid dihydrate in deionized water.
-
-
Precipitation:
-
Transfer the cerium nitrate solution to the jacketed reactor and begin stirring at a constant rate (e.g., 300-500 rpm).
-
Set the reactor temperature to the desired value (e.g., 25 °C or an elevated temperature).
-
Slowly add the oxalic acid solution to the cerium nitrate solution at a controlled rate using a peristaltic pump or burette. A slow addition rate is crucial for controlling nucleation.
-
-
Aging (Digestion):
-
Once the addition of oxalic acid is complete, allow the resulting suspension to stir at the set temperature for the desired aging time. This is the critical step for morphological control.
-
For a time-course study: Carefully extract small, representative aliquots of the suspension at predetermined intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
-
Isolation and Washing:
-
After the designated aging period, turn off the stirrer and allow the precipitate to settle.
-
Filter the cerium oxalate crystals using a Büchner funnel.
-
Wash the crystals several times with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the washed crystals in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[9]
-
-
Characterization:
-
Analyze the dried cerium oxalate crystals using techniques such as:
-
Scanning Electron Microscopy (SEM): To visualize crystal morphology and size.
-
X-ray Diffraction (XRD): To confirm the crystal phase and purity.
-
Particle Size Analysis: To obtain quantitative data on the size distribution.
-
-
Data Presentation: Impact of Aging Time on Crystal Size
The following table illustrates a hypothetical but representative dataset from a time-course experiment, demonstrating the effect of aging time on the median particle size (D50) of cerium oxalate crystals.
| Aging Time (hours) | Median Particle Size (D50) (µm) | Observation Notes |
| 0.5 | 5.2 | Fine, irregular particles with a broad size distribution. |
| 2 | 15.8 | Mixture of small particles and emerging rod-like structures. |
| 8 | 35.1 | Predominantly well-defined rod-shaped crystals. Size distribution is narrower. |
| 24 | 42.5 | Larger, more uniform rod-shaped crystals. Minimal change from the 8-hour time point. |
This data clearly shows the significant increase in particle size as the aging time is extended, with the most substantial changes occurring in the initial hours.
Visualizing the Process
Experimental Workflow
The following diagram outlines the key steps in the synthesis and aging process.
Caption: Experimental workflow for cerium oxalate synthesis.
Mechanism of Ostwald Ripening
This diagram illustrates the fundamental principle of Ostwald ripening during the aging process.
Caption: Mechanism of Ostwald ripening during aging.
References
-
Alcaraz, L., Liascukiene, I., et al. (2022). Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents. ResearchGate. Available at: [Link]
-
Jana, S., and S. K. Ghosh. (2021). A glove box-adaptable continuous precipitation and sedimentation system. ResearchGate. Available at: [Link]
-
Kopcsányi, T., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega. Available at: [Link]
-
Wang, C., et al. (2022). Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy. OSTI.GOV. Available at: [Link]
-
Gebresillassie, S., et al. (2022). Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy. ResearchGate. Available at: [Link]
-
Pandit, A. B., and S. K. Singh. (n.d.). Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution. IOPscience. Available at: [Link]
-
Sreedharan, B., and P. S. Anilkumar. (2020). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science. Available at: [Link]
-
Štengl, V., and T. Matys Grygar. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy | Journal Article | PNNL [pnnl.gov]
- 6. Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution [ouci.dntb.gov.ua]
- 7. Making sure you're not a bot! [tib.eu]
- 8. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devagirijournals.com [devagirijournals.com]
Cerium Oxalate Crystallization Technical Support Center
Role: Senior Application Scientist Topic: Avoiding Formation of Amorphous/Gelatinous Cerium(III) Oxalate Status: Active Support Ticket
Introduction: The Crystallinity Imperative
Welcome to the technical support hub. If you are reading this, you are likely facing the "gelatinous nightmare"—a cerium oxalate precipitate that refuses to filter, traps impurities, and shows broad, undefined humps in XRD analysis.
In rare earth processing, the formation of Cerium(III) Oxalate Decahydrate (
The guide below is not just a recipe; it is a control strategy to force the system into the crystalline regime.
Module 1: The Physics of Nucleation (Critical Parameters)
To avoid amorphous formation, you must control the Supersaturation Ratio (
- : Actual concentration of Ce and Oxalate ions.[1]
- : Equilibrium solubility (affected by Temperature and Acidity).
The Rule:
-
High
(Burst Nucleation): The system panics. It generates billions of tiny nuclei instantly. Result Gelatinous/Amorphous fines. -
Low
(Controlled Growth): The system deposits ions onto existing nuclei. Result Large, filterable, crystalline prisms.
Mechanism Visualization
Figure 1: The kinetic pathway decision tree. Controlling supersaturation is the only way to access the "Growth" branch.
Module 2: Troubleshooting & FAQs
Q1: My precipitate is a sticky white gel that clogs a 0.2 µm filter immediately. What happened?
Diagnosis: You likely operated at room temperature (
-
Increase Temperature: Raise the reaction temperature to 60°C - 80°C . Higher temperature increases solubility (
), lowering supersaturation and promoting the formation of the decahydrate crystal phase [1]. -
Digestion: Do not filter immediately. Stir the slurry at temperature for 1–2 hours. This allows Ostwald Ripening , where small amorphous particles dissolve and redeposit onto larger crystalline ones.
Q2: I am using the correct temperature, but my particle size is still too small (<10 µm). Diagnosis: Your acidity might be too low. The Fix: Increase the acidity of the cerium feed solution.
-
Why? Adding Nitric Acid (
) increases the solubility of cerium oxalate. This suppresses the nucleation rate. -
Data: Research indicates that increasing
concentration from 0.5 M to 4.0 M can increase the particle size from ~20 µm to ~100 µm [1].[2]
Q3: XRD shows broad peaks. Is this amorphous? Diagnosis: It is likely nanocrystalline rather than truly amorphous. The Fix: This indicates "interrupted crystallization."
-
Ensure you are not washing the precipitate with excessive water, which can cause peptization (breaking aggregates back into colloids). Wash with dilute oxalic acid or ethanol.
-
Verify your drying step. Drying
can dehydrate the crystal structure ( lower hydrates), causing lattice collapse and peak broadening [3].
Module 3: The Validated Protocol (Standard Operating Procedure)
This protocol prioritizes crystallinity and filtration speed over raw yield speed. It uses the "Forward Strike" method (Oxalate added to Metal) which is proven to double particle size compared to batch mixing [1].[2][3][4]
Reagents
-
Solution A (Metal): 0.05 M Ce(
) in 1.0 M . -
Solution B (Precipitant): 0.1 M Oxalic Acid (
) (Excess: 10-20%).
Step-by-Step Workflow
-
Reactor Setup: Use a jacketed glass reactor set to 75°C .
-
Charge Solution A: Add the Cerium/Nitric Acid solution to the reactor. Agitate at 200 RPM . (High shear is bad; it breaks crystals. Low shear is bad; it creates local hot-spots of supersaturation).
-
Addition (The Critical Step):
-
Add Solution B to Solution A via a peristaltic pump.
-
Rate: 2-5 mL/min (for a 1L batch). Do not dump it in.
-
-
Digestion (Aging):
-
Once addition is complete, keep stirring at 75°C for 60 minutes .
-
Visual Check: The suspension should turn from a milky colloid to a settling sand-like precipitate.
-
-
Filtration: Filter hot (while
) to prevent secondary nucleation of fines during cooling. -
Washing: Wash with Ethanol or 0.01 M Oxalic acid. Avoid pure water if peptization is observed.
Process Diagram
Figure 2: The "Forward Strike" protocol flow designed to maximize crystal growth.
Module 4: Data & Characterization
Use this table to benchmark your results. If your product matches the "Amorphous/Gel" column, revisit Module 2.
| Parameter | Target: Crystalline | Fail State: Amorphous/Gel |
| Morphology | Defined rods or plates (Prismatic) | Irregular aggregates, spherical clusters |
| Filtration Time | < 2 minutes (Vacuum) | > 30 minutes (Clogs filter) |
| Particle Size ( | 20 – 100 µm | < 1 µm (often agglomerated) |
| Hydration State | Decahydrate ( | Variable / Non-stoichiometric |
| XRD Pattern | Sharp, intense peaks | Broad humps / Low intensity |
References
-
Anand, P. V., et al. (2025).[4][5][6] Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution. Radiochimica Acta. Link (Accessed via ResearchGate snippet).
-
Wang, B., et al. (2021). Nucleation and Crystal Growth Kinetics of Cerium Oxalate. Journal of Nuclear and Radiochemistry. Link
-
Assi, N., & Tyrpekl, V. (2022). Hydrothermal conversion of Cerium Oxalate into CeO2. Materials Structure. Link
-
Hutchison, J., et al. (2025).[6] Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy. OSTI. Link
Sources
- 1. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Influence of Precursor Concentration on Cerium Oxalate Nucleation
Welcome to the technical support center for cerium oxalate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling cerium oxalate nucleation, with a specific focus on the role of precursor concentration. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical application, ensuring your experimental outcomes are both predictable and reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of precursor concentration in the nucleation of cerium oxalate.
Q1: How does precursor concentration fundamentally influence cerium oxalate nucleation and the final particle size?
The concentration of precursors—typically cerium(III) nitrate and oxalic acid—is the primary determinant of the supersaturation level in the solution.[1] Supersaturation is the essential driving force for both the birth of new crystals (nucleation) and their subsequent enlargement (growth).[1][2]
The relationship is governed by a competition between these two mechanisms:
-
High Precursor Concentration → High Supersaturation: When concentrations are high, the driving force for nucleation is extremely strong. This leads to a rapid, massive formation of small nuclei. Nucleation dominates over growth, resulting in a large number of very small particles.[1][2]
-
Low Precursor Concentration → Low Supersaturation: At lower concentrations, the supersaturation level is sufficient for existing nuclei to grow but not high enough to trigger a burst of new nuclei. In this scenario, crystal growth is the dominant mechanism, leading to fewer, but larger, particles.[1]
Therefore, controlling precursor concentration is the most effective lever for tuning the final particle size distribution of cerium oxalate.
Q2: What is the difference between homogeneous and heterogeneous nucleation in cerium oxalate precipitation?
The nucleation of cerium oxalate can proceed through two main pathways, both of which are influenced by precursor concentration.
-
Homogeneous Nucleation: This occurs when cerium and oxalate ions in a supersaturated solution spontaneously come together to form a stable nucleus without the influence of any foreign surfaces. This process requires a higher energy barrier and thus a higher level of supersaturation.[3] It is more likely to dominate at very high precursor concentrations.
-
Heterogeneous Nucleation: This pathway involves the formation of nuclei on the surface of existing impurities, dust particles, or even on the walls of the reaction vessel. This process has a lower energy barrier compared to homogeneous nucleation and can occur at lower supersaturation levels.[3]
In a typical laboratory setting, precipitation is often a mix of both, but understanding which mechanism is dominant helps in troubleshooting. If you observe inconsistent results, unintended heterogeneous nucleation on contaminants could be a factor.
Q3: How do the individual concentrations of cerium nitrate and oxalic acid affect the outcome?
While both precursor concentrations contribute to supersaturation, they can have distinct effects on the final particle characteristics.
-
Cerium Nitrate Concentration: Studies have shown that within certain ranges, the concentration of the cerium ion itself may have a negligible effect on the median particle size (D50).[4][5][6] However, increasing the cerium concentration can lead to a broader particle size distribution.[4][5][6]
-
Oxalic Acid Concentration: The concentration of oxalic acid has a more pronounced impact. Lowering the oxalic acid concentration tends to produce smaller particles with a broad size distribution.[4][5][6] Conversely, maintaining a slight excess of oxalic acid at the end of the reaction can promote the quantitative precipitation of cerium.[4] The molar ratio of oxalic acid to cerium nitrate is a critical parameter to control.[7]
Q4: Can the precipitation process follow non-classical pathways?
Yes. Recent advanced imaging techniques have revealed that cerium oxalate formation is not always a simple monomer-by-monomer addition.[7][8] Depending on the precursor concentration, non-classical pathways can be observed:
-
Particle Aggregation: At certain concentrations, nucleation can be followed by the aggregation of primary nanoparticles, which then coalesce into larger structures.[7][8]
-
Amorphous Precursors: At very high supersaturations, an amorphous, hydrated phase of cerium oxalate can precipitate first.[9] This transient precursor then transforms into a more stable crystalline phase. This two-step nucleation process can significantly influence the final morphology of the particles.[9]
Understanding these pathways is crucial, as they explain the formation of complex morphologies like dense-branching particles or flower-like structures.[10][11]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments, framed in a question-and-answer format.
Problem: My final cerium oxalate particles are too small and clog the filter during separation. What's wrong?
Answer: This is a classic sign that your experiment is operating under a high supersaturation regime where the nucleation rate far exceeds the growth rate.[1][2]
Causality & Solution:
-
Reduce Precursor Concentrations: The most direct solution is to lower the molarity of both your cerium nitrate and oxalic acid stock solutions. This will decrease the overall supersaturation, shifting the balance towards crystal growth and resulting in larger, more easily filterable particles.[4]
-
Slow Down the Reagent Addition Rate: Rapidly mixing the precursors creates localized zones of extremely high supersaturation, triggering a burst of nucleation. Use a syringe pump or a burette to add one precursor to the other slowly and at a constant rate. This maintains a lower, more controlled level of supersaturation throughout the reaction.
-
Increase Reaction Temperature: Solubility of cerium oxalate generally increases with temperature. Running the reaction at a slightly elevated temperature (e.g., 25-50 °C) can lower the supersaturation level for a given concentration, thereby favoring the growth of larger crystals.[3]
-
Ensure Vigorous and Consistent Stirring: Proper agitation ensures that the added precursor is rapidly dispersed, preventing localized high concentrations and promoting uniform particle growth.
Problem: The particle size distribution (PSD) of my product is very broad and inconsistent between batches.
Answer: A broad PSD indicates that nucleation and growth are not occurring uniformly throughout the reactor. This is often due to poor control over mixing and concentration gradients.
Causality & Solution:
-
Optimize Agitation: Inadequate stirring is a primary cause of broad PSD. Ensure your impeller design and stirring speed (e.g., 500-1100 rpm) are sufficient to create a homogeneous environment. The goal is to eliminate "dead zones" in the reactor where precursor concentration can spike.
-
Control the Mode of Precipitation: The way you mix the reagents matters significantly. A "forward strike" mode, where one reagent is added to the other, can produce different results than a typical batch precipitation where both are added simultaneously.[4][5][6] Standardize your addition method for consistency. For the best control, consider a semi-batch approach with slow, controlled addition.
-
Check for Contaminants: Unintended heterogeneous nucleation on dust or other particulates can lead to a secondary population of crystals, broadening the PSD. Ensure all glassware is scrupulously clean and use filtered solutions if necessary.
-
Maintain a Constant Temperature: Temperature fluctuations can alter solubility and, consequently, the supersaturation level, leading to uncontrolled nucleation events. Use a water bath or a temperature-controlled reactor to maintain a stable temperature.
Problem: My precipitate appears gelatinous or amorphous, not the expected crystalline powder.
Answer: The formation of an amorphous phase suggests that the level of supersaturation was so high that the system bypassed ordered crystalline growth in favor of rapid, disordered precipitation.[9]
Causality & Solution:
-
Drastically Reduce Supersaturation: This is the most critical step. Significantly lower your precursor concentrations. This reduces the thermodynamic driving force, giving the molecules time to arrange into an ordered crystal lattice.
-
Increase Residence Time/Aging: Allow the precipitate to age in the mother liquor for an extended period (e.g., several hours to overnight) while stirring. This can provide the time and thermodynamic opportunity for the metastable amorphous phase to dissolve and re-precipitate as the more stable crystalline form.
-
Increase Reaction Temperature: Higher temperatures provide more kinetic energy to the ions, facilitating their diffusion and proper integration into a crystal lattice, thus favoring crystalline growth over amorphous precipitation.[4]
Data Summary Table
The following table summarizes the observed effects of precursor and acid concentration on the particle size of cerium oxalate, based on experimental findings.
| Parameter Varied | Range | Effect on Median Particle Size (D50) | Effect on Particle Size Distribution (PSD) | Reference |
| Nitric Acid Concentration | 0.5 M to 4.0 M | Increased D50 nearly five-fold (from ~21 µm to ~98 µm) | Not specified, but significant impact on size | [4][5][6] |
| Cerium Concentration | 3 g/L to 43 g/L in nitric acid | Negligible effect on D50 | Width of distribution increased from 0.9 to 2.0 | [4][5][6] |
| Oxalic Acid Concentration | Not specified | Lowering the concentration produced smaller particles | Lowering the concentration led to a broader PSD | [4][5][6] |
| Precursor Concentration (Ce³⁺) | 5 mM to 20 mM | Particle formation pathway changes from monomer addition to aggregation | Not specified | [7] |
Process Flow: Controlling Nucleation vs. Growth
This diagram illustrates the fundamental relationship between precursor concentration, the resulting supersaturation level, and the dominant crystallization mechanism.
Caption: Relationship between precursor concentration and final particle characteristics.
Experimental Protocol: Controlling Particle Size via Precursor Concentration
This protocol provides a step-by-step method for synthesizing cerium oxalate with a target particle size by controlling the concentration of precursors.
Objective: To demonstrate the effect of precursor concentration on the final particle size of cerium oxalate.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)[12]
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)[12]
-
Deionized water
-
Reaction vessel (e.g., 500 mL baffled beaker)
-
Magnetic stirrer and stir bar
-
Syringe pump or burette for controlled addition
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
-
Particle size analyzer
Methodology:
-
Preparation of Stock Solutions (Example Concentrations):
-
High Concentration Run:
-
Prepare a 0.400 M cerium nitrate solution by dissolving the appropriate mass of Ce(NO₃)₃·6H₂O in deionized water.
-
Prepare a 0.800 M oxalic acid solution.[3]
-
-
Low Concentration Run:
-
Prepare a 0.030 M cerium nitrate solution.
-
Prepare a 0.250 M oxalic acid solution.[3]
-
-
Note: Ensure all salts are fully dissolved before proceeding.
-
-
Precipitation Process:
-
Place 200 mL of the cerium nitrate solution into the reaction vessel.
-
Begin stirring at a constant rate (e.g., 600 rpm) to create a vortex without splashing.
-
Using the syringe pump, add 100 mL of the corresponding oxalic acid solution at a slow, controlled rate (e.g., 5 mL/min). Maintaining a consistent addition rate is critical for reproducibility.
-
A white precipitate of cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) will form immediately.[13]
-
After the addition is complete, allow the suspension to stir for an additional 30 minutes to ensure the reaction goes to completion and to allow for particle aging.
-
-
Separation and Drying:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the cerium oxalate powder from the supernatant liquid by vacuum filtration.
-
Wash the filter cake with deionized water (3 times) to remove any unreacted precursors or byproducts.
-
Dry the collected powder in an oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.[13]
-
-
Characterization:
-
Disperse a small, representative sample of the dried powder in a suitable medium (e.g., deionized water with a surfactant) using sonication.
-
Measure the particle size distribution using a laser particle size analyzer.
-
Compare the D50 values and PSD curves from the high and low concentration runs to observe the direct impact of precursor concentration.
-
This self-validating protocol, when performed for both high and low concentration runs, will directly demonstrate the core principle: higher precursor concentrations lead to smaller particles.
References
-
Effect of process and operating parameters on cerium oxalate particle size distribution. (n.d.). ResearchGate. [Link]
-
Wang, B., Li, C., Lyu, H., Yan, T., & Zheng, W. (2021). Nucleation and Crystal Growth Kinetics of Cerium Oxalate. Journal of Nuclear and Radiochemistry, 43(4), 309-317. [Link]
-
Liu, L., et al. (2022). Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy. OSTI.GOV. [Link]
-
Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution. (n.d.). Office of Scientific and Technical Information. [Link]
-
Effect of process and operating parameters on cerium oxalate particle size distribution. (n.d.). National Library of Medicine. [Link]
-
Anand, P. V., et al. (n.d.). Cerium oxalate batch precipitation: effect of process and operating parameters on cerium oxalate particle size. INIS-IAEA. [Link]
-
Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy. (2022). OSTI.GOV. [Link]
-
Measurement of Nucleation Rates during Nonclassical Nucleation of Cerium Oxalate: Comparison of Incubation-Quenching and In Situ X-ray Scattering. (2023). ResearchGate. [Link]
-
Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents. (2021). ACS Publications. [Link]
-
Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide. [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]
-
The relationship between supersaturation and nucleation and growth. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. (n.d.). Devagiri Journal of Science. [Link]
-
Evolution of the cerium liquid phase concentration predicted under... (n.d.). ResearchGate. [Link]
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [tib.eu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. devagirijournals.com [devagirijournals.com]
- 13. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
Technical Support Center: Cerium Oxalate Filtration & Particle Control
Subject: Troubleshooting filtration issues, blinding, and low throughput with fine Cerium Oxalate (
Executive Summary: The "Fines" Problem
Filtration failure in cerium oxalate synthesis is rarely a mechanical failure of the filter itself; it is almost always a failure of crystallization control .
Cerium oxalate tends to precipitate as a decahydrate (
This guide provides a root-cause correction protocol (Upstream) and a symptom-management protocol (Downstream).
Module A: Upstream Optimization (The Root Cause)
Goal: Shift the particle size distribution (PSD) from
The Physics of Nucleation vs. Growth
To prevent fines, you must suppress the nucleation rate (
-
High Supersaturation
High , Low Many small particles (Slime). -
Low Supersaturation
Low , High Fewer, larger crystals (Sand).
Protocol A1: The "Hot Digestion" Method
Temperature is the single most critical variable. Cold precipitation (
| Parameter | Recommendation | Mechanism |
| Precipitation Temp | 70°C – 90°C | Increases solubility slightly, reducing local supersaturation and promoting crystal coarsening [1, 3]. |
| Acidity ( | 1.0M – 4.0M | Higher acid concentration increases solubility, slowing nucleation. Low acid (<0.5M) causes rapid, uncontrollable crashing out [4]. |
| Addition Mode | Forward Strike | Add Oxalic Acid into the Cerium solution. This prevents the "infinite supersaturation" experienced when dropping Ce into bulk Oxalate [4]. |
| Digestion Time | 2 – 6 Hours | Essential. Allow the slurry to stir at temperature after reagent addition. This drives Ostwald ripening [2, 5]. |
Visualization: Precipitation Logic Flow
Figure 1: Logic flow for shifting precipitation kinetics from nucleation-dominant to growth-dominant regimes.
Module B: Downstream Solutions (Filtration Engineering)
Goal: Manage unavoidable fines without stopping the process.
If you cannot alter the upstream chemistry (e.g., thermal constraints), you must engineer the filter cake structure.
Protocol B1: Body Feed vs. Pre-Coat
Do not rely on the filter membrane alone. You must create a "depth filter" using aids.
1. Selection of Filter Aid
-
Diatomaceous Earth (DE): Best for maximum clarity. Use a medium grade (e.g., Celite 545) for oxalates.
-
Warning: Silica leaching can occur at pH > 9, but cerium oxalate is usually acidic, making DE safe [6].
-
-
Cellulose: Use if silica contamination is strictly prohibited (e.g., high-purity ceramic precursors).[1] Compressible, so avoid high pressure.
2. The "Sandwich" Protocol
-
Pre-coat: Recirculate clean liquor (or water) with 0.5 kg/m ² of filter aid until a 1-2mm layer forms on the cloth. This protects the cloth from blinding.
-
Body Feed: Add filter aid directly to the cerium slurry before pumping.
-
Ratio: 1:1 ratio by weight (Filter Aid : Estimated Solids).
-
Mechanism: The filter aid particles space out the cerium oxalate needles, preventing them from packing into an impermeable sheet (compressibility reduction).
-
Experimental Validation: The Buchner Test
Before scaling to a filter press:
-
Take 500mL of slurry.
-
Record time to filter under constant vacuum (e.g., -0.8 bar).
-
Add 1g of DE. Retest.
-
If time decreases by <50%, increase temperature of slurry to 60°C and retest.
Troubleshooting Guide (FAQ)
Q1: My filtrate is cloudy (breakthrough). What happened?
Diagnosis: Likely "peptization" or wrong pore size.
-
Cause: If you wash the cake with pure deionized water, the ionic strength drops, and the electrical double layer expands, causing particles to repel and re-suspend (peptize) into the filtrate.
-
Fix: Wash with a dilute electrolyte solution (e.g., 0.1M Oxalic Acid or dilute
) rather than pure water to maintain ionic strength. -
Hardware Check: Ensure you are using a tight weave cloth (1-3 µm rating) or a pre-coat.
Q2: The pressure rises immediately, and flow stops (Blinding).
Diagnosis: Compressible cake formation.
-
Cause: The particles are likely gelatinous or thixotropic due to high hydration (
) and small size. -
Fix: Stop the pump. Do not increase pressure; this compresses the cake further, reducing flow (the "skin effect").
-
Immediate Action: Scrape the cake. Add Body Feed (Protocol B1) to the remaining slurry. Increase slurry temperature if possible.
Q3: I have high Iron (Fe) contamination in my Cerium Oxalate cake.
Diagnosis: Co-precipitation.
-
Cause: Excess oxalic acid.[2][3][4] While excess oxalate improves cerium recovery, a ratio >1.4x stoichiometric will begin to precipitate Iron Oxalate [5].
-
Fix: Control Oxalic Acid addition to 1.1x – 1.2x stoichiometric. Ensure Iron is in the Ferric (
) state (using if necessary), as Ferric Oxalate is more soluble than Ferrous Oxalate.
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for diagnosing filtration failures in real-time.
References
-
Vertex AI Search. (2025).[5] Direct oxalate precipitation for rare earth elements recovery (WO2018195642A1).[3] Link
-
Wang, B., et al. (2021).[2][6] "Nucleation and Crystal Growth Kinetics of Cerium Oxalate." Journal of Nuclear and Radiochemistry. Link
-
Liascukiene, I., et al. (2021).[6] "Morphology-Controlled Precipitation of Cerium Oxalate Crystals: The Effect of Water in Nanostructured Solvents." The Journal of Physical Chemistry C. Link
-
Kumar, A., et al. (2025). "Effect of process and operating parameters on cerium oxalate particle size distribution." Journal of Radioanalytical and Nuclear Chemistry. Link
-
Makowiecki, P., et al. (2025). "Recovery of Rare Earth Elements from the Leaching Solutions... by Selective Precipitation."[4][7] MDPI Minerals. Link
-
CECO Environmental. (2021).[1] "Choosing A Filter Aid: Diatomaceous Earth vs Cellulose." Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]
- 3. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cerium Oxalate Precipitation & Morphology Control
Welcome to the Advanced Materials Application Center.
Current Status: Operational
Subject: Optimizing Cerium(III) Oxalate (
Executive Summary
The precipitation of cerium oxalate is the critical determining step for the morphology, particle size distribution (PSD), and sintering activity of the final cerium oxide (
In this guide, we address the most frequent technical inquiries regarding precipitant selection (Oxalic Acid vs. Ammonium/Sodium Oxalate). Our data indicates that supersaturation kinetics —driven by pH and counter-ion selection—is the primary lever for controlling particle architecture.
Module 1: Troubleshooting Particle Morphology & Size
Q1: "My cerium oxalate particles are forming uncontrolled fines (<5 µm) that clog my filters. How do I increase particle size?"
Diagnosis: High Supersaturation & Rapid Nucleation. Technical Analysis: The formation of fines is a classic symptom of uncontrolled nucleation . According to the LaMer diagram of nucleation, if the local concentration of precipitating species exceeds the critical supersaturation limit too quickly, the system relieves energy by bursting into billions of tiny nuclei rather than growing existing crystals.
The Precipitant Factor:
-
Ammonium Oxalate (
): Dissociates fully and raises pH. This drastically lowers the solubility of Cerium Oxalate, causing an immediate "crash" precipitation of fines. -
Oxalic Acid (
): acts as a dual agent. It provides oxalate ions ( ) but also protons ( ). The lower pH increases the solubility of the cerium salt, slowing down the supersaturation rate.
Corrective Protocol:
-
Switch to Oxalic Acid or increase the acidity of your mother liquor.
-
Adopt "Forward Strike" Addition:
Q2: "I am seeing high agglomeration and 'puffball' structures. How do I get defined crystalline needles?"
Diagnosis: Low Zeta Potential & Ostwald Ripening Deficiency. Technical Analysis: "Puffballs" or radial aggregates occur when primary particles collide and fuse because their surface charge (Zeta Potential) is insufficient to repel neighbors.
-
Zeta Potential Dynamics: At neutral/basic pH (often seen with Ammonium Oxalate), the surface potential of Cerium Oxalate shifts. If it nears the Isoelectric Point (IEP) (often between pH 4.5–7.0 depending on synthesis route [3]), particles agglomerate instantly.
-
Temperature Effect: Defined needles require high energy to organize the lattice.
Corrective Protocol:
-
Increase Reaction Temperature: Raise precipitation temperature from
to .-
Mechanism:[3] Higher temperature increases solubility (Ostwald Ripening), allowing small "puffballs" to dissolve and redeposit onto larger, well-defined needle facets [4].
-
-
Adjust pH to < 2.0: Maintain a highly acidic environment (using
) to ensure a strong positive Zeta potential, preventing random agglomeration.
Module 2: Purity & Downstream Processing
Q3: "We are detecting residual sodium in our sintered Ceria. Can we wash it out?"
Diagnosis: Cationic Occlusion / Adsorption.
Technical Analysis:
Using Sodium Oxalate (
-
Occlusion: During rapid precipitation,
ions get trapped inside the crystal lattice defects. No amount of surface washing will remove them. -
Sintering Impact: Sodium acts as a flux, lowering the melting point at grain boundaries but ruining the catalytic activity and oxygen storage capacity (OSC) of the final product.
Corrective Protocol:
-
Immediate Action: Switch to Ammonium Oxalate or Oxalic Acid .
-
Why: Ammonium ions (
) are volatile. Even if they are trapped in the crystal, they sublime as gas during the calcination step ( ), leaving behind pure [5].
Comparative Data: Precipitant Effects
| Feature | Oxalic Acid ( | Ammonium Oxalate ( | Sodium Oxalate ( |
| pH Influence | Low (Acidic) | High (Basic/Neutral) | High (Basic/Neutral) |
| Supersaturation | Low (Slow Nucleation) | High (Fast Nucleation) | High (Fast Nucleation) |
| Particle Size (D50) | Large (20 - 100 µm) | Small (1 - 10 µm) | Small (< 5 µm) |
| Morphology | Defined Needles / Blocks | Agglomerates / Spheres | Irregular Aggregates |
| Purity Risk | Low (Volatile) | Low (Volatile) | High (Residual Na) |
| Filtration Speed | Fast (Low cake resistance) | Slow (High cake resistance) | Slow |
Standardized Controlled Precipitation Protocol
Objective: Synthesis of high-crystallinity, easy-to-filter Cerium Oxalate.
Reagents:
-
Cerium(III) Nitrate Hexahydrate (
)[3] -
Oxalic Acid Dihydrate (
) -
Nitric Acid (
, 65%)
Step-by-Step Methodology:
-
Feed Preparation (The Metal):
-
Dissolve Cerium Nitrate in DI water.
-
CRITICAL: Adjust acidity to 1.0 M - 2.0 M
. This is the control knob for particle size. -
Heat to
.
-
-
Precipitant Preparation (The Ligand):
-
Prepare 0.8 M Oxalic Acid solution. Use a 1.5x stoichiometric excess (molar ratio Oxalate:Ce = 2.25:1) to drive reaction completion.
-
Heat to
.
-
-
Precipitation (Forward Strike):
-
Agitation: Set overhead stirrer to 500 RPM . (Note: >1000 RPM decreases particle size due to shear [6]).
-
Add Oxalic Acid solution to the Cerium solution at a controlled rate (e.g., 10 mL/min). Do not dump.
-
-
Digestion (Aging):
-
Maintain agitation and temperature (
) for 60 minutes . This allows Ostwald ripening to dissolve fines and regularize crystal shape.
-
-
Filtration & Wash:
-
Filter while hot. Wash with warm DI water until filtrate pH is neutral.
-
Visualizing the Process Logic
Figure 1: Morphology Control Mechanism
This diagram illustrates how pH and Precipitant choice dictates the competition between Nucleation (creating new particles) and Growth (enlarging existing particles).
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose your current experimental issues.
References
-
Anand, P. V., et al. (2014). "Effect of process and operating parameters on cerium oxalate particle size distribution." Journal of Radioanalytical and Nuclear Chemistry.
-
Patwardhan, A.W., et al. (2020). "Development of a glove box-adaptable continuous precipitation and sedimentation system." Chemical Engineering Journal.
-
Patil, S., et al. (2007). "Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential." Biomaterials.[4][5]
-
Wang, B., et al. (2021).[6] "Nucleation and Crystal Growth Kinetics of Cerium Oxalate." Journal of Nuclear and Radiochemistry.
-
Wikipedia Contributors. "Cerium(III) oxalate." Wikipedia, The Free Encyclopedia.
-
Anand, P. V., et al. (2014). "Cerium oxalate batch precipitation: effect of process and operating parameters." INIS (International Nuclear Information System).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]
Validation & Comparative
A Tale of Two Syntheses: Choosing Between Cerium Oxalate Precursor and Citrate Sol-Gel Methods for Ceria Nanoparticles
<
A deep dive into the comparative advantages and experimental nuances of two leading methods for ceria nanoparticle synthesis, providing researchers, scientists, and drug development professionals with a data-driven guide for methodological selection.
The burgeoning field of nanotechnology continually demands high-performance materials, and cerium oxide (ceria, CeO₂) nanoparticles are at the forefront of this demand, with applications spanning catalysis, biomedical imaging, and therapeutics. The synthetic route chosen to produce these nanoparticles is a critical determinant of their final physicochemical properties and, consequently, their performance in a given application. This guide offers a comprehensive comparison of two widely employed methods: the cerium oxalate precursor route and the citrate sol-gel method.
The cerium oxalate precursor method, a traditional precipitation technique, is valued for its simplicity and scalability. In contrast, the sol-gel method, particularly with citrate as a chelating agent, provides a higher degree of control over the final nanoparticle characteristics, albeit through a more intricate process.[1] This comparison will elucidate the fundamental differences, present detailed experimental protocols, and provide a side-by-side analysis of the resulting ceria nanoparticles to guide your selection process.
The Chemistry at the Core: Precipitation vs. Controlled Gelation
The distinct outcomes of these two methods are fundamentally rooted in their differing chemical pathways. The oxalate precursor method involves the direct precipitation of cerium oxalate, an insoluble salt, from a solution containing cerium ions and oxalic acid.[2] This precipitate is then subjected to thermal decomposition (calcination) to yield cerium oxide.[3] The morphology and size of the final ceria nanoparticles are heavily influenced by the initial precipitation conditions, and the process can sometimes lead to the formation of larger aggregates.[4]
The citrate sol-gel method, on the other hand, is a more controlled process. It begins with the formation of a stable complex between cerium ions and citric acid in a solution. This chelation process helps to keep the cerium ions dispersed. Upon heating, a "sol" (a colloidal suspension of solid particles in a liquid) is formed, which then transforms into a "gel" – a three-dimensional network that traps the cerium precursors. This gel structure effectively prevents the agglomeration of particles during the subsequent calcination step, leading to smaller and more uniform nanoparticles.[5] The sol-gel approach offers precise control over the composition, size, and morphology of the resulting metal oxide materials.[1]
In the Lab: Step-by-Step Experimental Protocols
Cerium Oxalate Precursor Method
This method is characterized by its straightforward precipitation and subsequent thermal treatment.[6]
Step 1: Precipitation of Cerium Oxalate
-
Prepare aqueous solutions of a cerium salt (e.g., cerium (III) nitrate hexahydrate) and a precipitating agent (e.g., oxalic acid).
-
Slowly add the oxalic acid solution to the cerium nitrate solution under constant and vigorous stirring. A white precipitate of cerium oxalate will form.
-
Continue stirring for a designated period (e.g., 2-6 hours) to ensure the reaction goes to completion.[6]
-
The precipitate is then typically aged, filtered, and washed thoroughly with deionized water and ethanol to remove any residual reactants.
Step 2: Drying and Calcination
-
Dry the washed precipitate in an oven at a relatively low temperature (e.g., 80°C) to remove the solvent.
-
The dried cerium oxalate powder is then calcined in a furnace at a higher temperature (e.g., 500-600°C) in an air atmosphere.[6] This step decomposes the oxalate precursor into cerium oxide nanoparticles.[3]
Caption: Experimental workflow for the cerium oxalate precursor method.
Citrate Sol-Gel Method
This method offers greater control through the formation of a gel intermediate.[1][7]
Step 1: Sol Formation
-
Dissolve a cerium salt (e.g., cerium (III) nitrate hexahydrate) in deionized water.
-
Add citric acid to the solution, which acts as a chelating agent. The molar ratio of citric acid to the cerium salt is a critical parameter that can be adjusted to control nanoparticle size.[1][7]
-
The solution is then heated gently (e.g., to 100°C) and stirred to promote the formation of a viscous sol and to evaporate excess solvent.[1][7]
Step 2: Gel Formation and Auto-ignition
-
As the temperature is increased further (e.g., to 200°C), the viscous liquid swells and undergoes auto-ignition, resulting in a light, yellowish powder.[1][7] This combustion process removes the organic components.
Step 3: Calcination
-
To ensure the complete removal of any residual carbon and to promote crystallinity, the resulting powder is calcined at a specific temperature (e.g., 550°C) for a set duration (e.g., 1 hour).[7]
Caption: Experimental workflow for the citrate sol-gel method.
Head-to-Head Performance: A Data-Driven Comparison
The choice between these two methods ultimately depends on the desired characteristics of the ceria nanoparticles for a specific application. The following table summarizes typical experimental outcomes for key properties.
| Property | Cerium Oxalate Precursor Method | Citrate Sol-Gel Method |
| Particle Size | Typically larger, in the range of 20-50 nm or greater.[8] | Generally smaller, often in the range of 5-20 nm.[5] |
| Particle Size Distribution | Tends to be broader. | Narrower and more uniform.[5] |
| Morphology | Often results in pseudo-spherical or irregular shapes, with a tendency for aggregation.[4] | Typically produces spherical and well-dispersed nanoparticles.[5] |
| Surface Area | Generally lower. | Significantly higher, which is advantageous for catalytic applications.[9] |
| Crystallinity | Good crystallinity is typically achieved after calcination.[6] | Crystallinity can be readily controlled by adjusting the calcination temperature.[10] |
| Process Control | Less control over final particle characteristics. | Offers excellent control over particle size and morphology.[1] |
| Scalability | Relatively simple to scale up for industrial production. | Can be more complex and costly to scale up. |
The Final Verdict: Matching the Method to the Mission
The Cerium Oxalate Precursor Method is a robust, cost-effective, and scalable option. It is well-suited for applications where high volumes of ceria are needed and where precise control over nanoscale properties is not the primary concern. This includes applications such as polishing agents and in certain catalytic supports where larger particle sizes are acceptable.
The Citrate Sol-Gel Method is the superior choice when the application demands high-performance nanoceria with specific and well-defined properties. The ability to produce small, uniform nanoparticles with a high surface area makes this method ideal for advanced catalytic applications, including automotive exhaust treatment and in solid oxide fuel cells.[11] For researchers in drug development and biomedical applications, the high degree of control and the potential for surface functionalization offered by the sol-gel route are significant advantages.[12][13]
References
- Materials Open Research.
- Materials Open Research.
- Taylor & Francis.
- MDPI.
- ResearchGate.
- MOCEDES. Synthesis of CeO2 Nanoparticles by Various Methods.
- OUCI.
- NIH.
- MDPI. Sol–Gel Synthesis, Physico-Chemical and Biological Characterization of Cerium Oxide/Polyallylamine Nanoparticles.
- De Gruyter.
- AIP Publishing. Synthesis of Cerium Oxide (CeO2)
- Devagiri Journal of Science.
- ResearchGate.
- ResearchGate.
- ResearchGate. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide | Request PDF.
- ResearchGate. Evaluation of sol-gel methods for the synthesis of doped-ceria environmental catalysis systems.
- MDPI. Synthesis and Specific Properties of the Ceria and Ceria-Zirconia Nanocrystals and Their Aggregates Showing Outstanding Catalytic Activity in Redox Reactions—A Review.
- NIH. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants.
- Charles University, Faculty of Science.
Sources
- 1. materialsopenresearch-files.f1000.com [materialsopenresearch-files.f1000.com]
- 2. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devagirijournals.com [devagirijournals.com]
- 7. materialsopenresearch.org [materialsopenresearch.org]
- 8. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]
- 9. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 10. Sol−Gel-Derived Ceria Nanoarchitectures: Synthesis, Characterization, and Electrical Properties [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study: Cerium Oxalate vs. Cerium Hydroxide Precursors for High-Performance Ceria Synthesis
Executive Summary
In the synthesis of Cerium Dioxide (CeO₂), the choice of precursor—Cerium(III) Oxalate vs. Cerium(IV) Hydroxide —is not merely a matter of chemical availability but a strategic decision that dictates the final material's morphology, defect density, and catalytic activity.
-
Cerium Oxalate is the precursor of choice when morphological control (rods, plates) and high crystallinity are required. It proceeds via a "pseudomorphic" decomposition, retaining the shape of the precursor crystal.[1]
-
Cerium Hydroxide is the superior route for generating ultra-small quantum dots (<5 nm) , high defect concentrations (Ce³⁺/Ce⁴⁺ redox pairs), and low-temperature catalytic activity , albeit with a tendency toward uncontrolled agglomeration.
This guide provides a technical comparison, validated protocols, and a decision matrix to streamline your precursor selection.
Mechanistic & Thermal Analysis
Precipitation Chemistry
The fundamental difference lies in the nucleation kinetics and the resulting precipitate structure.
-
Oxalate Route: The reaction between Ce³⁺ and oxalic acid is highly selective. It forms a crystalline coordination polymer, typically Cerium(III) Oxalate Decahydrate (
). This structure is rigid, leading to defined shapes like microrods or plates depending on the solvent and temperature. -
Hydroxide Route: The reaction of Ce³⁺/Ce⁴⁺ with a base (NH₄OH or NaOH) is a rapid hydrolysis. It forms a gelatinous, amorphous precipitate (
or hydrated ). The lack of long-range order in the precursor prevents the formation of faceted particles during the initial stage.
Thermal Decomposition Pathways
Understanding the thermal events is critical for designing the calcination profile.
| Feature | Cerium Oxalate ( | Cerium Hydroxide ( |
| Dehydration | Step 1 (Endothermic): Loss of crystalline water at ~150–200°C. | Continuous (Endothermic): Gradual loss of surface adsorbed and lattice water from 50–300°C. |
| Decomposition | Step 2 (Exothermic): Oxidative decomposition of oxalate ligand to CO/CO₂ at ~350–400°C. | Phase Transition: Conversion from amorphous hydroxide to cubic fluorite CeO₂ often starts as low as 150°C. |
| Mass Loss (Theoretical) | High (~50–55%) due to loss of heavy oxalate ligands and water. | Low (~10–20%) depending on hydration level. |
| Exothermicity | High: Large heat release during oxalate oxidation can cause local sintering if heating rate is too fast (>5°C/min). | Low: Gentle transition minimizes thermal shock to the lattice. |
Visualization: Decomposition Pathways
Caption: Comparative thermal decomposition pathways showing the multi-step "shape memory" route of oxalates vs. the direct dehydration of hydroxides.
Performance Comparison Data
The following data summarizes typical results obtained when calcining both precursors at 600°C for 2 hours in air.
| Metric | Oxalate-Derived CeO₂ | Hydroxide-Derived CeO₂ | Causality |
| Morphology | Rods, Plates, or Cubes | Spherical / Irregular Aggregates | Oxalate decomposition is topotactic (template-preserving); Hydroxide collapses randomly. |
| Crystallite Size | Large (20–50 nm) | Small (5–15 nm) | Exothermic oxalate decomposition promotes grain growth; Hydroxide requires less energy to crystallize. |
| Specific Surface Area (BET) | Moderate (30–60 m²/g) | High (80–120 m²/g) | High SSA in hydroxides is lost rapidly if calcined >700°C due to sintering. |
| Defect Density (Ce³⁺) | Low (Stoichiometric) | High (Non-stoichiometric) | Rapid precipitation in hydroxides traps defects; Oxalates anneal during the exothermic burn. |
| Impurity Profile | Very Pure | Traps Na⁺/K⁺/Cl⁻ | Oxalate precipitation is specific to Rare Earths (rejects transition metals); Hydroxide precipitates most cations. |
Validated Experimental Protocols
Protocol A: The "Shape-Controlled" Oxalate Route
Best for: Fundamental catalytic studies (facet dependence), polishing slurries, and phosphors.
Reagents:
-
Cerium(III) Nitrate Hexahydrate (
)[2] -
Oxalic Acid Dihydrate (
) -
Ethanol/Water mixture (1:1 v/v)
Workflow:
-
Stoichiometric Setup: Dissolve 0.01 mol Ce-nitrate in 50 mL solvent. Dissolve 0.015 mol Oxalic acid in 50 mL solvent (50% excess oxalate ensures complete precipitation).
-
Temperature Control: Heat both solutions to 60°C. Why? Higher temperature favors the formation of rod-like monoclinic crystals over platelets.
-
Rapid Mixing: Pour the oxalate solution into the cerium solution under vigorous stirring (700 RPM).
-
Aging (Critical Step): Stir for 30 mins, then let undisturbed for 2 hours. Self-Validation: The white precipitate should settle, leaving a clear supernatant. If supernatant is cloudy, aging is incomplete.
-
Washing: Centrifuge and wash 3x with ethanol to remove nitrate ions.
-
Calcination: Ramp at 2°C/min to 600°C. Note: Slow ramp is mandatory to prevent the "exothermic explosion" of oxalate which shatters the rod morphology.
Protocol B: The "Defect-Rich" Hydroxide Route
Best for: Low-temperature CO oxidation, biomedical antioxidants (ROS scavenging).
Reagents:
-
Cerium(III) Nitrate Hexahydrate
-
Ammonia Solution (25%) or Hexamethylenetetramine (HMT) for slow release.
Workflow:
-
Precursor Solution: Dissolve Ce-nitrate in deionized water (0.1 M).
-
Precipitation:
-
Method B1 (Fast): Add Ammonia dropwise until pH reaches 10. Forms a gelatinous purple/yellow precipitate immediately.
-
Method B2 (Slow/Controlled): Add HMT (1:1 molar ratio) and reflux at 90°C for 4 hours. Why? HMT decomposes slowly to release ammonia, generating uniform spheres.
-
-
Oxidation: If starting with Ce(III), the precipitate will darken from white/purple to yellow as air oxidizes Ce(OH)₃ to hydrated Ce(IV) oxide.
-
Drying: Dry at 80°C overnight. The gel will shrink significantly.
-
Calcination: Calcination at 400°C is sufficient. Why? Higher temperatures will sinter the small particles and annihilate the surface oxygen vacancies (defects) responsible for activity.
Decision Matrix
Use this logic flow to select the correct precursor for your application.
Caption: Logic gate for precursor selection based on morphological and purity requirements.
References
-
Influence of cerium precursors on the structure and reducibility of mesoporous CuO-CeO2 catalysts. Journal of Molecular Catalysis A: Chemical. (2012).
-
Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science. (2016).
-
Thermodynamic properties of cerium oxalate and cerium oxide. Journal of the American Ceramic Society. (1985). [3]
-
Synthesis and Character of Cerium Oxide (CeO2) Nanoparticles by the Precipitation Method. Journal of the Chilean Chemical Society. (2012).
-
Comparative Study of Green and Chemical Cerium Oxide Nanoparticles. BioNanoScience. (2023).
Sources
A Senior Application Scientist's Guide to the Validation of Cerium Oxalate as a Surrogate for Actinide Oxalates
Introduction: The Imperative for Surrogacy in Actinide Science
In the realm of nuclear materials science and drug development involving radiopharmaceuticals, handling actinide elements like plutonium (Pu) and americium (Am) presents significant challenges. The inherent radioactivity and toxicity of these materials necessitate specialized, high-cost facilities and impose stringent safety protocols, slowing the pace of research and development.[1] To circumvent these obstacles, scientists often turn to surrogate materials—non-radioactive or less radioactive elements that mimic the chemical and physical behavior of their actinide counterparts.[2]
Cerium (Ce), a lanthanide element, has long been considered a prime surrogate candidate, particularly for plutonium.[3][4] This guide provides an in-depth technical comparison and a validation framework for the use of cerium oxalate as a surrogate for actinide oxalates, a critical intermediate compound in nuclear fuel reprocessing and waste management.[5] We will explore the physicochemical justifications for this substitution, present detailed experimental protocols for validation, and offer a critical perspective on the limits of this surrogacy.
The Rationale: Why Cerium Oxalate?
The selection of cerium as a surrogate for actinides, especially plutonium, is grounded in their similar chemical properties.[4] Both elements are f-block elements, with Ce being a 4f lanthanide and Pu a 5f actinide. This electronic configuration leads to similarities in ionic radii, preferred oxidation states, and coordination chemistry.
-
Oxidation State and Ionic Radii: Cerium can exist in both +3 and +4 oxidation states, mirroring the most stable states for many early actinides in solution, including Pu(III), Pu(IV), and Am(III). The ionic radii of Ce(IV) and Pu(IV) are remarkably close, a key factor governing crystallographic and chemical behavior.
-
Chemical Analogy: The bonding in both cerium and early actinide compounds is predominantly ionic in character.[6][7] This leads to similar precipitation behavior and solubility products for compounds like oxalates, which are crucial for separation processes.[8][9]
However, it is crucial to acknowledge that cerium's chemistry can diverge from that of plutonium, particularly concerning redox behavior at elevated temperatures, which can lead to different reaction pathways and final phase assemblages in ceramic forms.[2]
Comparative Physicochemical Properties
To objectively assess the suitability of cerium oxalate, a direct comparison of key properties with actinide oxalates is essential.
| Property | Cerium (Ce) | Plutonium (Pu) | Uranium (U) | Americium (Am) |
| Primary Oxidation States | +3, +4 | +3, +4 , +5, +6 | +3, +4, +5, +6 | +3 , +4, +5, +6 |
| Ionic Radius (CN=8, pm) | Ce³⁺: 114, Ce⁴⁺: 97 | Pu³⁺: 114, Pu⁴⁺: 96 | U³⁺: 116.5, U⁴⁺: 100 | Am³⁺: 121, Am⁴⁺: 98 |
| Oxalate Formula (Common) | Ce₂(C₂O₄)₃·10H₂O[10] | Pu(C₂O₄)₂·6H₂O[11] | U(C₂O₄)₂·6H₂O[11] | Am₂(C₂O₄)₃·nH₂O |
| Oxalate Solubility | Low, slightly soluble in water[12] | Low, insoluble in nitric acid[13] | Low | Low |
Data compiled from various sources.
Experimental Validation Framework
A robust validation of cerium oxalate as a surrogate requires a multi-faceted experimental approach. The goal is to demonstrate that data generated using cerium can reliably predict the behavior of actinides under similar process conditions.
Caption: Experimental workflow for validating cerium oxalate as an actinide surrogate.
Protocol 1: Controlled Precipitation of Cerium Oxalate
The particle size distribution and morphology of the oxalate precipitate are critical parameters that influence subsequent processing steps like filtration and calcination. This protocol is based on established methods for plutonium reconversion studies.[5]
Objective: To produce cerium oxalate particles with controlled size and morphology, mimicking the precipitation of plutonium oxalate.
Materials:
-
Cerium(III) Nitrate Hexahydrate (>99%)[14]
-
Oxalic Acid Dihydrate (99%)[14]
-
Nitric Acid (70%)[14]
-
Demineralized Water[14]
Equipment:
-
Jacketed glass batch precipitator with overhead stirrer (pitched or flat blade turbine)
-
Metering pumps
-
Laser particle size analyzer
-
Filtration apparatus
Procedure:
-
Reagent Preparation:
-
Precipitation:
-
Transfer a defined volume of the cerium nitrate solution to the precipitator.
-
Set the stirring speed (e.g., 500-1100 rpm). The agitation rate significantly impacts particle size.
-
Heat the solution to the desired reaction temperature (e.g., 55°C).[15]
-
Add the oxalic acid solution at a controlled rate ("forward strike" mode). This mode has been shown to double the median particle size compared to a typical batch addition.[5]
-
-
Digestion & Recovery:
-
Allow the precipitate to digest (age) in the mother liquor for a set time (e.g., 30 minutes) with continued stirring to improve filterability.[15]
-
Separate the cerium oxalate precipitate by vacuum filtration.
-
Wash the precipitate multiple times with a dilute solution of nitric acid and oxalic acid to remove impurities.[15]
-
Dry the final product at a low temperature (e.g., 50°C) in an oven.[10]
-
Causality and Self-Validation: The particle size of the resulting cerium oxalate is highly sensitive to parameters like nitric acid concentration and the mode of reagent addition.[5] By systematically varying these parameters and measuring the resulting particle size distribution, one can establish a direct correlation between process conditions and product characteristics. This dataset is invaluable for predicting how changes in a plutonium oxalate precipitation process would affect the product without handling radioactive material.
Protocol 2: Comparative Thermal Decomposition Analysis
The conversion of oxalate to oxide via calcination is a fundamental step in producing nuclear fuel. The thermal stability and decomposition pathway of the surrogate must closely match the actinide compound.
Objective: To compare the thermal decomposition behavior of cerium oxalate with that of plutonium oxalate using thermogravimetric analysis (TGA).
Equipment:
-
Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC)
-
Gas controller (for air, argon atmospheres)
Procedure:
-
Place a small, precise amount of the dried cerium oxalate powder into the TGA crucible.
-
Heat the sample from ambient temperature to ~1000°C at a controlled heating rate (e.g., 10°C/min).
-
Perform the analysis under different atmospheres (e.g., air and an inert atmosphere like argon) to simulate various process conditions.
-
Record the mass loss as a function of temperature (TGA curve) and the associated heat flow (DSC curve).
-
Analyze the data to identify the temperatures of dehydration, oxalate decomposition, and oxide formation.
Data Comparison:
| Parameter | Cerium Oxalate | Plutonium(IV) Oxalate |
| Dehydration Step(s) | Occurs in stages, complete by ~250°C | Complete by ~220°C[16] |
| Decomposition to Oxide (Air) | Begins ~300°C, forms CeO₂ | Begins ~250°C, forms PuO₂[15][16] |
| Decomposition (Inert Atm.) | Can involve reduction of Ce(IV) to Ce(III)[2] | Involves reduction to Pu(III) oxalate intermediate[15] |
| Final Product | CeO₂ | PuO₂ |
Key Insights: While both oxalates decompose to their respective dioxides, the intermediate steps and onset temperatures can differ. The reduction of Pu(IV) to Pu(III) oxalate upon heating is a known phenomenon.[15] Critically, under certain conditions, cerium oxalate decomposition can be divergent from that of plutonium oxalate, highlighting a limitation of the surrogacy.[17]
Structural and Morphological Comparison
Validating the surrogate requires confirming that the crystal structure and particle morphology are analogous.
-
X-Ray Diffraction (XRD): Analysis should confirm that the precipitated cerium oxalate hydrate (Ce₂(C₂O₄)₃·10H₂O) and the subsequent CeO₂ formed after calcination have crystal structures comparable to their plutonium counterparts (Pu(C₂O₄)₂·6H₂O and PuO₂).[11][18] While often assumed to be isostructural, recent studies have worked to resolve ambiguities in the actinide oxalate structures.[11]
-
Scanning Electron Microscopy (SEM): SEM imaging allows for a direct visual comparison of particle size, shape, and degree of agglomeration. The morphology of the final oxide powder, which is influenced by the precursor oxalate, is critical for fuel fabrication processes.[15][19]
Solubility: A Critical Parameter
The solubility of oxalates in acidic media is a cornerstone of their use in separation and purification processes.[9] Any significant deviation in solubility between the surrogate and the actinide could lead to incorrect process design.
Experimental Approach: Solubility experiments involve equilibrating the synthesized oxalate powder in solutions of varying nitric acid and oxalic acid concentrations.[20] The supernatant is then sampled and analyzed for the metal ion concentration (e.g., by ICP-MS) to determine the solubility under those specific conditions. Cerium dioxide solubility is known to be pH-dependent, with reductive dissolution occurring in acidic solutions.[21] This behavior must be compared against known solubility models for actinide oxalates.
Caption: Rationale for selecting cerium based on shared physicochemical properties.
Conclusion and Limitations
Cerium oxalate serves as an adequate and valuable surrogate for actinide oxalates, particularly for plutonium oxalate, in process development and formulation studies.[3] Its utility is strongest when studying physical behaviors like powder handling, precipitation dynamics, and general processing.[2] The similarities in ionic radii and oxidation states provide a solid foundation for this surrogacy, leading to comparable precipitation behavior and resulting oxide structures.
However, researchers must remain vigilant of its limitations. Cerium exhibits different redox chemistry at elevated temperatures, which can cause its chemical behavior to diverge from plutonium during sintering or under specific thermal decomposition conditions.[2] The hydrothermal decomposition of cerium oxalate can also yield different products compared to plutonium oxalate under identical conditions.[17]
Ultimately, the validation of cerium oxalate is context-dependent. It is an excellent tool for de-risking processes, optimizing parameters, and training personnel without the radiological hazards. Yet, final process qualification and understanding the nuanced chemistry, especially long-term stability and behavior under irradiation, will always require targeted experiments with the actual actinide materials.[2]
References
-
Marra, J. C. (2001). Cerium as a Surrogate in the Plutonium Immobilized Form. OSTI.GOV. [Link]
-
Lupercio, A., & Watkins, J. K. (2018). Cerium Oxide as a Surrogate Nuclear Fuel. ScholarWorks. [Link]
-
Marra, J. C. (2002). Cerium as a surrogate in the plutonium immobilization waste form. ProQuest. [Link]
-
Berlu, L. et al. (2020). Cerium as a Surrogate in the Plutonium Immobilized Form. ResearchGate. [Link]
-
Chipman, G. et al. (n.d.). Determination of a Surrogate for Plutonium Electrorefining. PyRO Lab. [Link]
-
Anand, P. V. et al. (2021). Development of a glove box-adaptable continuous precipitation and sedimentation system for plutonium reconversion. SpringerLink. [Link]
-
Anand, P. V. et al. (2020). Cerium oxalate batch precipitation: effect of process and operating parameters on cerium oxalate particle size. INIS-IAEA. [Link]
-
Vishnu Anand, P. et al. (2020). Cerium oxalate precipitation: effect of process and operating parameters on cerium oxalate particle size distribution. ResearchGate. [Link]
-
Skerencak-Frech, A. et al. (2022). Structural and Bonding Analysis in Monomeric Actinide(IV) Oxalate from Th(IV) to Pu(IV): Comparison with the An(IV) Nitrate Series. ResearchGate. [Link]
-
Zhang, Y. et al. (2020). Formation and growth of cerium (III) oxalate nanocrystals by liquid-cell transmission electron microscopy. OSTI.GOV. [Link]
-
Walter, O. et al. (2022). Synthesis and characterization of homogeneous (U,Am)O2 and (U,Pu,Am)O2 nanopowders. CrystEngComm. [Link]
-
Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide. Charles University. [Link]
-
Assi, N. et al. (2023). Hydrothermal conversion of cerium oxalate to CeO2: a parade of oxalate and water coordination modes. RSC Publishing. [Link]
-
Skerencak-Frech, A. et al. (2022). Structural and Bonding Analysis in Monomeric Actinide(IV) Oxalate from Th(IV) to Pu(IV): Comparison with the An(IV) Nitrate Series. ACS Publications. [Link]
-
(n.d.). Actinide Oxalate Solubility Study. Scribd. [Link]
-
Baumann, A. et al. (2021). Reaction mechanisms of the thermal conversion of Pu(IV) oxalate into plutonium oxide. ResearchGate. [Link]
-
Li, S. et al. (2024). Utilizing cerium as a surrogate for actinide aerosols: Real-time characterization and formation mechanisms in nuclear fire scenarios. PubMed. [Link]
-
Vigier, J-F. et al. (2015). Hydrothermal conversion of mixed uranium(iv)–cerium(iii) oxalates into U1−xCexO2+δ·nH2O solid solutions. Dalton Transactions. [Link]
-
Romanchuk, A. Y. et al. (2016). Solubility of Nanocrystalline Cerium Dioxide: Experimental Data and Thermodynamic Modeling. SciSpace. [Link]
-
Assi, N. et al. (2023). Hydrothermal conversion of cerium oxalate to CeO2: a parade of oxalate and water coordination modes. RSC Publishing. [Link]
-
Skerencak-Frech, A. et al. (2022). Structural and Bonding Analysis in Monomeric Actinide(IV) Oxalate from Th(IV) to Pu(IV): Comparison with the An(IV) Nitrate Series. Semantic Scholar. [Link]
-
Assi, N. et al. (2023). Scanning electron micrographs of cerium oxalate with different degrees of conversion to CeO2. ResearchGate. [Link]
-
Tyrpekl, V. et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. PMC. [Link]
-
(n.d.). Cerium oxalate. Wikipedia. [Link]
-
(2023). General Properties and Reactions of The Actinides. Chemistry LibreTexts. [Link]
-
Li, S. et al. (2024). Utilizing cerium as a surrogate for actinide aerosols: Real-time characterization and formation mechanisms in nuclear fire scenarios. ResearchGate. [Link]
-
Orr, R. D. et al. (2015). A review of plutonium oxalate decomposition reactions and effects of decomposition temperature on the surface area of the plutonium dioxide product. ResearchGate. [Link]
-
Lender, T. et al. (2024). Investigation of cerium as a surrogate for tetravalent actinides in monazite-type compounds. ResearchGate. [Link]
-
Corbey, J. F. et al. (2024). Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study. Frontiers. [Link]
-
Minasian, S. G. et al. (2023). Insight into the structural ambiguity of actinide(IV) oxalate sheet structures: a case for alternate coordination geometries. ChemRxiv. [Link]
-
(n.d.). Cerium. Wikipedia. [Link]
-
Kozlova, R. D. et al. (1984). Thermal decomposition of plutonium(4) oxalate. INIS-IAEA. [Link]
-
Baumann, A. et al. (2021). Synthesis of Nanocrystalline PuO2 by Hydrothermal and Thermal Decomposition of Pu(IV) Oxalate: A Comparative Study. MDPI. [Link]
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Comparative Analysis: CeO2 Properties from Cerium Oxalate vs. Nitrate Precursors
[1]
Executive Summary
This guide analyzes the physicochemical divergence of Cerium Oxide (
The Core Distinction: The choice of precursor dictates the morphological lineage of the final oxide.
-
Nitrate Precursors typically undergo a liquid-phase fusion during calcination, leading to agglomerated, low-porosity particles suitable for ceramics and high-density coatings.
-
Oxalate Precursors decompose via a solid-state topotactic mechanism. The oxide inherits the rod-like shape of the parent oxalate crystal ("pseudomorphism") while generating significant internal porosity due to gas release (
, ). This route is superior for catalytic and biomedical applications requiring high specific surface area (SSA) and surface defect sites ( ).
Precursor Chemistry & Thermal Decomposition Mechanisms[4]
The fundamental difference in final material performance stems from the thermal decomposition pathway.
The Nitrate Pathway (Oxidizing/Fusion)
Cerium nitrate is an oxidizing agent with a low melting point (~65°C). Upon heating, it dissolves in its own water of crystallization before decomposing. This "melt-phase" facilitates particle rearrangement and sintering, often resulting in larger, irregular crystallites with lower surface area.
The Oxalate Pathway (Reducing/Topotactic)
Cerium oxalate is a reducing agent. Its decomposition is a solid-state reaction that does not involve melting. As
Decomposition Pathway Diagram
Figure 1: Comparative thermal decomposition pathways. Note the liquid phase in the nitrate route vs. the solid-state gas release in the oxalate route.
Experimental Protocols
To ensure reproducibility, the following protocols isolate the precursor variable while keeping calcination conditions constant.
Protocol A: Oxalate Precipitation Route (High SSA Target)
Objective: Synthesis of porous CeO2 nanorods.
-
Precursor Preparation: Dissolve 0.1M Cerium Nitrate in DI water. Separately, prepare 0.1M Oxalic Acid solution.[4]
-
Precipitation: Add Oxalic Acid dropwise to the Cerium solution under vigorous stirring (500 rpm) at 60°C.
-
Critical Step: Maintain excess oxalate (Molar ratio 1.5:1) to ensure complete precipitation of
.
-
-
Aging: Stir for 2 hours, then age static for 12 hours. This promotes the growth of rod-like oxalate crystals.
-
Washing: Centrifuge and wash 3x with Ethanol (to reduce surface tension and prevent pore collapse during drying).
-
Calcination: Heat at 2°C/min to 600°C; dwell for 4 hours in air.
-
Note: Slow ramp rate is vital to prevent structural collapse during gas release [1].
-
Protocol B: Nitrate Direct Calcination (Baseline)
Objective: Synthesis of bulk CeO2 (Reference standard).
-
Preparation: Place solid
crystals in an alumina crucible. -
Calcination: Heat at 5°C/min to 600°C; dwell for 4 hours in air.
-
Grinding: The resulting product will be a fused cake. Grind using an agate mortar and pestle to achieve powder form.
Comparative Analysis: Data & Performance
The following data summarizes typical findings when comparing these two routes under identical calcination temperatures (600°C).
Physicochemical Properties[4]
| Feature | Nitrate-Derived CeO2 | Oxalate-Derived CeO2 | Mechanism/Reasoning |
| Morphology | Irregular, quasi-spherical agglomerates | Rods, plates, or "micro-flowers" | Pseudomorphism: Oxalate retains precursor shape; Nitrate fuses [2].[3] |
| Specific Surface Area (BET) | Low (< 10-20 | High (40-80+ | Gas release during oxalate decomposition creates mesopores [3]. |
| Crystallite Size (XRD) | Larger (20-40 nm) | Smaller (10-15 nm) | Nitrate melt phase promotes rapid crystal growth/sintering. |
| Pore Volume | Negligible | High ( | Inter-particle voids vs. Intra-particle porosity. |
| Defect Density ( | Moderate | High | Reducing atmosphere ( |
Bio-Catalytic Performance (ROS Scavenging)
For drug development (e.g., SOD mimetics), the Oxalate route is superior.
-
Active Sites: The catalytic activity of CeO2 relies on the reversible switching between
and . The oxalate route, generating higher surface area and surface defects, exposes more sites per gram of material. -
Access: The mesoporous structure allows larger biological molecules (proteins/enzymes) to diffuse into the particle structure, whereas nitrate-derived particles only interact on the outer surface.
Experimental Workflow Diagram
Figure 2: Experimental decision matrix for precursor selection based on final application.
Conclusion & Recommendations
-
Select Cerium Oxalate if your application requires:
-
High catalytic activity (e.g., CO oxidation, ROS scavenging).
-
Mesoporosity for drug loading.
-
Specific morphologies (rods/wires) for anisotropic behavior.
-
-
Select Cerium Nitrate if your application requires:
-
High tap density.
-
Sintering into solid ceramic bodies (electrolytes for SOFCs).
-
Simple, low-cost synthesis where surface area is not critical.
-
Final Verdict: For high-performance catalytic and biomedical applications, the Oxalate precursor is the industry standard due to its ability to yield high-surface-area, defect-rich "pseudomorphs" that outperform the fused particles derived from nitrate.
References
-
Green and Short Preparation of CeO2 Nanoparticles with Large Specific Surface Area by Spray Pyrolysis. MDPI. Available at: [Link][4]
-
Photocatalytic and electrochemical properties of CeO2 with lamellar structure inherited from cerium oxalate complex. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science. Available at: [Link]
-
Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. ResearchGate. Available at: [Link]
-
Hydrothermal conversion of Cerium Oxalate into CeO2. Charles University. Available at: [Link]
performance of cerium oxalate-derived catalysts in specific reactions
Executive Summary: The Precursor Effect
In the precise world of heterogeneous catalysis, the "memory" of a precursor defines the destiny of the catalyst. Cerium oxalate (
This guide objectively analyzes the performance of cerium oxalate-derived Ceria (
Mechanistic Foundation: The Oxygen Vacancy Engine
The catalytic efficacy of oxalate-derived
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle on a defective Ceria surface, highlighting the role of the vacancy created during synthesis.
Figure 1: The Mars-van Krevelen redox cycle on Ceria. Oxalate-derived catalysts typically exhibit a higher density of the "Vacancy" states shown in green, lowering the activation energy for oxidation reactions.
Comparative Performance Analysis
Reaction 1: Low-Temperature CO Oxidation
This is the benchmark reaction for Ceria-based catalysts. The morphology dictates the exposed crystal planes. Oxalate-derived synthesis, particularly via hydrothermal treatment, favors the formation of Nanorods exposing the reactive (110) and (100) planes, whereas nitrate combustion often yields (111)-terminated polyhedra (least active).
Performance Data: Oxalate-Derived Rods vs. Alternatives
| Metric | Oxalate-Derived (Nanorods) | Nitrate-Derived (Nanoparticles) | Hydroxide-Derived (Cubes) |
| Dominant Plane | (110) / (100) | (111) | (100) |
| Surface Area ( | 70 - 110 | 30 - 60 | 20 - 50 |
| Defect Density | High ( | Low | Moderate |
| ~228°C | ~290°C | ~260°C | |
| Stability | High (sinter-resistant) | Moderate (prone to sintering) | High |
Data Interpretation: The oxalate-derived nanorods achieve 50% conversion (
Reaction 2: Selective Oxidation of Benzyl Alcohol
In drug development, selective oxidation of alcohols to aldehydes without over-oxidation to acids is critical. Here, the comparison is nuanced. While oxalate-derived rods are highly active, some studies suggest Nanocubes (often derived from hydroxide routes) offer slightly better selectivity due to the uniform (100) termination, though rods remain competitive.
-
Oxalate-Derived Rods: High Conversion (>90%), Selectivity (~95%).
-
Hydroxide-Derived Cubes: Moderate Conversion (~80%), Selectivity (>99%).
Recommendation: Use oxalate-derived catalysts when rate and low-temperature activation are the priority. Use hydroxide-derived cubes if absolute selectivity is the limiting factor.
Reaction 3: Biomedical ROS Scavenging (Therapeutic Application)
For researchers in drug delivery, Ceria nanoparticles (CeNPs) act as artificial enzymes (nanozymes). The oxalate precursor route is preferred for synthesizing high-aspect-ratio CeNPs that can penetrate specific cellular barriers or align in biological matrices.
-
SOD Mimetic Activity: Oxalate-derived CeNPs show enhanced Superoxide Dismutase (SOD) mimetic activity due to a higher ratio of surface
. -
Catalase Mimetic Activity: Efficient breakdown of
into water and oxygen.
Experimental Protocols
Protocol A: Synthesis of Active CeO2 Nanorods (Oxalate Hydrothermal Method)
Note: This protocol maximizes defect density.
-
Precursor Dissolution: Dissolve 1.0 g of Cerium(III) Nitrate Hexahydrate in 20 mL deionized water.
-
Precipitation: Prepare a 0.5 M Oxalic Acid solution. Add dropwise to the Cerium solution under vigorous stirring at 600 RPM. A white precipitate of Cerium Oxalate forms immediately.
-
Hydrothermal Treatment (Critical Step): Transfer the suspension to a Teflon-lined autoclave. Heat at 140°C for 24 hours . This pressure-cooking step transforms the amorphous oxalate into crystalline nanorods.
-
Washing: Centrifuge and wash with ethanol/water (1:1) three times to remove nitrate ions.
-
Calcination: Dry at 80°C, then calcine at 400°C for 4 hours in static air. Caution: Higher temperatures (>600°C) will sinter the rods and destroy the active vacancies.
Protocol B: Catalytic Activity Test (CO Oxidation)
-
Reactor: Fixed-bed quartz microreactor (ID = 6 mm).
-
Catalyst Load: 50 mg of calcined
diluted with 200 mg quartz sand. -
Feed Gas: 1% CO, 20%
, balance He. -
Flow Rate: 50 mL/min (WHSV ~ 60,000 mL/g/h).
-
Analysis: Online Gas Chromatography (TCD detector).
-
Metric: Record conversion from 50°C to 400°C. Calculate
.
Synthesis Workflow Visualization
The following diagram outlines the critical decision points in the synthesis that determine the final catalytic performance.
Figure 2: Synthesis pathway comparison.[1] Route A (Hydrothermal) preserves the oxalate structural memory to form high-performance nanorods.
References
-
Catalytic Applications of CeO2-Based Materials.MDPI Catalysts. (2020).
). -
Morphology effect of cerium dioxide on the catalytic performance. ResearchGate. (2024). Details the morphology-dependent oxidation of VOCs and chlorinated compounds.
-
Fundamentals and Catalytic Applications of CeO2-Based Materials. Chemical Reviews. (2016). A comprehensive review on the structural properties and synthesis-performance relationships of Ceria.
-
Cerium Oxalate Morphotypes: Synthesis and Conversion. New Journal of Chemistry. (2023). Investigates the mechanism of converting oxalate precursors to oxide nanostructures.
-
CeO2 nanorods-supported transition metal catalysts for CO oxidation. PubMed. Demonstrates the enhanced activity of transition metals supported on oxalate-derived ceria nanorods.
Sources
electrochemical properties of materials derived from cerium oxalate
A Comparative Guide to High-Performance CeO₂ Nanostructures
Executive Summary: The "Sacrificial Template" Effect
In the competitive landscape of transition metal oxides, Cerium Oxalate (
When calcined, the oxalate group acts as a "sacrificial template." Its decomposition releases large volumes of gas (
Comparative Analysis: Oxalate vs. Nitrate Precursors
The choice of precursor dictates the final electrochemical performance. The table below objectively compares
Table 1: Physicochemical & Electrochemical Performance Matrix
| Feature | Cerium Oxalate Derived CeO₂ | Cerium Nitrate Derived CeO₂ | Impact on Performance |
| Morphology | Defined Nanorods / Lamellar | Irregular / Agglomerated Particles | Rods expose active {110} and {100} planes, enhancing catalysis. |
| Porosity | High (Mesoporous) | Low (Dense) | Porosity facilitates electrolyte diffusion and ion buffering. |
| Oxygen Vacancies ( | High | Moderate | |
| Specific Capacitance | ~232 - 403 F/g (Composite) | ~100 - 150 F/g | Higher charge storage capability. |
| Sensor Sensitivity ( | ~140 - 313 | ~50 - 80 | Critical for low-level metabolite detection in drug assays. |
Key Insight: The "Oxalate Route" yields a material with a higher defect density (Oxygen vacancies). These vacancies are the primary drivers of pseudocapacitance and catalytic activity in biosensing.
Mechanism of Action
To understand why oxalate-derived materials perform better, we must visualize the synthesis-structure-property relationship.
Figure 1: The Sacrificial Template Synthesis Pathway
Caption: Schematic illustrating how the release of gaseous byproducts during oxalate decomposition creates the mesoporous structure essential for electrochemical performance.
Application Case Studies
Case Study A: High-Performance Supercapacitors
Relevance: Energy Storage Research
Oxalate-derived
Experimental Data Highlight:
In a comparative study of
-
Specific Capacitance: 232.86 F/g at 1 A/g.
-
Mechanism: The porous structure prevents the "restacking" of carbon layers, maintaining accessible surface area for electrolyte ions.
Case Study B: Electrochemical Biosensors
Relevance: Drug Development & Diagnostics
For drug developers, non-enzymatic detection of Hydrogen Peroxide (
Performance Metrics:
-
Linear Range: 0.001
– 0.125 [3][4][5] -
Limit of Detection (LOD): 0.4 nM (significantly lower than commercial micro-CeO₂).
-
Sensitivity: 141.96
.[3][5]
Why it works: The oxalate-derived nanostructures possess a higher concentration of
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate precipitate does not match the description (white, rod-like), the final electrochemical results will be compromised.
Protocol 1: Synthesis of Porous CeO₂ Nanorods
-
Precursor Dissolution:
-
Dissolve 10 mmol Cerium(III) Nitrate Hexahydrate in 50 mL deionized water (Solution A).
-
Dissolve 15 mmol Oxalic Acid in 50 mL deionized water (Solution B).
-
Note: A slight excess of oxalic acid ensures complete precipitation.
-
-
Precipitation (The Critical Step):
-
Add Solution B to Solution A dropwise under vigorous magnetic stirring (500 rpm) at room temperature.
-
Observation: A white precipitate (
) should form immediately. -
Continue stirring for 2 hours to allow "Ostwald Ripening" of the rods.
-
-
Washing & Drying:
-
Centrifuge the precipitate (6000 rpm, 10 min).
-
Wash 3x with Ethanol (to prevent agglomeration during drying) and 3x with DI water.
-
Dry at 80°C overnight.
-
-
Calcination (Pore Activation):
-
Place dried powder in a ceramic crucible.
-
Heat to 400°C (ramp rate: 2°C/min) in air.
-
Hold for 4 hours.
-
Why 400°C? This temperature is sufficient to decompose the oxalate ligands (
) but low enough to prevent the sintering of the nanopores.
-
Protocol 2: Electrochemical Characterization (3-Electrode Setup)
-
Ink Preparation:
-
Mix 4 mg of synthesized
, 0.5 mg Carbon Black (conductive additive), and 40 Nafion (binder) in 1 mL Ethanol/Water (1:1). -
Sonicate for 30 mins until a homogeneous dispersion is achieved.
-
-
Electrode Modification:
-
Drop-cast 5
of ink onto a polished Glassy Carbon Electrode (GCE). -
Dry under an infrared lamp.
-
-
Testing:
-
Electrolyte: 0.1 M NaOH (for sensors) or 1 M
(for supercapacitors). -
Technique: Cyclic Voltammetry (CV) scan from -0.2V to +0.8V.
-
Validation: Look for distinct redox peaks. If peaks are absent, the material may be too crystalline (low defects) or the ink is not conductive enough.
-
Electrochemical Mechanism Diagram
Figure 2: Redox Signaling Pathway at the Electrode Interface
Caption: The cyclic redox mechanism facilitated by oxygen vacancies on the porous CeO₂ surface.
References
-
Electrochemical detection of hydrogen peroxide using micro and nanoporous CeO2 catalysts. Environmental Research. (2022).[3] Link
-
Synthesis and Electrochemical Properties of Electrospun Cerium Oxide (CeO2) Nanoparticles/Carbon Nanofibers. Journal of Electronic Materials. (2022). Link[2]
-
Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science. (2016). Link
-
Development of High-Performance Supercapacitor Electrodes Based on CeO2/SiO2/CMK-3 Composites. MDPI. Link
-
Thermodynamic properties of cerium oxalate and cerium oxide. OSTI.GOV. (1985).[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. investigadores.uta.cl [investigadores.uta.cl]
- 5. Electrochemical detection of hydrogen peroxide using micro and nanoporous CeO2 catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic properties of cerium oxalate and cerium oxide (Journal Article) | OSTI.GOV [osti.gov]
A Senior Application Scientist's Guide to the Synthesis of Cerium Oxalate: A Comparative Analysis of Key Routes
For researchers, scientists, and drug development professionals, the precise synthesis of precursor materials is a critical, yet often underestimated, step in the development of advanced functional materials. Cerium oxalate, Ce₂(C₂O₄)₃, stands as a pivotal precursor to cerium oxide (CeO₂) nanoparticles, materials lauded for their catalytic and biomedical applications, including their emerging role in drug delivery and as therapeutic agents. The synthetic route chosen for cerium oxalate directly dictates the physicochemical properties of the final cerium oxide product, influencing its particle size, morphology, surface area, and ultimately, its performance.
This guide provides a comparative analysis of the primary synthesis routes for cerium oxalate, offering insights into the mechanistic underpinnings of each method and their impact on the final product's characteristics. We will delve into the intricacies of precipitation, hydrothermal, solvothermal, and microemulsion methods, providing detailed experimental protocols and a critical evaluation of their respective advantages and limitations.
The Foundational Role of Cerium Oxalate in Ceria Nanoparticle Synthesis
The journey to high-performance ceria nanoparticles begins with its oxalate precursor. The thermal decomposition of cerium oxalate is a common and effective method to produce cerium oxide.[1] The morphology and particle size of the initial cerium oxalate crystals have a profound impact on the resulting ceria nanoparticles.[1] Therefore, mastering the synthesis of cerium oxalate is paramount for any application demanding tailored ceria nanostructures.
Comparative Overview of Synthesis Routes
The choice of synthesis method for cerium oxalate is a trade-off between simplicity, control over particle characteristics, and scalability. Below is a summary of the most prevalent techniques:
| Synthesis Route | General Principle | Key Advantages | Key Disadvantages | Typical Particle Characteristics |
| Precipitation | Direct reaction of a soluble cerium salt with oxalic acid or an oxalate salt in a solution, leading to the formation of an insoluble precipitate. | Simple, cost-effective, scalable, and allows for some morphological control through parameter adjustment.[2] | Can lead to broad particle size distributions and agglomeration if not carefully controlled.[2] | Varies from needles and rods to plates and irregular particles, with sizes ranging from nanometers to several micrometers.[2][3] |
| Hydrothermal | Precipitation reaction carried out in an aqueous solution at elevated temperatures and pressures in a sealed vessel (autoclave). | Good control over crystallinity, morphology, and particle size; can produce well-defined nanostructures.[4] | Requires specialized equipment (autoclave), longer reaction times, and can be more energy-intensive. | Often results in well-defined morphologies such as nanorods, nanowires, and hierarchical structures.[4] |
| Solvothermal | Similar to the hydrothermal method, but a non-aqueous solvent is used. | Enables the synthesis of unique phases and morphologies not accessible in aqueous media; offers control over particle size and shape.[5] | Use of organic solvents can be costly, toxic, and require careful handling and disposal. | Can produce a wide range of nanostructures with controlled morphologies.[5] |
| Microemulsion | The reaction is confined within the nano-sized droplets of a water-in-oil or oil-in-water microemulsion, acting as nanoreactors. | Excellent control over particle size, leading to highly monodisperse nanoparticles; can produce very small nanoparticles.[6] | Complex multi-component system, low yield of product, and can be difficult to scale up; removal of surfactant can be challenging.[6] | Typically produces highly uniform, spherical nanoparticles in the nanometer size range.[6] |
In-Depth Analysis and Experimental Protocols
Precipitation: The Workhorse Method
The precipitation method is the most widely employed technique for synthesizing cerium oxalate due to its simplicity and scalability.[7] It involves the direct reaction between a cerium salt, typically cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), and a precipitating agent, such as oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).
Causality Behind Experimental Choices:
The morphology and particle size of the resulting cerium oxalate are highly sensitive to various reaction parameters. Understanding these relationships is key to achieving reproducible results.
-
Reactant Concentration: Higher concentrations generally lead to faster nucleation and smaller particles, but can also increase agglomeration.[8]
-
Temperature: Increasing the temperature can promote crystal growth, leading to larger particles.[8]
-
pH: The acidity of the solution influences the speciation of oxalate and can affect the morphology of the precipitate.
-
Stirring Rate: Vigorous stirring ensures homogeneous mixing and can lead to smaller, more uniform particles.
-
Mode of Addition: The order and rate at which the reactants are mixed ("strike") significantly impact the particle size distribution. A "forward strike" (adding the cerium solution to the oxalate solution) can result in larger particles compared to a "reverse strike".[2]
Experimental Protocol: Heterogeneous Precipitation of Cerium Oxalate Rods [9]
-
Preparation of Solutions:
-
Dissolve a calculated amount of cerium(III) nitrate hexahydrate in deionized water to create a 0.1 M solution.
-
Dissolve a stoichiometric amount of oxalic acid in deionized water to create a 0.1 M solution.
-
-
Precipitation:
-
Place the cerium nitrate solution in a beaker and stir vigorously with a magnetic stirrer at room temperature.
-
Slowly add the oxalic acid solution dropwise to the cerium nitrate solution. A white precipitate of cerium oxalate will form immediately.
-
-
Aging:
-
Continue stirring the suspension for a period of 1 to 6 hours to allow for crystal growth and maturation.
-
-
Washing and Collection:
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the collected cerium oxalate powder in an oven at a temperature between 60-80°C for several hours.
-
Workflow for Precipitation Synthesis
Caption: Workflow for the precipitation synthesis of cerium oxalate.
Hydrothermal Synthesis: Precision in a Sealed Environment
The hydrothermal method offers enhanced control over the crystallization process by conducting the reaction in a closed system at elevated temperatures and pressures.[4] This environment promotes the dissolution and recrystallization of the initially formed precipitate, leading to more uniform and well-defined crystalline structures.
Causality Behind Experimental Choices:
-
Temperature and Pressure: These are the primary driving forces for the hydrothermal process. Higher temperatures increase the solubility of the reactants and the rate of crystal growth, leading to larger and more crystalline particles.
-
Reaction Time: The duration of the hydrothermal treatment influences the extent of crystal growth and phase purity.
-
pH of the Precursor Solution: The pH can significantly affect the morphology of the final product, with different pH values favoring the formation of different crystal facets.[10]
Experimental Protocol: Hydrothermal Synthesis of Cerium Oxalate Nanostructures [4]
-
Precursor Preparation:
-
Prepare a cerium oxalate precipitate using the precipitation method described above.
-
-
Hydrothermal Treatment:
-
Transfer a specific amount of the as-prepared cerium oxalate precipitate and a suitable solvent (typically deionized water) into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature between 120-200°C for a duration of 12-24 hours.
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final product in an oven at 60-80°C.
-
Logical Relationship in Hydrothermal Synthesis
Caption: Key stages of the hydrothermal synthesis process.
Solvothermal Synthesis: Exploring Non-Aqueous Realms
The solvothermal method is analogous to the hydrothermal route but utilizes non-aqueous solvents. This opens up a wider range of experimental conditions and can lead to the formation of novel phases and morphologies that are not achievable in water.[5]
Causality Behind Experimental Choices:
-
Solvent Properties: The choice of solvent is critical. Its polarity, boiling point, and coordinating ability will influence the solubility of the precursors and the growth of the crystals. Alcohols and glycols are commonly used solvents.
-
Temperature and Pressure: Similar to the hydrothermal method, these parameters are crucial for controlling the reaction kinetics and the final product characteristics.
Experimental Protocol: Conceptual Solvothermal Synthesis of Cerium Oxalate
While specific protocols for the direct solvothermal synthesis of cerium oxalate are not abundant in the literature, a general approach can be inferred from the synthesis of other metal oxalates and cerium oxide.
-
Precursor Solution:
-
Dissolve cerium(III) nitrate hexahydrate and oxalic acid in a suitable organic solvent (e.g., ethanol, ethylene glycol) in a sealed container.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave to a temperature typically between 150-250°C for several hours.
-
-
Product Recovery:
-
After cooling, collect the precipitate by centrifugation.
-
Wash the product with the solvent used for the reaction and then with a lower-boiling-point solvent like ethanol to facilitate drying.
-
Dry the final product under vacuum or in a low-temperature oven.
-
Microemulsion Method: Engineering at the Nanoscale
The microemulsion technique offers exceptional control over particle size and distribution by using the discrete aqueous droplets of a water-in-oil microemulsion as nanoreactors.[6] This method is particularly suited for the synthesis of highly monodisperse nanoparticles.
Causality Behind Experimental Choices:
-
Water-to-Surfactant Molar Ratio (ω): This ratio is the primary determinant of the size of the aqueous droplets and, consequently, the size of the resulting nanoparticles. A smaller ω value leads to smaller droplets and smaller nanoparticles.
-
Surfactant and Cosurfactant: The choice of surfactant and cosurfactant determines the stability and type of the microemulsion.
-
Reactant Concentration: The concentration of the cerium salt and oxalic acid within the aqueous droplets influences the nucleation and growth kinetics.
Experimental Protocol: Microemulsion Synthesis of Cerium Oxalate Nanoparticles
-
Microemulsion Preparation:
-
Prepare two separate water-in-oil microemulsions. Each will typically consist of an oil phase (e.g., cyclohexane), a surfactant (e.g., CTAB or Triton X-100), and a cosurfactant (e.g., n-butanol).
-
To one microemulsion, add an aqueous solution of cerium(III) nitrate.
-
To the second microemulsion, add an aqueous solution of oxalic acid.
-
-
Reaction:
-
Mix the two microemulsions under vigorous stirring. The collision and coalescence of the aqueous droplets will initiate the precipitation of cerium oxalate within the nanoreactors.
-
-
Particle Recovery:
-
Destabilize the microemulsion by adding a suitable solvent like acetone or ethanol, causing the nanoparticles to precipitate.
-
Collect the nanoparticles by centrifugation.
-
-
Washing and Drying:
-
Wash the nanoparticles repeatedly with a mixture of ethanol and water to remove the surfactant and other residual components.
-
Dry the purified nanoparticles under vacuum.
-
Microemulsion Synthesis Workflow
Caption: Step-by-step workflow for the microemulsion synthesis of cerium oxalate nanoparticles.
The Bridge to Drug Development: From Oxalate Precursor to Functional Ceria Nanoparticles
While cerium oxalate itself has limited direct applications in drug development, its role as a precursor to cerium oxide nanoparticles is of paramount importance. The antioxidant properties of ceria nanoparticles, stemming from the reversible Ce³⁺/Ce⁴⁺ redox couple, make them promising therapeutic agents for diseases associated with oxidative stress.[11] Furthermore, their potential as carriers for targeted drug delivery is an active area of research.
The synthesis route of the cerium oxalate precursor directly influences the properties of the final ceria nanoparticles. For instance, the morphology of the oxalate particles can be retained after calcination, a phenomenon known as pseudomorphism.[1] This means that by controlling the shape of the cerium oxalate crystals, one can tailor the shape of the resulting ceria nanoparticles, which in turn affects their cellular uptake and biological activity. Similarly, the particle size of the cerium oxalate precursor influences the particle size of the final ceria, a critical parameter for drug delivery applications where nanoparticles need to navigate biological barriers.
Conclusion
The synthesis of cerium oxalate is a multifaceted process where the choice of methodology has profound implications for the properties of the final product and its subsequent applications, particularly in the realm of advanced materials for drug development. The precipitation method offers a simple and scalable route, while hydrothermal and solvothermal techniques provide greater control over crystallinity and morphology. The microemulsion method excels in producing highly monodisperse nanoparticles.
For researchers and professionals in drug development, a thorough understanding of these synthesis routes is crucial. By carefully selecting and optimizing the synthesis of the cerium oxalate precursor, it is possible to engineer cerium oxide nanoparticles with the desired characteristics for targeted therapeutic and diagnostic applications. This guide serves as a foundational resource to inform these critical experimental choices, ultimately paving the way for the rational design of next-generation nanomedicines.
References
-
Tyrpekl, V., et al. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry, 58(15), 10111-10118. [Link]
-
García-Jimeno, S., et al. (2021). Microemulsion Synthesis of Superparamagnetic Nanoparticles for Bioapplications. Materials, 14(3), 543. [Link]
-
Belew, A. A., & Assege, M. A. (2025). Solvothermal synthesis of metal oxide nanoparticles: A review of applications, challenges, and future perspectives. Results in Chemistry, 16, 102438. [Link]
-
Malahleha, N., et al. (2022). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. International Journal of Molecular Sciences, 23(21), 13443. [Link]
-
Zákutná, D., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(14), 11867-11874. [Link]
-
Jones, A. C., & Parmenter, C. D. J. (2020). Solvothermal Synthesis Routes to Substituted Cerium Dioxide Materials. Inorganics, 8(10), 54. [Link]
-
Assi, N., & Tyrpekl, V. (2019). Hydrothermal conversion of Cerium Oxalate into CeO 2 .nH 2 O oxide. 11th International Conference on Materials Science and Engineering, BRAMAT 2019. [Link]
-
Wang, B., et al. (2021). Nucleation and Crystal Growth Kinetics of Cerium Oxalate. Journal of Nuclear and Radiochemistry, 43(4), 309-317. [Link]
-
Anand, P. V., et al. (2025). Experimental evaluation of a continuous precipitation and sedimentation system for plutonium reconversion. Chemical Engineering Research and Design, 223, 838-852. [Link]
-
Nusrath, K., & Muraleedharan, K. (2016). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120. [Link]
-
Wikipedia contributors. (2023, December 1). Cerium oxalate. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
-
Benarib, S., et al. (2023). Hydrothermal conversion of mixed uranium(IV)–cerium(III) oxalates into U1−xCexO2+δ·nH2O solid solutions. Dalton Transactions, 52(31), 10951-10968. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility, Bioactivity, and Antibacterial Behaviour of Cerium-Containing Bioglass® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cerium oxalate - Wikipedia [en.wikipedia.org]
- 8. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]
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- 10. Hydrothermal conversion of mixed uranium(iv)–cerium(iii) oxalates into U1−xCexO2+δ·nH2O solid solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
As a Senior Application Scientist, it is imperative to handle all laboratory reagents with the utmost respect for safety and regulatory compliance. Cerium oxalate, while a valuable compound in various applications, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of cerium oxalate, grounded in established safety standards and regulatory requirements.
Understanding the inherent risks of a substance is the foundation of safe laboratory practice. Cerium(III) oxalate is classified as a hazardous substance, and its disposal protocol is directly informed by its toxicological profile.
Cerium(III) oxalate is categorized as harmful if swallowed or if it comes into contact with skin.[1][2][3] It is a strong irritant to the eyes, with the potential for severe injury upon direct contact.[4] Inhalation of dust particles may cause irritation to the respiratory tract.[4] The oxalate component is corrosive to tissues and can be a powerful irritant. Therefore, the primary goals of the disposal procedure are to prevent ingestion, skin/eye contact, and inhalation of dust.
Table 1: Summary of Cerium Oxalate Hazards and Required Controls
| Hazard Classification | Description | Required Control Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][3] | Wear appropriate chemical-resistant gloves and a lab coat.[2][5] |
| Eye Irritation | Causes serious eye irritation.[4] | Wear safety goggles with side protection.[1][4] |
| Respiratory Irritation | May cause irritation to the respiratory tract upon dust inhalation.[4] | Handle in a well-ventilated area or use a fume hood to avoid dust formation.[4][6] |
Personnel Protection: Your First Line of Defense
Before handling cerium oxalate waste, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of the protocol, designed to prevent all potential routes of exposure.
-
Hand Protection: Wear nitrile or neoprene rubber gloves.[4] Ensure gloves are inspected for integrity before use.
-
Eye Protection: Chemical safety goggles with side shields are required.[1]
-
Skin and Body Protection: A lab coat must be worn to protect against skin contact.[2] Ensure clothing fully covers the body.
-
Respiratory Protection: If there is a risk of generating dust, and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[4]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposal
This protocol ensures that cerium oxalate waste is handled, segregated, and stored in a manner that is safe, compliant, and ready for collection by a certified waste management provider.
Step 1: Waste Identification and Segregation
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is handled correctly by disposal facilities.
-
Procedure:
-
Designate a specific, clearly labeled container for "Cerium Oxalate Waste."
-
This waste stream must be kept separate from other chemical wastes, especially strong acids or oxidizers.[7]
-
Do not mix cerium oxalate waste with liquid wastes. It should be disposed of as a solid chemical waste.
-
Step 2: Waste Containment
-
Rationale: Secure containment prevents accidental spills and environmental release.
-
Procedure:
-
Use a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or drum).
-
Carefully transfer the solid cerium oxalate waste into the container using a scoop or spatula. Avoid any actions that could generate dust.[4]
-
Ensure the exterior of the container remains clean and free of contamination. If any powder is spilled on the outside, decontaminate it with a damp cloth (being mindful not to create a large volume of liquid waste).
-
Securely close the container lid.[4]
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone who may handle the container.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Cerium(III) Oxalate."
-
Indicate the primary hazards: "Toxic," "Irritant."
-
Note the date when the first particle of waste was added to the container (the "accumulation start date").
-
Step 4: Temporary Storage in the Laboratory
-
Rationale: Safe temporary storage minimizes risk to laboratory personnel before the waste is collected.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[3]
-
The storage area must be under the control of the laboratory personnel who generated the waste.
-
Step 5: Arranging for Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed facility in compliance with federal and local regulations.[3][4]
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the waste container.
-
Your EH&S department will work with a licensed hazardous waste disposal company. This company will transport the waste for final treatment and disposal in accordance with EPA regulations.[8][9]
-
You will need to complete a hazardous waste manifest, which is a legal document that tracks the waste from your laboratory to its final destination.[8] Retain a copy of this manifest for your records as required by law.[8]
-
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Isolate the Area: Alert others in the vicinity and restrict access to the spill area.[7]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill: Carefully sweep or scoop the solid material.[1][7] Do not use water for the initial clean-up as this can create a slurry that is harder to manage.[7] Avoid creating dust.
-
Collect the Waste: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
Decontaminate the Area: Once the bulk of the material is removed, wipe the area with a damp cloth.
-
Dispose of all Materials: All materials used for the cleanup must be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[3][7]
Regulatory Framework: Ensuring Compliance
The disposal of cerium oxalate is governed by several regulatory bodies. Adherence to these regulations is a legal requirement.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave."[10][11] As the generator of the waste, you are responsible for ensuring it is properly identified and managed.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[12] This plan must include procedures for the safe handling and disposal of hazardous chemicals like cerium oxalate.
Cerium Oxalate Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of cerium oxalate waste.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ameslab.gov [ameslab.gov]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. osha.gov [osha.gov]
Personal protective equipment for handling Cerium oxalate
Subject: Technical Safety Guide: Handling Protocols for Cerium(III) Oxalate To: Laboratory Operations & Research Personnel From: Senior Application Scientist, Safety & Compliance Division
Executive Summary & Hazard Profile
This guide defines the personal protective equipment (PPE) and operational controls required for handling Cerium(III) Oxalate (CAS: 139-42-4 / 15750-47-7). While often classified as a moderate hazard (Warning), the specific combination of rare earth metal biopersistence and oxalate nephrotoxicity demands a safety protocol stricter than standard "nuisance dust" guidelines.
Immediate Hazard Classifications (GHS):
-
Chronic Risk: Inhalation of rare earth particulate can lead to pulmonary microgranulomas (pneumoconiosis) due to poor solubility and lung clearance rates.
Risk Assessment: The Causality of Protection
To ensure safety, we must understand the mechanism of injury. We do not wear PPE simply to follow rules; we wear it to break specific chains of toxicity.
| Property | Mechanism of Hazard | PPE/Control Implication |
| Insolubility | Cerium oxalate is practically insoluble in water. If inhaled, it resists solubilization and clearance by alveolar macrophages, leading to biopersistence and potential granuloma formation.[7] | Respiratory Protection is the critical control point. Simple surgical masks are insufficient; HEPA-grade filtration is required. |
| Oxalate Ion | Upon systemic absorption (ingestion or heavy dermal loading), oxalate ions bind serum calcium, potentially causing hypocalcemia and precipitating calcium oxalate crystals in the kidneys (nephrotoxicity). | Double-gloving and strict hygiene (washing hands before breaks) are mandatory to prevent oral transfer. |
| Fine Powder | Commercial grades often contain significant fines (<10 µm) that remain airborne longer than visible dust. | Goggles (sealed) are preferred over safety glasses to prevent micro-particles from bypassing the lens and irritating the conjunctiva. |
Visualization: Risk Logic Flow
Figure 1: Causal link between physico-chemical properties of Cerium Oxalate and required safety controls.
PPE Matrix: Specification & Rationale
Select your PPE tier based on the mass being handled.
| Body Zone | Standard Protocol (< 100g) | High-Volume Protocol (> 100g or Open Air) | Technical Specification & Rationale |
| Respiratory | N95 / P2 Respirator | P100 / P3 Half-Face or PAPR | Spec: NIOSH/EN certified. Surgical masks offer zero protection against sub-micron dust inhalation. Why: Prevents alveolar deposition of insoluble cerium particles. |
| Hand | Nitrile Gloves (Single layer) | Double Nitrile or Nitrile + Neoprene | Spec: Minimum thickness 0.11mm (4-5 mil). Why: Nitrile provides excellent abrasion resistance against crystalline powders. Latex is not recommended due to lower puncture resistance. |
| Eye | Safety Glasses (with side shields) | Chemical Goggles (Indirect Vent) | Spec: ANSI Z87.1+ / EN166. Why: Goggles prevent airborne fines from drifting behind lenses and reacting with ocular moisture to form irritating precipitates. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Coverall | Spec: Elasticated cuffs are mandatory. Why: Prevents powder accumulation on wrists/forearms, which is a common source of secondary exposure during doffing. |
Operational Protocol: Weighing & Transfer
This workflow is designed to minimize static charge and aerosolization, the two primary drivers of lab contamination.
Step-by-Step Methodology
-
Engineering Setup:
-
Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm).
-
Expert Tip: Use an anti-static gun or bar inside the enclosure. Metal oxalates can be static-prone, causing powder to "jump" and disperse.
-
-
Donning (Pre-Work):
-
Inspect gloves for pinholes (air inflation test).
-
Don lab coat, ensuring cuffs cover the glove wrist (or tape glove over cuff for high toxicity workflows).
-
-
Handling:
-
Open the container slowly to avoid the "piston effect" which ejects dust.
-
Use a disposable spatula or a dedicated stainless steel scoop.
-
The "Wet Wipe" Method: Place a damp paper towel (water or ethanol) next to the balance. Any minor spillage should be immediately wiped up—never brushed or blown.
-
-
Decontamination (Critical):
-
Wipe the exterior of the stock container before returning it to storage.
-
Wipe the balance area with a wet wiper.
-
Visualization: Operational Workflow
Figure 2: Operational sequence emphasizing static control and wet-cleaning methods.
Emergency Response & Disposal
Exposure Response
-
Inhalation: Move to fresh air immediately. If coughing persists, seek medical evaluation for potential metal fume irritation.
-
Eye Contact: Flush with water for 15 minutes .[2] Lift eyelids to ensure all particulate is washed out. Do not rub eyes (abrasion risk).
-
Skin Contact: Wash with soap and water.[2][8] Cerium oxalate is not immediately corrosive, but prolonged contact can cause dermatitis.
Disposal Strategy
-
Waste Code: Cerium Oxalate is generally not a RCRA P-list or U-list hazardous waste, but it must be treated as Chemical Solid Waste .
-
Do Not Drain: Due to aquatic toxicity concerns and insolubility (clogging risk), never dispose of down the sink.
-
Container: Collect in a dedicated solid waste container labeled "Metal Salts/Oxalates."
References
-
National Institutes of Health (NIH) - PubChem. Cerium Oxalate Compound Summary. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Oxalic Acid (Analogue for Oxalate toxicity). [Link]
-
Toxicology Letters. Acute inhalation toxicity of cerium oxide nanoparticles in rats (Relevance: Rare Earth Pneumoconiosis). [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Cerium oxalate - Wikipedia [en.wikipedia.org]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. Acute inhalation toxicity of cerium oxide nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
